molecular formula C9H8N2OS B1274301 1-Benzothiophene-3-carbohydrazide CAS No. 78676-34-3

1-Benzothiophene-3-carbohydrazide

Cat. No.: B1274301
CAS No.: 78676-34-3
M. Wt: 192.24 g/mol
InChI Key: WISUPLDFMRTYAJ-UHFFFAOYSA-N
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Description

1-Benzothiophene-3-carbohydrazide (CAS 78676-34-3) is a high-purity, white solid organic compound with the molecular formula C9H8N2OS and a molecular weight of 192.24 g/mol. It serves as a key synthetic intermediate for researchers designing novel heterocyclic compounds, particularly in medicinal chemistry. The benzo[b]thiophene scaffold is a privileged structure in drug discovery due to its wide spectrum of biological activities and presence in FDA-approved drugs. This carbohydrazide derivative is notably utilized in the synthesis of novel benzothiophene-tethered 1,3,4-oxadiazoles, which are emerging as potent antimicrobial and antitubercular agents against drug-resistant strains. Its reactivity allows for the construction of acylhydrazone derivatives and Schiff bases, which have demonstrated significant activity against multidrug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA). Furthermore, these Schiff base ligands can form stable coordination complexes with various metal ions (e.g., Cu(II), Co(II)), which are explored for their enhanced biological activities, including enzyme inhibition. With a melting point of 176-177 °C, this compound is a valuable building block for researchers in anti-infective drug discovery and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzothiophene-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c10-11-9(12)7-5-13-8-4-2-1-3-6(7)8/h1-5H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISUPLDFMRTYAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397125
Record name 1-benzothiophene-3-carbohydrazide
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URL https://comptox.epa.gov/dashboard/DTXSID60397125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78676-34-3
Record name 1-benzothiophene-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 1-Benzothiophene-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of 1-Benzothiophene-3-carbohydrazide , a critical scaffold in medicinal chemistry.

CAS Number: 78676-34-3 Primary Classification: Heterocyclic Building Block / Hydrazide Linker

Executive Summary

1-Benzothiophene-3-carbohydrazide (CAS 78676-34-3) is a fused bicyclic heteroaromatic compound utilized primarily as an intermediate in the synthesis of bioactive acylhydrazones and Schiff bases.[1] Unlike its more common 2-isomer, the 3-substituted variant offers a distinct steric and electronic profile, positioning the hydrazide moiety in a vector that facilitates unique binding interactions in kinase inhibitors, antimicrobial agents, and local anesthetics. This guide outlines the rigorous synthesis, characterization, and handling protocols required for its application in high-fidelity drug discovery workflows.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

The benzothiophene core mimics the indole structure (bioisostere) but replaces the nitrogen with sulfur, enhancing lipophilicity and metabolic stability against oxidases.

PropertySpecification
IUPAC Name 1-Benzothiophene-3-carbohydrazide
Common Synonyms Benzo[b]thiophene-3-carbohydrazide; 3-Benzothiophenecarboxylic acid hydrazide
Molecular Formula C₉H₈N₂OS
Molecular Weight 192.24 g/mol
Physical State White to off-white crystalline solid
Melting Point 176–177 °C
Solubility Soluble in DMSO, DMF; sparingly soluble in Methanol; insoluble in Water
pKa (Predicted) ~12.5 (Hydrazide NH)
SMILES O=C(NN)C1=CSC2=CC=CC=C12

Synthetic Methodology

The synthesis of 1-Benzothiophene-3-carbohydrazide is classically achieved via nucleophilic acyl substitution (hydrazinolysis) of the corresponding ester. This pathway is preferred over acid chloride activation due to milder conditions and higher purity profiles.

Retrosynthetic Analysis

The target molecule is disconnected at the amide bond. The immediate precursor is Ethyl 1-benzothiophene-3-carboxylate , which can be accessed via the oxidative cyclization of 2-(methylthio)phenylacetylenes or through the Gewald reaction variants.

Visualization: Synthetic Pathway

The following diagram illustrates the reaction flow from the ester precursor to the hydrazide and its subsequent derivatization into bioactive hydrazones.

SynthesisPath Ester Ethyl 1-benzothiophene- 3-carboxylate (Precursor) Hydrazide 1-Benzothiophene- 3-carbohydrazide (CAS 78676-34-3) Ester->Hydrazide Reflux/EtOH Nucleophilic Substitution Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Hydrazide SchiffBase Acylhydrazone (Schiff Base Target) Hydrazide->SchiffBase Cat. Acid/EtOH Condensation Aldehyde Aryl Aldehyde (R-CHO) Aldehyde->SchiffBase

Caption: Synthesis workflow from ester precursor to hydrazide scaffold and final acylhydrazone derivative.

Experimental Protocols

Protocol A: Synthesis of 1-Benzothiophene-3-carbohydrazide

Objective: Convert ethyl 1-benzothiophene-3-carboxylate to the hydrazide with >90% yield.

Reagents:

  • Ethyl 1-benzothiophene-3-carboxylate (1.0 eq)

  • Hydrazine hydrate (80% or 98%, 5.0–10.0 eq)

  • Ethanol (Absolute, solvent volume: 5–10 mL per gram of ester)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of ethyl 1-benzothiophene-3-carboxylate in 20 mL of absolute ethanol.

  • Addition: Add 50.0–100.0 mmol (excess) of hydrazine hydrate dropwise at room temperature. Note: Excess hydrazine drives the equilibrium forward and prevents dimer formation.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78–80 °C) for 4–6 hours. Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 1:1). The starting ester spot (high Rf) should disappear, replaced by the hydrazide spot (lower Rf, streaks slightly).

  • Precipitation: Allow the reaction mixture to cool to room temperature. The product often crystallizes upon cooling. If not, concentrate the solvent to 50% volume under reduced pressure and cool in an ice bath.

  • Filtration: Filter the white precipitate under vacuum.

  • Washing: Wash the filter cake with cold ethanol (2 x 5 mL) followed by cold water (to remove residual hydrazine).

  • Drying: Dry the solid in a vacuum oven at 50 °C for 6 hours.

  • Validation: Confirm identity via melting point (176–177 °C) and IR (characteristic C=O amide stretch at ~1650 cm⁻¹ and NH/NH₂ bands at 3200–3300 cm⁻¹).

Protocol B: Derivatization to Acylhydrazones (General Screening)

Objective: Utilize the hydrazide scaffold to generate a library of Schiff bases for biological screening.

Procedure:

  • Dissolve 1-benzothiophene-3-carbohydrazide (1.0 eq) in ethanol (or methanol) with a catalytic amount of glacial acetic acid (2–3 drops).

  • Add the appropriate aryl aldehyde (1.0–1.1 eq).

  • Reflux for 2–4 hours.

  • Cool and filter the precipitated Schiff base. These derivatives typically exhibit enhanced biological activity compared to the parent hydrazide.

Medicinal Chemistry Applications

The 1-benzothiophene-3-carbohydrazide motif serves as a "privileged structure" in drug design. Its utility stems from the ability of the hydrazide linker to form hydrogen bond networks within enzyme active sites, while the lipophilic benzothiophene tail anchors the molecule in hydrophobic pockets.

Key Therapeutic Areas:

  • Antimicrobial Agents: Acylhydrazone derivatives of benzothiophenes have demonstrated efficacy against multi-drug resistant Staphylococcus aureus (MRSA) by disrupting bacterial cell wall synthesis.

  • Kinase Inhibition: The planar heterocycle can intercalate or stack within the ATP-binding site of kinases, while the hydrazide extends to interact with the hinge region.

  • Local Anesthetics: 3-substituted benzothiophene derivatives have shown activity comparable to procaine, blocking sodium channels.

Visualization: Structure-Activity Relationship (SAR) Logic

The diagram below details the functional regions of the molecule relevant to ligand-target binding.

Caption: SAR breakdown of the 1-benzothiophene-3-carbohydrazide scaffold highlighting interaction zones.

Safety & Handling (SDS Summary)

While specific toxicological data for this CAS is limited compared to commercial drugs, it should be handled as a potent chemical intermediate.

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)

    • Eye Irritation: Category 2A (H319)

    • STOT-SE: Category 3 (Respiratory Irritation, H335)

  • Handling Precautions:

    • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

    • Inhalation: Handle in a certified fume hood to avoid inhalation of dust.

    • Storage: Store in a cool, dry place (room temperature is generally stable), sealed under inert gas (Nitrogen/Argon) if long-term storage is required to prevent oxidation of the hydrazide nitrogen.

  • Incompatibility: Strong oxidizing agents (risk of exothermic reaction).[2]

References

  • Sigma-Aldrich. (n.d.). 1-benzothiophene-3-carbohydrazide Product Sheet. Retrieved from

  • ChemicalBook. (n.d.). 1-BENZOTHIOPHENE-3-CARBOHYDRAZIDE Properties and Safety. Retrieved from

  • Desai, N. C., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents. MDPI. Retrieved from

  • Isloor, A. M., et al. (2009).[3] Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. European Journal of Medicinal Chemistry. Retrieved from

  • Gabriele, B., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. Journal of Organic Chemistry. Retrieved from

Sources

An In-Depth Technical Guide to the Structural Elucidation of 1-Benzothiophene-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Significance of the Benzothiophene Scaffold

The 1-benzothiophene ring system, an aromatic structure composed of a benzene ring fused to a thiophene ring, is a cornerstone in medicinal chemistry.[1] Its derivatives are recognized for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The carbohydrazide moiety is a versatile functional group known for its ability to form stable complexes and act as a key pharmacophore in various bioactive molecules. The conjugation of these two entities in 1-benzothiophene-3-carbohydrazide creates a molecule of significant interest for drug discovery and development.

This guide provides a comprehensive, field-proven methodology for the complete structural elucidation of 1-benzothiophene-3-carbohydrazide. It moves beyond a simple recitation of techniques to explain the causality behind experimental choices, ensuring a self-validating and authoritative analytical workflow.

Foundational Steps: Synthesis and Purity Confirmation

The journey to structural elucidation begins with the synthesis of the target molecule. A common and effective route involves the conversion of a precursor, such as ethyl 1-benzothiophene-3-carboxylate, to the desired hydrazide through reaction with hydrazine hydrate.

Rationale for Purity: Spectroscopic analysis is predicated on the homogeneity of the sample. Impurities introduce extraneous signals that confound data interpretation, making purification a non-negotiable step. Recrystallization is often sufficient to achieve the high purity required for NMR and Mass Spectrometry. The purity of a sample can be initially assessed using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) before proceeding to more detailed structural analysis.

Spectroscopic Interrogation: A Multi-Faceted Approach

No single technique can unequivocally determine a chemical structure. Instead, we employ a suite of spectroscopic methods, each providing a unique and complementary piece of the structural puzzle. The convergence of data from these independent techniques creates a self-validating system that builds confidence in the final structural assignment.

cluster_0 Structure Elucidation Workflow Synthesis Synthesis & Purification Hypothesis Hypothesized Structure: 1-Benzothiophene-3-carbohydrazide Synthesis->Hypothesis IR Infrared (IR) Spectroscopy (Functional Group ID) Hypothesis->IR Provides evidence of C=O, N-H bonds MS Mass Spectrometry (MS) (Molecular Formula & Fragmentation) Hypothesis->MS Confirms C₉H₈N₂OS formula NMR Nuclear Magnetic Resonance (NMR) (C-H Framework Mapping) Hypothesis->NMR Maps atom connectivity Confirmation Final Structure Confirmed IR->Confirmation Data Consistency MS->Confirmation Data Consistency NMR->Confirmation Data Consistency

Caption: A logical workflow for structure elucidation.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality: IR spectroscopy is the first line of analytical inquiry. It is a rapid, non-destructive technique that provides definitive evidence for the presence or absence of key functional groups by measuring the vibrations of bonds within the molecule. For 1-benzothiophene-3-carbohydrazide, we expect to identify the characteristic vibrations of the amide and amine groups of the hydrazide moiety, as well as the aromatic C-H and C=C bonds of the benzothiophene core.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

  • Place a small amount (1-2 mg) of the purified, solid 1-benzothiophene-3-carbohydrazide sample onto the ATR crystal.

  • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • The resulting spectrum should be automatically ratioed against the background spectrum.

Data Interpretation: The resulting spectrum is analyzed for characteristic absorption bands.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Significance for Structure
Amine (N-H)N-H Stretch (asymmetric & symmetric)3200 - 3400 (two bands, often broad)Confirms the presence of the -NH₂ group in the hydrazide.
Amide (C=O)C=O Stretch ("Amide I" band)1650 - 1690 (strong, sharp)Confirms the carbonyl group of the hydrazide.[3]
Aromatic C-HC-H Stretch3000 - 3100 (medium to weak)Indicates the protons on the aromatic benzothiophene ring.
Aromatic C=CC=C Ring Stretch1450 - 1600 (multiple bands)Evidence for the fused aromatic ring system.
Amine (N-H)N-H Bend1590 - 1650Often overlaps with C=C stretches but supports the presence of the -NH₂ group.

The presence of strong absorptions in these specific regions provides the initial, robust evidence that the synthetic product contains the intended benzothiophene and carbohydrazide functionalities.

Mass Spectrometry: The Molecular Formula Gatekeeper

Causality: Mass spectrometry provides two critical pieces of information: the mass-to-charge ratio (m/z) of the molecular ion, which reveals the molecular weight, and the fragmentation pattern, which offers clues about the molecule's substructures. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it measures the m/z to several decimal places, allowing for the unambiguous determination of the elemental composition.

Experimental Protocol: Electrospray Ionization-Time of Flight (ESI-TOF) HRMS

  • Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Optimize the ESI source parameters (capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve a stable signal for the protonated molecule [M+H]⁺.

  • Acquire the mass spectrum in positive ion mode. The TOF analyzer provides high mass accuracy.

  • Use the instrument's software to calculate the exact mass of the observed [M+H]⁺ ion and predict the most likely elemental composition.

Data Interpretation:

  • Molecular Formula Confirmation: The molecular formula for 1-benzothiophene-3-carbohydrazide is C₉H₈N₂OS. The calculated monoisotopic mass of the neutral molecule is 192.0357 Da. In positive-ion ESI-MS, we expect to observe the protonated molecule, [M+H]⁺, with a calculated exact mass of 193.0430 Da. Observing a peak at this precise m/z value with a low ppm error (< 5 ppm) provides extremely high confidence in the elemental composition.

  • Fragmentation Analysis: While ESI is a soft ionization technique, in-source fragmentation or tandem MS (MS/MS) can be induced. The fragmentation of benzothiophene derivatives is often characterized by the loss of units like CS (thiocarbonyl) and C₂H₂ (acetylene), providing corroborative evidence for the core structure.[4]

Data Point Expected Value Validation
Molecular FormulaC₉H₈N₂OSDerived from HRMS
Exact Mass [M]192.0357 DaCalculated
Observed Ion [M+H]⁺193.0430 DaMeasured via HRMS
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Causality: NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can construct a detailed map of the molecular framework. For complex structures, two-dimensional (2D) NMR experiments are essential to unambiguously assign all signals and confirm long-range connectivities.

cluster_1 NMR Elucidation Strategy H1 ¹H NMR (Proton Environments & Counts) HSQC HSQC (Direct ¹H-¹³C Bonds) H1->HSQC COSY COSY (¹H-¹H Couplings) H1->COSY C13 ¹³C NMR (Carbon Environments) C13->HSQC HMBC HMBC (Long-Range ¹H-¹³C Bonds) HSQC->HMBC COSY->HMBC Structure Assembled Structure HMBC->Structure Confirms connectivity of fragments & heteroatoms

Caption: Interplay of NMR experiments for structure mapping.

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is an excellent choice as it solubilizes the compound well and its residual solvent peak does not obscure key signals. The acidic N-H protons are also readily observable in DMSO-d₆.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire a standard ¹H NMR spectrum.

  • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

  • Subsequently, perform a series of 2D NMR experiments: COSY, HSQC, and HMBC. These experiments provide the crucial connectivity data.

Data Interpretation and Signal Assignment:

  • ¹H NMR: We expect to see signals corresponding to the five protons of the benzothiophene ring system and the three protons of the hydrazide group. The aromatic region (typically 7.0-8.5 ppm) will show a complex pattern of doublets and triplets, characteristic of a substituted benzene ring. The proton on the thiophene ring (H2) will likely appear as a singlet further downfield. The -NH and -NH₂ protons will appear as broad singlets, with chemical shifts that can be concentration-dependent.

  • ¹³C NMR: The spectrum will show nine distinct carbon signals. The carbonyl carbon (C=O) will be the most downfield signal, typically >160 ppm. The eight carbons of the benzothiophene ring will appear in the aromatic region (110-145 ppm).

  • HSQC: This experiment correlates each proton signal with the carbon signal to which it is directly attached. This allows for the unambiguous assignment of all protonated carbons.

  • COSY: This experiment reveals proton-proton coupling networks. It will clearly show the connectivity between adjacent protons on the benzene ring (e.g., H4-H5, H5-H6, H6-H7).

  • HMBC: This is the key to assembling the full structure. It shows correlations between protons and carbons that are two or three bonds away. Crucial correlations to look for include:

    • Correlations from the aromatic protons (H4, H7) to the quaternary carbons that fuse the two rings.

    • A correlation from the thiophene proton (H2) to the carbonyl carbon (C=O), definitively linking the hydrazide group to the 3-position of the benzothiophene core.

    • Correlations from the N-H proton to the carbonyl carbon.

By systematically analyzing the data from these complementary NMR experiments, every proton and carbon can be assigned, and the complete covalent structure of 1-benzothiophene-3-carbohydrazide can be confidently determined.

The Gold Standard: Single-Crystal X-ray Crystallography

While the combination of HRMS and comprehensive NMR analysis provides an exceptionally high degree of confidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure. This technique determines the precise three-dimensional arrangement of atoms in the solid state, confirming not only the connectivity but also the bond lengths, bond angles, and conformation. Obtaining suitable crystals can be a challenge, but when successful, the resulting crystallographic data provides an irrefutable structural solution.

Conclusion: A Unified and Self-Validating Verdict

The structural elucidation of 1-benzothiophene-3-carbohydrazide is a process of logical deduction, built upon a foundation of mutually reinforcing analytical data. The functional groups identified by IR spectroscopy must be consistent with the atomic environments mapped by NMR spectroscopy . The molecular formula determined by HRMS must be in perfect agreement with the atom counts derived from the complete NMR assignment. This convergence of evidence from orthogonal techniques forms a self-validating system, ensuring the highest level of scientific integrity and confidence in the final assigned structure. This rigorous, multi-technique approach is indispensable for researchers in the field of drug discovery, where an accurate understanding of molecular structure is paramount.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 227328, 1-Benzothiophene-3-carbaldehyde. PubChem. Retrieved February 7, 2026, from [Link].[5]

  • IntechOpen (2021). Synthesis, Properties, and Biological Applications of Benzothiophene. Books. Retrieved February 7, 2026, from [Link].[2]

  • Rebouh, S., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals. Retrieved February 7, 2026, from [Link].[6][7]

  • Porter, Q. N., & Baldas, J. (1968). Mass-spectrometric studies. I. Benzo[b]thiophen, some alkyl and aryl derivatives, and the 1,1-dioxide and 2,3-dihydro-1,1-dioxide. Australian Journal of Chemistry. Retrieved February 7, 2026, from [Link].[4]

  • ResearchGate (2024). Synthesized benzothiophene-3-carboxaldehyde hydrazones showing greater enzyme inhibition properties. ResearchGate. Retrieved February 7, 2026, from [Link].[1]

  • Chemistry LibreTexts (2023). Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved February 7, 2026, from [Link].[8]

  • Reade, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved February 7, 2026, from [Link].[3]

Sources

Technical Guide: Spectral Characterization of 1-Benzothiophene-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a "Reference Standard" document, designed to serve as a primary resource for the characterization and validation of 1-Benzothiophene-3-carbohydrazide .

Executive Summary

1-Benzothiophene-3-carbohydrazide (CAS: 10154-67-3) serves as a critical heterocyclic scaffold in medicinal chemistry, particularly for the synthesis of antimicrobial Schiff bases and anti-inflammatory agents. Its structural integrity is defined by the fusion of a benzene ring with a thiophene ring, substituted at the C3 position with a hydrazine moiety.

This guide provides a definitive spectral fingerprint for the compound. Unlike generic databases, we correlate specific spectral signals with the electronic environment of the benzothiophene core, providing a causal link between structure and signal.

Part 1: Structural Context & Synthetic Pathway

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying common impurities (e.g., unreacted ester or hydrolyzed acid).

Validated Synthetic Route

The synthesis typically proceeds via nucleophilic acyl substitution (hydrazinolysis) of the ethyl ester precursor.

Reaction: Ethyl 1-benzothiophene-3-carboxylate + Hydrazine Hydrate


 1-Benzothiophene-3-carbohydrazide + Ethanol

SynthesisWorkflow Start Start: Thiophenol Inter Intermediate: Ethyl 1-benzothiophene-3-carboxylate Start->Inter Alkylation & Cyclization Reflux Reflux (4-6 Hours) Inter->Reflux Reagent Reagent: Hydrazine Hydrate (80%) Solvent: Ethanol Reagent->Reflux Product Product: 1-Benzothiophene-3-carbohydrazide (Solid Precipitate) Reflux->Product Cooling & Filtration

Figure 1: Synthetic workflow for the generation of the target carbohydrazide.[1]

Part 2: Spectroscopic Characterization[2]

Infrared Spectroscopy (FT-IR)

Methodology: KBr Pellet or ATR (Attenuated Total Reflectance). Diagnostic Value: Confirmation of the hydrazide functional group and absence of the ester carbonyl.

Functional GroupWavenumber (

)
IntensityStructural Assignment
N-H Stretch 3300 - 3450Medium/BroadPrimary amine (

) asymmetric/symmetric stretch.[2]
N-H Stretch ~3200MediumSecondary amide (

) stretch.
C=O Stretch 1645 - 1665StrongAmide I band. Note: Lower frequency than the ester precursor (~1710

) due to resonance donation from nitrogen.
C=C Aromatic 1590, 1460MediumBenzothiophene ring skeletal vibrations.
N-N Stretch ~1050WeakCharacteristic hydrazine linkage.
C-S Stretch 700 - 750WeakThiophene ring C-S bond vibration.

Scientist's Note: A common impurity is the carboxylic acid (hydrolysis product), which would show a broad O-H stretch from 2500-3000


.[2] The absence of this "hump" validates the purity of the hydrazide.
Nuclear Magnetic Resonance ( NMR)

Methodology: 400 MHz or higher.[3][4][5][6][7] Solvent: DMSO-


 (Chloroform-d is often unsuitable due to poor solubility of the hydrazide moiety).

The benzothiophene ring protons are split into two distinct zones: the isolated thiophene proton (H-2) and the benzene ring protons.

Proton (

ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
9.40 - 9.80 Singlet (Broad)1H

Highly deshielded by the adjacent carbonyl. Exchangeable with

.
8.30 - 8.50 Singlet1HH-2 The diagnostic peak. The C3-carbonyl deshields the C2 proton significantly compared to unsubstituted benzothiophene.
7.90 - 8.10 Doublet/Multiplet2HH-4, H-7 Protons alpha to the ring fusion are deshielded by ring currents.
7.35 - 7.55 Multiplet2HH-5, H-6 The "inner" aromatic protons.
4.50 - 5.00 Broad Singlet2H

The terminal amine protons. These are chemically distinct from the amide NH and often broaden due to quadrupole relaxation or exchange.

Self-Validating Check: Upon addition of


, the signals at ~9.5 ppm and ~4.5 ppm must disappear. If they remain, the product is not the hydrazide.
Carbon-13 NMR ( NMR)

Solvent: DMSO-


.[8]
Carbon (

ppm)
Assignment
162.0 - 164.0 C=O (Carbonyl). The most downfield signal.
140.0 - 142.0 C-3a / C-7a (Quaternary bridgehead carbons).
135.0 - 137.0 C-2 (Thiophene CH).
128.0 - 130.0 C-3 (Quaternary). Substituted carbon.[3][5][9]
122.0 - 126.0 C-4, C-5, C-6, C-7 (Benzene ring carbons).
Mass Spectrometry (EI/ESI)

Molecular Formula:


Molecular Weight:  192.24  g/mol 

Fragmentation Pathway (EI - 70eV): The fragmentation is dominated by


-cleavage adjacent to the carbonyl group.
  • Molecular Ion (

    
    ):  m/z 192 (Base peak or strong intensity).
    
  • Acylium Ion Formation: Loss of the hydrazine radical (

    
    , mass 31) or loss of 
    
    
    
    followed by NH.
  • Decarbonylation: The acylium ion loses CO (mass 28).

  • Thiophene Ring Fragmentation: Loss of CS (mass 44) or CHS from the m/z 133 cation leads to smaller aromatic fragments (m/z 89, m/z 77).

MassSpec Parent Parent Ion [M]+ m/z 192 Acylium Acylium Ion [Ar-C=O]+ m/z 161 Parent->Acylium - N2H3 (Hydrazine radical) Aryl Benzothiophene Cation [Ar]+ m/z 133 Acylium->Aryl - CO (Carbon Monoxide) Frag Ring Fragments m/z 89, 77 Aryl->Frag - CS / Ring Opening

Figure 2: Mass spectrometry fragmentation logic for structural confirmation.

Part 3: Experimental Protocol for Analysis

To ensure reproducibility, follow this standardized preparation protocol.

NMR Sample Preparation
  • Massing: Weigh 5-10 mg of the dry solid hydrazide.

  • Solvation: Add 0.6 mL of DMSO-

    
     (99.9% D).
    
    • Critical Step: If the sample is cloudy, sonicate for 30 seconds. Do not heat above 40°C to avoid accelerated H-D exchange or degradation.

  • Acquisition:

    • Pulse angle: 30° or 45°.

    • Relaxation delay (D1):

      
       second (essential for accurate integration of the aromatic protons).
      
    • Scans: 16 (Proton), 1024+ (Carbon).

Quality Control Parameters
  • Melting Point: 188–190 °C (Recrystallized from Ethanol).

  • Solubility Check: Soluble in DMSO, DMF, and hot Ethanol. Insoluble in water and non-polar solvents (Hexane).

References

  • Synthesis and Biological Evaluation: Nagaraja, G. K., et al. (2012). "Synthesis of some new 1-benzothiophene-3-carbohydrazide derivatives and their antimicrobial activity." Journal of the Saudi Chemical Society, 16(3), 307-314.

  • Spectral Data Verification (General Benzothiophene Hydrazides): Gouda, M. A., et al. (2014). "Synthesis and antitumor evaluation of some new benzothiophene derivatives." European Journal of Medicinal Chemistry, 74, 335-341.

  • Mass Spectrometry of Heterocycles: Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons. (General Reference for thiophene fragmentation patterns).

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physical properties of 1-Benzothiophene-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Physical Properties, Synthesis, and Characterization Protocols

Part 1: Executive Summary

1-Benzothiophene-3-carbohydrazide (CAS: 78676-34-3) is a critical heterocyclic intermediate used primarily in the development of bioactive scaffolds. Structurally, it consists of a lipophilic benzothiophene core fused to a polar carbohydrazide moiety. This amphiphilic nature makes it a versatile building block for Schiff base formation (hydrazones), cyclization into triazoles/oxadiazoles, and metal coordination complexes.

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis routes, and characterization standards essential for researchers in medicinal chemistry and materials science.

Part 2: Chemical Identity & Structural Analysis
PropertyData
IUPAC Name 1-Benzothiophene-3-carbohydrazide
Common Synonyms Benzo[b]thiophene-3-carboxylic acid hydrazide; 3-Benzothiophenecarbohydrazide
CAS Number 78676-34-3
Molecular Formula C₉H₈N₂OS
Molecular Weight 192.24 g/mol
SMILES O=C(NN)C1=CSC2=CC=CC=C12
InChI Key WISUPLDFMRTYAJ-UHFFFAOYSA-N
Structural Visualization

The compound features a rigid, planar benzothiophene system. The C3-position substitution is electronically distinct from the C2-isomer due to the electron density distribution in the thiophene ring. The hydrazide group (-CONHNH₂) acts as both a hydrogen bond donor and acceptor, significantly influencing solubility and crystal packing.

StructuralAnalysis cluster_props Functional Properties Core Benzothiophene Core (Lipophilic / Aromatic) Linker C3-Position (Electronic Junction) Core->Linker π-System P1 π-π Stacking Interactions Core->P1 FGroup Carbohydrazide Group (-CONHNH₂) (Reactive / Polar) Linker->FGroup C-C Bond P2 Nucleophilic Nitrogen (NH₂) FGroup->P2

Figure 1: Structural dissection of 1-Benzothiophene-3-carbohydrazide highlighting the lipophilic core and reactive hydrophilic tail.

Part 3: Physicochemical Profile

Understanding the physical state is crucial for assay development and formulation.

PropertyDescription / ValueTechnical Context
Physical State Solid (Crystalline powder)Typically white to off-white. Coloration often indicates oxidation or impurities.
Melting Point >150°C (Typical for class)Note: Exact experimental MP varies by polymorph/purity. Analogs (e.g., 2-isomer) melt ~171-172°C.
Solubility (High) DMSO, DMF, DMAcDipolar aprotic solvents disrupt intermolecular H-bonding, making them ideal for stock solutions (10-50 mM).
Solubility (Mod) Methanol, Ethanol (Hot)Protophilic solvents support recrystallization.
Solubility (Low) Water, Hexane, Et₂OThe lipophilic benzothiophene core limits aqueous solubility without pH adjustment.
LogP (Predicted) ~1.8 – 2.1Moderate lipophilicity. The hydrazide lowers the LogP of the parent benzothiophene (~3.1).
pKa (Predicted) ~11-12 (Hydrazide NH)Weakly acidic; can be deprotonated by strong bases (NaH, KOtBu) for alkylation.
Part 4: Synthesis & Purification Protocol

Core Directive: Avoid direct reaction of the acid with hydrazine if possible, as it is slow. The Ester-Hydrazinolysis route is the industry standard for high purity and yield.

Step-by-Step Methodology
  • Precursor Preparation (Esterification):

    • Reactant: 1-Benzothiophene-3-carboxylic acid.[1]

    • Reagent: Methanol (excess) + H₂SO₄ (cat.) OR SOCl₂.

    • Condition: Reflux 4-6 hours.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 8:2) for disappearance of acid.

  • Hydrazinolysis (The Critical Step):

    • Reactant: Methyl 1-benzothiophene-3-carboxylate.

    • Reagent: Hydrazine Hydrate (80% or 64%, 5-10 equivalents).

    • Solvent: Absolute Ethanol (or Methanol).

    • Procedure: Dissolve ester in ethanol.[2] Add hydrazine hydrate dropwise.[2] Reflux for 6–12 hours.

    • Observation: Product often precipitates upon cooling as white crystals.

  • Purification (Self-Validating):

    • Filtration: Collect the precipitate by vacuum filtration.

    • Washing: Wash with cold ethanol (removes unreacted hydrazine) and then diethyl ether (removes organic impurities).

    • Recrystallization: If the melting range is >2°C, recrystallize from hot ethanol.

SynthesisWorkflow Start Start: 1-Benzothiophene-3-carboxylic Acid Step1 Step 1: Esterification (MeOH / H₂SO₄, Reflux) Start->Step1 Inter Intermediate: Methyl Ester Step1->Inter Yield >90% Step2 Step 2: Hydrazinolysis (NH₂NH₂·H₂O, EtOH, Reflux) Inter->Step2 Nucleophilic Acyl Substitution Crude Crude Precipitate Step2->Crude Precipitation Purify Purification: Wash w/ Cold EtOH -> Et₂O Crude->Purify Final Final Product: 1-Benzothiophene-3-carbohydrazide Purify->Final Purity Check (TLC/MP)

Figure 2: Validated synthesis pathway ensuring removal of unreacted hydrazine and high product purity.

Part 5: Characterization & Spectral Analysis

To confirm identity and purity, the following spectral signatures must be verified.

1. Infrared Spectroscopy (FT-IR)
  • NH Stretching: Doublet or broad band at 3200–3350 cm⁻¹ (Primary amine -NH₂ and Secondary amide -NH-).

  • C=O Stretching (Amide I): Strong peak at 1640–1660 cm⁻¹ .

  • C=C Aromatic: 1500–1600 cm⁻¹.

  • C-S Stretch: Weak bands around 700–750 cm⁻¹.

2. Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (CDCl₃ is often too non-polar for hydrazides)

Proton TypeChemical Shift (δ ppm)MultiplicityInterpretation
-CONH- 9.40 – 9.80 Broad SingletExchangeable amide proton. Deshielded by carbonyl.
H-2 (Thiophene) 8.00 – 8.50 SingletCharacteristic singlet of the thiophene ring; highly diagnostic for the 3-isomer.
Ar-H (Benzene) 7.30 – 8.00 MultipletsAromatic protons of the fused benzene ring (H4, H5, H6, H7).
-NH₂ 4.00 – 5.00 Broad SingletTerminal amine protons. Often broadened by quadrupole relaxation or exchange.
3. Mass Spectrometry (MS)
  • Method: ESI-MS (Positive Mode).

  • Expected Ion: [M+H]⁺ = 193.04 m/z .

  • Fragment: Loss of -NHNH₂ (31 Da) to form the acylium ion [Ar-CO]⁺ is a common fragmentation pathway.

Part 6: Handling, Stability & Safety
  • Storage: Store in a cool, dry place (2-8°C preferred). Keep container tightly closed to prevent moisture absorption (hygroscopic nature of hydrazides).

  • Stability: Stable under normal conditions. Avoid strong oxidizing agents (oxidizes sulfur or hydrazine) and strong acids (hydrolysis).

  • Safety (GHS Class):

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

    • Protocol: Always handle in a fume hood with nitrile gloves.

References
  • BLD Pharm. (2024). Benzo[b]thiophene-3-carbohydrazide Product Monograph. Retrieved from

  • PubChem. (2024). Compound Summary for CAS 78676-34-3. National Center for Biotechnology Information. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: 1-Benzothiophene Derivatives. Retrieved from

  • BuyersGuideChem. (2024). 1-Benzothiophene-3-carbohydrazide Suppliers and Properties. Retrieved from

  • Gensini, M., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones. Biomolecules, 12(1), 131.[3] (Cited for analog synthesis protocols).[3] Retrieved from

Sources

The Versatile Scaffold: A Technical Guide to Carbohydrazide Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Carbohydrazide derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of this chemical class for researchers, scientists, and drug development professionals. We will traverse the synthetic landscape, detailing robust methodologies for the creation of these derivatives and explaining the causal relationships behind key experimental choices. The narrative will then delve into the extensive spectrum of their therapeutic applications, including their roles as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents. Crucially, this guide will illuminate the underlying mechanisms of action, supported by signaling pathways and structure-activity relationship (SAR) analyses. To ensure practical applicability, we provide detailed, field-proven protocols for the synthesis and biological evaluation of carbohydrazide derivatives, establishing a self-validating framework for research and development. This document is designed not as a rigid template, but as a comprehensive scientific resource, grounded in authoritative references to empower the next wave of discovery in drug design and development.

The Carbohydrazide Core: A Foundation for Pharmacological Diversity

The carbohydrazide moiety, characterized by a central carbonyl group flanked by two hydrazine residues (NH-NH-CO-NH-NH), is a unique and highly functional chemical structure. Its significance in medicinal chemistry stems from several key features:

  • Hydrogen Bonding Capability: The presence of multiple hydrogen bond donors (N-H) and acceptors (C=O, N) allows for potent and specific interactions with biological targets such as enzymes and receptors.[1]

  • Chelating Properties: The nitrogen and oxygen atoms can act as ligands, enabling the chelation of metal ions that are often crucial for the function of metalloenzymes, a property that can be harnessed for therapeutic effect.[2]

  • Synthetic Versatility: The terminal amino groups are highly reactive nucleophiles, serving as ideal handles for the synthesis of a vast library of derivatives, most notably Schiff bases and various heterocyclic systems like pyrazoles and oxadiazoles.[3][4]

This inherent reactivity and structural character make carbohydrazide a powerful building block for creating diverse molecular architectures with a wide range of pharmacological profiles.[4]

Caption: Core chemical structure of the carbohydrazide functional group.

Synthetic Strategies and Methodologies

The synthesis of carbohydrazide derivatives is typically efficient and versatile. The choice of synthetic route is dictated by the desired final structure, with the carbohydrazide moiety often serving as a key intermediate that is subsequently functionalized.

Foundational Synthesis of Carbohydrazide

The parent carbohydrazide is commonly prepared through the reaction of a dialkyl carbonate (e.g., dimethyl carbonate) with hydrazine hydrate.[5] This is a two-step nucleophilic substitution reaction where the alkoxy group of the carbonate is displaced by the -NHNH2 group of hydrazine.[5]

Rationale for Experimental Choices:

  • Hydrazine Hydrate: Used in excess to favor the formation of the carbohydrazide and minimize the formation of undesired side products.

  • Temperature Control: The reaction temperature is carefully controlled (e.g., 70°C) to ensure a sufficient reaction rate without promoting the decomposition of hydrazine.[5]

  • Solvent: The reaction can often be run neat or in a solvent like ethanol, which readily dissolves the reactants.

Synthesis of Carbohydrazide Derivatives (Schiff Bases)

A prevalent and highly effective method for creating a diverse library of derivatives is the condensation reaction between a carbohydrazide and various aldehydes or ketones to form hydrazones (a class of Schiff bases).[6] This reaction is fundamental to exploring the structure-activity relationships of these compounds.

Synthesis_Workflow start Starting Materials (e.g., Pyrazinoic Acid) esterification Step 1: Esterification (Ethanol, H₂SO₄) start->esterification ester Intermediate: Ester (e.g., Ethyl Pyrazinoate) esterification->ester hydrazinolysis Step 2: Hydrazinolysis (Hydrazine Hydrate) ester->hydrazinolysis hydrazide Key Intermediate: Carbohydrazide hydrazinolysis->hydrazide condensation Step 3: Condensation (Substituted Aldehyde, Reflux) hydrazide->condensation product Final Product: Carbohydrazide Derivative (Schiff Base) condensation->product

Caption: General workflow for the synthesis of carbohydrazide derivatives.

Experimental Protocol: Synthesis of Pyrazine-2-Carbohydrazide Derivatives

This protocol details the synthesis of pyrazine-2-carbohydrazide Schiff bases, a class of compounds investigated for their antimicrobial properties.[7]

Step 1: Synthesis of Pyrazinoic Acid Hydrazide (Intermediate)

  • Hydrolysis: Pyrazinamide (0.1 mol) is hydrolyzed to pyrazinoic acid using alkaline hydrolysis (e.g., refluxing with aqueous NaOH).

  • Esterification: The resulting pyrazinoic acid is dissolved in ethanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for 24 hours to form ethyl pyrazinoate.

  • Hydrazinolysis: To the ester solution, 100% hydrazine hydrate (3.0 mol) is added, and the mixture is refluxed for an additional 8 hours.

  • Isolation: The excess solvent is removed by distillation. The resulting solid, pyrazinoic acid hydrazide, is collected and recrystallized from aqueous ethanol.[7]

Step 2: Synthesis of N'-[(substituted-phenyl)methylene]pyrazine-2-carbohydrazide (Final Product)

  • Reaction Setup: A solution of a substituted aromatic aldehyde (0.05 mol) in ethanol is added to a solution of pyrazinoic acid hydrazide (0.05 mol) in 10 ml of ethanol.

  • Condensation: The reaction mixture is refluxed for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: After cooling the mixture to room temperature, the resulting precipitate is collected by filtration.

  • Purification: The crude product is dried and then recrystallized from aqueous ethanol to yield the purified Schiff base derivative.[7]

Broad-Spectrum Biological Activity

Carbohydrazide derivatives have been reported to possess a vast array of pharmacological activities, making them a focal point of significant research interest.[1][4]

Biological ActivityDescriptionKey Molecular ScaffoldsReference(s)
Anticancer Exhibit cytotoxicity against various cancer cell lines through mechanisms like apoptosis induction and enzyme inhibition.Pyrazole-carbohydrazides, Dihydropyrazole-carbohydrazides[3][4][8]
Antimicrobial Active against a range of Gram-positive and Gram-negative bacteria, as well as possessing antifungal properties.Pyrazine-carbohydrazides, Hydrazide-hydrazones[6][7][9]
Anticonvulsant Show potential in controlling seizures, often linked to interactions with GABA receptors or carbonic anhydrase.Pyridine-carbohydrazides, Sulfonamide derivatives[5][10][11]
Anti-inflammatory Capable of reducing inflammation, potentially through the inhibition of inflammatory mediators like cyclooxygenase (COX).Pyrazolone derivatives, Benzothiazine dioxides[3][4]
Antitubercular A significant area of research, with some derivatives showing potent activity against Mycobacterium tuberculosis.Pyrazine-carbohydrazides, Schiff base conjugates[1][6]
Antiviral Certain derivatives have been investigated for activity against various viruses.Heterocyclic carbohydrazides[4]

Unraveling the Mechanisms of Action

The diverse biological effects of carbohydrazide derivatives are a consequence of their ability to interact with a multitude of biological targets. The specific mechanism is highly dependent on the overall structure of the molecule.

Anticancer Mechanisms

The anticancer activity of carbohydrazide derivatives is often multifactorial.

  • Enzyme Inhibition: Certain derivatives act as potent enzyme inhibitors. For example, dihydropyrazole-carbohydrazide derivatives have been designed to target and inhibit Histone Deacetylase 6 (HDAC6), an enzyme implicated in cancer progression.[8] Others function as Carbonic Anhydrase (CA) inhibitors, which disrupts pH regulation in tumor cells, sensitizing them to chemotherapy.[12][13] Benzimidazole derivatives containing the carbohydrazide motif can act as strong inhibitors of Glycogen Synthase Kinase-3β (GSK-3β).[1]

  • Induction of Apoptosis: Salicylaldehyde-pyrazole-carbohydrazide derivatives have been shown to be potent growth inhibitors of lung cancer cells by inducing programmed cell death (apoptosis).[3]

  • Iron Chelation: Rapidly proliferating cancer cells have a high demand for iron. Carbohydrazide derivatives, particularly those with a 2-hydroxybenzylidene structure, can act as iron chelators. By sequestering intracellular iron, they disrupt iron-dependent processes like DNA synthesis, leading to an antiproliferative effect.[2]

Anticancer_Mechanism Derivative Carbohydrazide Derivative HDAC6 HDAC6 Inhibition Derivative->HDAC6 e.g., Dihydropyrazoles CA Carbonic Anhydrase Inhibition Derivative->CA e.g., Chromene derivatives Apoptosis Induction of Apoptosis Derivative->Apoptosis e.g., Pyrazole derivatives Iron Iron Chelation Derivative->Iron e.g., 2-OH-benzylidenes Result Anticancer Effect (Cell Death, Growth Arrest) HDAC6->Result CA->Result Apoptosis->Result Iron->Result

Caption: Key anticancer mechanisms of carbohydrazide derivatives.

Antimicrobial Mechanisms

The antimicrobial action is often attributed to the inhibition of essential microbial processes. While the exact mechanisms for many derivatives are still under investigation, several hypotheses are prevalent:

  • Inhibition of Mycolic Acid Synthesis: For antitubercular activity, a proposed mechanism involves the inhibition of enzymes crucial for the synthesis of mycolic acid, a key component of the mycobacterial cell wall. This is analogous to the mechanism of the frontline drug isoniazid.

  • Iron Scavenging: Similar to their anticancer effects, the ability of some derivatives to chelate iron can deprive bacteria of this essential nutrient, thereby inhibiting growth.[2]

  • Increased Lipophilicity: The condensation of a carbohydrazide with an aldehyde to form a Schiff base often increases the lipophilicity of the molecule. This can enhance its ability to cross the microbial cell membrane, leading to higher intracellular concentrations and improved efficacy.[6]

Anticonvulsant Mechanisms

The anticonvulsant properties of certain carbohydrazide derivatives are thought to arise from their interaction with key components of the central nervous system.

  • Carbonic Anhydrase Inhibition: Inhibition of carbonic anhydrase in the brain can lead to an increase in CO2 levels and pH shifts, which has been shown to suppress seizure activity.[5][10] Several antiepileptic drugs are known to act via this mechanism.[11]

  • Modulation of GABAergic Neurotransmission: Some anticonvulsants work by enhancing the action of the inhibitory neurotransmitter GABA. It is hypothesized that some carbohydrazide derivatives may act as agonists at the GABAA receptor, promoting an inhibitory state that reduces neuronal excitability.

Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized biological assays are critical. The following are detailed protocols for evaluating the primary biological activities of carbohydrazide derivatives.

Protocol for Anticancer Activity: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[14][15]

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium. The optimal seeding density must be determined for each cell line.

  • Incubation: Incubate the plates for 6 to 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test carbohydrazide derivatives in culture medium. Add the compounds to the wells and incubate for the desired exposure period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

  • MTT Addition: Add 10 µL of MTT Reagent (5 mg/mL in sterile PBS) to each well.[14]

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals. A visible purple precipitate should form in the wells with viable cells.

  • Solubilization: Add 100 µL of a Detergent Reagent or Solubilization Solution (e.g., 40% DMF, 16% SDS, 2% acetic acid in water) to each well.[16]

  • Incubation for Solubilization: Leave the plate at room temperature in the dark for at least 2 hours, ensuring all formazan crystals are completely dissolved.[14]

  • Data Acquisition: Record the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol for Antibacterial Activity: Kirby-Bauer Disk Diffusion Test

This method assesses the in vitro susceptibility of bacteria to antimicrobial agents.[17][18]

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland turbidity standard) from a fresh culture of the test organism.

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacterial growth.

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the test carbohydrazide derivative onto the surface of the agar. A disk with the solvent used to dissolve the compound should be used as a negative control, and a disk with a standard antibiotic (e.g., Ofloxacin) as a positive control.[7]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[19]

  • Data Acquisition: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

  • Interpretation: The size of the inhibition zone is proportional to the susceptibility of the bacterium to the compound. Results can be used to determine the Minimum Inhibitory Concentration (MIC) through further dilution tests.[9]

Protocol for Anticonvulsant Activity: Maximal Electroshock Seizure (MES) Test

The MES test is a widely used model for generalized tonic-clonic seizures and is effective at identifying compounds that prevent seizure spread.[20][21]

  • Animal Preparation: Use adult male mice or rats. Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group should receive the vehicle.

  • Acclimatization: Allow a sufficient period for drug absorption (e.g., 30-60 minutes).

  • Electrode Placement: Apply corneal electrodes to the animal after administration of a topical anesthetic to the corneas.

  • Stimulation: Deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds in mice) to induce a seizure.[20]

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension. The abolition of this endpoint is considered the measure of anticonvulsant activity.

  • Analysis: Determine the percentage of animals protected from the tonic hindlimb extension at each dose and calculate the ED50 (the dose that protects 50% of the animals from the seizure endpoint).

Protocol for Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay

This is a classic and reliable model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[22][23]

  • Animal Preparation: Use adult rats. Measure the initial volume or thickness of the right hind paw using a plethysmometer or calipers.

  • Compound Administration: Administer the test carbohydrazide derivative (and a vehicle control) orally or intraperitoneally. A standard anti-inflammatory drug (e.g., indomethacin) should be used as a positive control.

  • Induction of Inflammation: After a set time for drug absorption (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw to induce localized inflammation and edema.[23]

  • Measurement of Edema: Measure the paw volume or thickness at regular intervals after the carrageenan injection (e.g., every hour for up to 5 hours).

  • Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group at each time point. A significant reduction in paw volume indicates anti-inflammatory activity.

Conclusion and Future Perspectives

Carbohydrazide and its derivatives represent a profoundly important and enduring scaffold in the field of medicinal chemistry. Their synthetic tractability, coupled with their ability to interact with a wide range of biological targets, has cemented their status as a source of promising lead compounds. The extensive research into their anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties has yielded valuable insights and several potent molecules.

The future of carbohydrazide research lies in the rational design of more specific and potent derivatives. A deeper understanding of their mechanisms of action, aided by computational modeling and advanced biochemical assays, will be crucial. The integration of the carbohydrazide moiety into more complex molecular frameworks, such as in dual-target inhibitors or drug conjugates, holds significant promise for overcoming challenges like drug resistance and improving therapeutic indices. As our understanding of disease pathology evolves, the versatile carbohydrazide scaffold is poised to remain a vital tool in the arsenal of the medicinal chemist, continuing to provide novel solutions to pressing therapeutic needs.

References

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  • Thiry, A., et al. (2007). Carbonic Anhydrase Inhibitors as Anticonvulsant Agents. Current Topics in Medicinal Chemistry, 7(9), 855-864.
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  • Springer Nature Experiments. (n.d.). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents.
  • Inotiv. (n.d.).
  • Springer Nature Experiments. (n.d.). MTT Assay Protocol.
  • Bio-Rad. (2020). DISKS FOR ANTIBIOTIC SUSCEPTIBILITY TESTING. Bio-Rad.
  • ResearchGate. (2009). (PDF) The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs.
  • StatPearls - NCBI Bookshelf. (2023). Antimicrobial Susceptibility Testing.

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Technical Guide: Pharmacological Potential & Synthetic Utility of 1-Benzothiophene-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological potential, synthetic utility, and experimental characterization of 1-Benzothiophene-3-carbohydrazide .

Executive Summary

1-Benzothiophene-3-carbohydrazide represents a "privileged scaffold" in medicinal chemistry, serving as a critical bioisostere to the indole nucleus found in tryptophan and auxin. Unlike its 2-substituted counterparts, the 3-substituted benzothiophene moiety offers unique steric and electronic vectors that mimic the pharmacophoric features of established drugs like Raloxifene and Zileuton.

This guide focuses on the 3-carbohydrazide derivative, a versatile "hub" molecule. While the parent hydrazide possesses intrinsic biological activity, its primary value lies as a precursor for generating high-affinity ligands—specifically Schiff bases (acylhydrazones) , 1,3,4-oxadiazoles , and pyrazoles . These derivatives exhibit potent antimicrobial, anticancer, and anti-inflammatory profiles by targeting DNA gyrase, tubulin polymerization, and inflammatory cytokines.

Structural Chemistry & Synthesis

To understand the pharmacological activity, one must first master the synthesis. The 3-carbohydrazide is most efficiently accessible via the Gewald Reaction , yielding the 4,5,6,7-tetrahydro derivative, which can be aromatized if the fully unsaturated core is required.

Synthetic Pathway (The Gewald Protocol)

The standard industrial and laboratory route involves a one-pot multicomponent condensation.

  • Step 1 (Gewald Condensation): Cyclohexanone reacts with elemental sulfur and ethyl cyanoacetate in the presence of a base (diethylamine or morpholine) to form the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate .

  • Step 2 (Hydrazinolysis): The ester is treated with hydrazine hydrate (80-99%) in reflux

Technical Safety & Handling Monograph: 1-Benzothiophene-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

1-Benzothiophene-3-carbohydrazide is a heterocyclic building block utilized primarily in the synthesis of bioactive compounds, including antimicrobial agents, anti-inflammatory drugs, and ligands for proteomic research. As a functionalized hydrazide, it presents specific handling challenges related to nucleophilicity and potential skin sensitization.

This guide moves beyond standard GHS classification, offering a mechanistic understanding of the molecule's reactivity and biological interaction profile to ensure safe experimental design.

Physicochemical Profile[1][2][3][4]
PropertyData Specification
Chemical Name 1-Benzothiophene-3-carbohydrazide
Synonyms Benzo[b]thiophene-3-carbohydrazide; 3-Benzothiophenecarboxylic acid hydrazide
CAS Number 78676-34-3
Molecular Formula C₉H₈N₂OS
Molecular Weight 192.24 g/mol
Physical State White to off-white solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water
Storage Condition 2–8°C (Refrigerate), Hygroscopic

Hazard Identification & Mechanistic Toxicology[6]

While specific toxicological data for CAS 78676-34-3 is often extrapolated, a "Read-Across" toxicological assessment based on its functional groups (Hydrazide + Benzothiophene) is required for high-integrity safety planning.

Functional Group Hazard Analysis
  • Hydrazide Moiety (-CONHNH₂):

    • Mechanism: Hydrazides are potent nucleophiles. They can react with cellular carbonyls (aldehydes/ketones) to form hydrazones, potentially disrupting enzymatic processes dependent on pyridoxal phosphate (Vitamin B6).

    • Sensitization: High potential for Allergic Contact Dermatitis (ACD) . Hydrazides are known haptens; they can bind to skin proteins, triggering an immune response upon subsequent exposure.

    • Genotoxicity Concern: Many hydrazide derivatives show weak mutagenic activity in Ames tests due to their ability to interact with DNA bases. Treat as a potential mutagen.

  • Benzothiophene Core:

    • Mechanism: Aromatic heterocycle. Lipophilic nature facilitates membrane permeation.

    • Environmental: Benzothiophenes are often toxic to aquatic life with long-lasting effects (H411), necessitating strict waste stream segregation.

GHS Classification (Derived)
  • Acute Toxicity (Oral): Category 4 (H302)[1]

  • Skin Irritation: Category 2 (H315)

  • Eye Irritation: Category 2A (H319)[2]

  • Skin Sensitization: Category 1 (H317) - Critical Hazard

  • STOT-SE: Category 3 (Respiratory Irritation) (H335)

Risk Assessment & Handling Workflow

The following diagram illustrates the decision logic for handling this compound, integrating engineering controls with personal protective equipment (PPE) selection based on the operation scale.

SafetyWorkflow Start Experimental Planning (CAS 78676-34-3) ScaleCheck Check Scale & State Start->ScaleCheck SolidHandling Solid Handling (Weighing/Transfer) ScaleCheck->SolidHandling Powder Form SolutionHandling Solution Handling (Reaction/Workup) ScaleCheck->SolutionHandling Dissolved EngControl1 Engineering Control: Class II Biosafety Cabinet or Fume Hood SolidHandling->EngControl1 Dust Hazard EngControl2 Engineering Control: Standard Fume Hood SolutionHandling->EngControl2 Vapor/Splash PPE_High PPE: Double Nitrile Gloves + Tyvek Sleeves + N95/P100 EngControl1->PPE_High PPE_Std PPE: Nitrile Gloves + Lab Coat + Goggles EngControl2->PPE_Std Proceed Execute Experiment (Quench Residual Hydrazide) PPE_High->Proceed Proceed with Synthesis PPE_Std->Proceed

Figure 1: Risk Assessment & Handling Workflow. Note the elevated controls for solid handling due to the sensitization risk of hydrazide dusts.

Experimental Protocols

Storage & Stability[2]
  • Temperature: Store at 2–8°C .

  • Atmosphere: Store under inert gas (Argon or Nitrogen). Hydrazides can oxidize slowly in air to form diimides or other decomposition products.

  • Container: Amber glass vials to prevent photodegradation.

Spill Response (Self-Validating Protocol)
  • Solid Spill:

    • Do NOT sweep dry (creates dust).

    • Cover with a wet pad (dampened with water/detergent) to suppress dust.

    • Scoop into a hazardous waste container.

    • Validation: Wipe surface with a moist paper towel; if the towel remains white/colorless, bulk removal is complete. (Note: Benzothiophenes may fluoresce under UV light; use a handheld UV lamp to verify cleanup if available).

  • Solution Spill:

    • Absorb with vermiculite or sand.

    • Neutralization (Optional but recommended for large spills): Treat the area with dilute hypochlorite (bleach) solution to oxidize the hydrazide functionality, breaking it down into nitrogen and the corresponding acid, reducing toxicity before final cleaning.

Waste Disposal[2][8][11]
  • Stream: High-temperature incineration.

  • Segregation: Do not mix with oxidizing agents (peroxides, nitrates) in the waste stream to prevent exothermic reactions.

  • Aquatic Protection: Under no circumstances should this material enter drains. It is classified as hazardous to the aquatic environment.[2][1][3]

Synthesis & Reactivity Context[2]

Understanding the reactivity of 1-Benzothiophene-3-carbohydrazide is crucial for both synthesis success and safety. The hydrazide group is the primary site of reactivity.

Common Synthetic Utility

This molecule is typically used to synthesize:

  • 1,3,4-Oxadiazoles: Via cyclization (often using POCl₃).

  • 1,2,4-Triazoles: Via reaction with carbon disulfide or isothiocyanates.

  • Schiff Bases (Hydrazones): Via condensation with aldehydes.

Reactivity Pathway Diagram[2]

Reactivity Substrate 1-Benzothiophene- 3-carbohydrazide Hydrazone Hydrazone (Schiff Base) Substrate->Hydrazone Condensation Oxadiazole 1,3,4-Oxadiazole Derivative Substrate->Oxadiazole Cyclodehydration Triazole 1,2,4-Triazole Thiol Substrate->Triazole Cyclization Aldehyde + Aldehyde/Ketone (R-CHO) Aldehyde->Hydrazone Acid + Carboxylic Acid (POCl3) Acid->Oxadiazole CS2 + CS2 / KOH CS2->Triazole

Figure 2: Synthetic Reactivity Pathways. The formation of hydrazones (top path) is the most rapid reaction and can occur inadvertently if stored near volatile aldehydes.

Emergency Medical Response

  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) as this may increase transdermal absorption of the lipophilic benzothiophene ring.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[4] Remove contact lenses.[2][1][4]

  • Ingestion: Rinse mouth. Do NOT induce vomiting due to risk of aspiration.

References

  • PubChem. (n.d.). Compound Summary: Benzothiophene-3-carbohydrazide.[5][6] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on the Application of the CLP Criteria: Hydrazides and Skin Sensitization. Retrieved October 26, 2023, from [Link]

Sources

Theoretical Studies on 1-Benzothiophene-3-carbohydrazide: A Computational Drug Discovery Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzothiophene-3-carbohydrazide represents a privileged scaffold in medicinal chemistry, acting as a bioisostere to indole-based pharmacophores. Its significance lies in the hydrazide side chain (


), which serves as a versatile "chemical hook" for generating Schiff bases (hydrazones) with potent antimicrobial, anticancer (VEGFR-2 inhibition), and antioxidant profiles.

This technical guide details the theoretical framework required to characterize this molecule and its derivatives. By synthesizing Density Functional Theory (DFT) for electronic profiling and Molecular Docking for target validation, we establish a rational design pipeline for benzothiophene therapeutics.

Part 1: Electronic Structure & Reactivity (DFT Framework)

Computational Methodology

To accurately predict the chemical behavior of 1-benzothiophene-3-carbohydrazide, we employ Density Functional Theory (DFT).[1][2][3] The standard protocol for this scaffold involves the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set. This level of theory is required to correctly model the sulfur atom's diffuse electron cloud and the hydrogen bonding potential of the hydrazide group.

Protocol:

  • Geometry Optimization: Minimize energy to find the global minimum (ground state).

  • Frequency Calculation: Confirm the stationary point (zero imaginary frequencies) and generate IR spectra.

  • FMO Analysis: Calculate Frontier Molecular Orbitals (HOMO/LUMO).

Frontier Molecular Orbital (FMO) Analysis

The HOMO-LUMO gap (


) is the primary indicator of the molecule's kinetic stability and chemical reactivity (Hard-Soft Acid-Base theory).[4]
  • HOMO (Highest Occupied Molecular Orbital): Located primarily on the benzothiophene ring and the hydrazide nitrogen lone pairs. It acts as the electron donor.

  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the carbonyl group and the thiophene ring. It acts as the electron acceptor.

Quantitative Data (Representative Values for Carbohydrazide Derivatives):

ParameterSymbolTypical Value (eV)Interpretation
HOMO Energy

-5.8 to -6.1Ionization potential; susceptibility to oxidation.
LUMO Energy

-1.8 to -2.2Electron affinity; susceptibility to nucleophilic attack.
Energy Gap

3.8 - 4.2Indicates a "soft" molecule with high polarizability and biological reactivity.
Chemical Hardness

~2.0Low hardness correlates with higher enzyme inhibition potential.
Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent interactions (NCIs) with protein active sites.

  • Negative Potential (Red): Concentrated on the carbonyl oxygen (

    
    ) and the terminal nitrogen of the hydrazide. These are H-bond acceptors.
    
  • Positive Potential (Blue): Concentrated on the hydrazide protons (

    
    ). These are H-bond donors.
    

Scientist's Insight: The MEP visualization confirms why this scaffold is excellent for kinase inhibition. The distinct donor/acceptor regions mimic the adenine ring of ATP, allowing it to hinge-bind in the ATP-binding pocket of kinases like VEGFR-2.

Part 2: Computational Drug Design Workflow

The following diagram illustrates the integrated workflow for studying this scaffold, moving from quantum mechanics to macromolecular simulation.

G Start 1-Benzothiophene-3- carbohydrazide Structure DFT DFT Optimization (B3LYP/6-311++G**) Start->DFT MEP MEP & FMO Analysis (Reactivity Profiling) DFT->MEP Electronic Properties Deriv In Silico Derivatization (Schiff Base Design) MEP->Deriv Identify Nucleophilic N Dock Molecular Docking (AutoDock Vina/Gold) Deriv->Dock Library Generation ADMET ADMET Prediction (SwissADME) Dock->ADMET Binding Energy < -8.0 kcal/mol Lead Lead Candidate Selection ADMET->Lead Drug-Likeness Pass

Figure 1: Integrated computational workflow for benzothiophene-3-carbohydrazide drug discovery.

Part 3: Molecular Docking & Pharmacodynamics[3]

To validate the biological potential, we examine the interaction of 1-benzothiophene-3-carbohydrazide derivatives with VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) , a primary target for anti-angiogenic cancer therapy.

Target Selection & Preparation
  • Target: VEGFR-2 Kinase Domain (PDB ID: 4ASD or 3VHE ).

  • Preparation: Remove water molecules, add polar hydrogens, and compute Gasteiger charges. The co-crystallized ligand (e.g., Sorafenib) is used to define the grid box center.

Binding Mechanism

The benzothiophene core acts as a hydrophobic anchor, while the carbohydrazide linker (often derivatized into a hydrazone) facilitates hydrogen bonding.

Key Interaction Table (VEGFR-2 Docking):

ResidueInteraction TypeFunctional Role
Cys919 Hydrogen BondHinge region binding (mimics ATP adenine).
Asp1046 Hydrogen BondCatalytic loop interaction; stabilizes the inhibitor.
Glu885 Hydrogen BondInteraction with the hydrazide/hydrazone nitrogen.[5]
Phe1047

Stacking
Hydrophobic sandwiching of the benzothiophene ring.
Val848 HydrophobicVan der Waals contact with the thiophene sulfur.
Docking Protocol (AutoDock Vina)
  • Grid Box: Center:

    
     (approximate for 4ASD); Size: 
    
    
    
    Å.
  • Exhaustiveness: Set to 32 or 64 to ensure convergence of the conformational search.

  • Validation: Re-dock the native ligand (Sorafenib). The RMSD must be

    
     Å to validate the protocol.
    

Part 4: In Silico ADMET Profiling

For a theoretical candidate to be viable, it must obey pharmacokinetic principles. We utilize tools like SwissADME to predict these properties.

Drug-Likeness Criteria (Lipinski's Rule of 5):

  • Molecular Weight: < 500 g/mol (Parent molecule is ~192 g/mol ; derivatives usually < 450).

  • LogP (Lipophilicity): < 5. Benzothiophenes are naturally lipophilic; the carbohydrazide group lowers LogP, improving water solubility.

  • H-Bond Donors: < 5 (Hydrazide provides 3).

  • H-Bond Acceptors: < 10 (Carbonyl + Hydrazide N + Thiophene S).

Toxicity Alerts:

  • PAINS (Pan-Assay Interference Compounds): Check for catechol or quinone motifs if derivatizing. The parent benzothiophene-carbohydrazide is generally not a PAINS offender.

  • Brenk Structural Alert: The hydrazine moiety can sometimes flag for potential toxicity, necessitating metabolic stability studies (e.g., hydrolysis rates).

Part 5: Structural-Activity Relationship (SAR) Logic

The following diagram details how theoretical modifications to the core scaffold influence biological activity, guiding the synthesis of derivatives.

SAR Core 1-Benzothiophene-3-carbohydrazide (Scaffold) Mod1 Modification: Schiff Base Formation (Reaction with Aldehydes) Core->Mod1 Mod2 Modification: Thiophene Ring Substitution (e.g., Halogens at C5/C6) Core->Mod2 Effect1 Result: Extended Conjugation (Lower HOMO-LUMO Gap) Mod1->Effect1 Bio1 Outcome: Enhanced Intercalation (Anticancer/DNA Binding) Effect1->Bio1 Effect2 Result: Increased Lipophilicity (LogP) & Electronic Modulation Mod2->Effect2 Bio2 Outcome: Improved Membrane Permeability & Enzyme Affinity Effect2->Bio2

Figure 2: Structure-Activity Relationship (SAR) derived from theoretical and docking data.

References

  • Al-Wahaibi, L. H., et al. (2020). "DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP... of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate." Journal of King Saud University - Science. Link

    • Context: Establishes the DFT methodology (B3LYP/6-311G) and FMO analysis interpretation for hydrazine-containing Schiff bases.
  • Altıntop, M. D., et al. (2016). "Synthesis and biological evaluation of some new hydrazone derivatives as potential anticancer agents." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

    • Context: Validates the anticancer activity of benzothiophene hydrazones and their docking interactions with kinases.
  • Abdel-Aziz, H. A., et al. (2023).[6] "Design, Synthesis, Docking Study, and Antiproliferative Evaluation of Novel Schiff Base–Benzimidazole Hybrids with VEGFR-2 Inhibitory Activity." Molecules. Link

    • Context: Provides specific docking protocols for VEGFR-2 (PDB: 4ASD) relevant to bioisosteric hydrazone scaffolds.
  • Bhat, M. A., et al. (2021). "Computational Insights into Benzothiophene Derivatives as Potential Antibiotics." Antibiotics.[7] Link

    • Context: Details the antimicrobial mechanism and docking against DNA Gyrase for benzothiophene deriv
  • SwissADME. (n.d.). "Free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Swiss Institute of Bioinformatics. Link

    • Context: The standard tool cited for the ADMET profiling section.

Sources

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 1-Benzothiophene-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 1-Benzothiophene Scaffold

The 1-benzothiophene nucleus, an aromatic structure formed by the fusion of a benzene ring with a thiophene ring, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are recognized for their structural versatility and a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[2][3][4][5] Among these derivatives, the carbohydrazide moiety serves as a crucial pharmacophore and a versatile synthetic intermediate. The conversion of an ester, such as ethyl 1-benzothiophene-3-carboxylate, into its corresponding carbohydrazide is a fundamental transformation that opens the door to a vast library of novel bioactive molecules, including acylhydrazones, pyrazoles, oxadiazoles, and other heterocyclic systems.[4][6]

This document provides a detailed, field-proven protocol for the synthesis of 1-Benzothiophene-3-carbohydrazide from ethyl 1-benzothiophene-3-carboxylate. It explains the underlying chemical principles, offers a step-by-step methodology, and addresses critical safety considerations, particularly concerning the handling of hydrazine hydrate.

Reaction Principle: Nucleophilic Acyl Substitution

The synthesis of 1-Benzothiophene-3-carbohydrazide from its corresponding ethyl ester is a classic example of a nucleophilic acyl substitution reaction. In this process, the lone pair of electrons on the terminal nitrogen atom of hydrazine (H₂N-NH₂) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester.

The causality of this experimental design is rooted in fundamental chemical principles:

  • Nucleophilicity of Hydrazine: Hydrazine is a stronger nucleophile than the leaving group (ethoxide) due to the "alpha effect," where the adjacent nitrogen atom with its lone pair enhances the nucleophilicity of the attacking nitrogen.

  • Leaving Group: The ethoxy group (-OCH₂CH₃) of the ester is a moderately good leaving group, which is displaced upon the collapse of the tetrahedral intermediate.

  • Thermodynamic Driving Force: The reaction is driven forward by the formation of the stable amide-like carbohydrazide bond and the liberation of ethanol as a byproduct. Refluxing the reaction mixture in a suitable solvent like ethanol provides the necessary activation energy to overcome the reaction barrier and ensures the reaction proceeds to completion in a reasonable timeframe.[7][8]

The overall chemical transformation is depicted below:

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified quantities, conditions, and workup procedures is critical for achieving a high yield and purity of the final product.

Materials and Reagents
Reagent/MaterialGradeSupplier RecommendationNotes
Ethyl 1-benzothiophene-3-carboxylate≥98% PuritySigma-Aldrich, Alfa AesarStarting material.
Hydrazine Hydrate (N₂H₄·H₂O)50-60% SolutionSigma-Aldrich, Fisher SciHighly Toxic & Corrosive. Handle with extreme care.[9]
Ethanol (C₂H₅OH)Absolute (≥99.5%)Standard Lab SupplierUsed as the reaction solvent.
Deionized WaterHigh PurityIn-house supplyFor washing glassware.
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Buchner funnel and filter flask

  • Filter paper (Whatman No. 1 or equivalent)

  • Beakers, graduated cylinders, and standard laboratory glassware

  • Melting point apparatus

  • Fume hood

Step-by-Step Synthesis Procedure

Caption: Experimental workflow for the synthesis.

  • Reaction Setup:

    • Place a 100 mL round-bottom flask containing a magnetic stir bar into a heating mantle.

    • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

    • Crucially, perform all subsequent steps inside a certified chemical fume hood. [10]

  • Charging the Flask:

    • To the flask, add Ethyl 1-benzothiophene-3-carboxylate (e.g., 5.0 g, 24.2 mmol).

    • Add absolute ethanol (50 mL) to dissolve the ester. Stir the mixture until a clear solution is obtained.

  • Addition of Hydrazine Hydrate:

    • While stirring, carefully and slowly add an excess of hydrazine hydrate (e.g., 5.0 mL, ~103 mmol, ~4.2 equivalents) to the solution. The use of a significant excess ensures the reaction goes to completion.

    • Causality Note: The reaction is exothermic.[11] A slow, dropwise addition helps to control the initial temperature rise.

  • Refluxing the Mixture:

    • Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) and maintain this temperature for 4-6 hours .

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the starting ester spot indicates reaction completion.

  • Product Isolation and Purification:

    • After the reflux period, turn off the heat and allow the flask to cool to room temperature.

    • As the solution cools, the product, 1-Benzothiophene-3-carbohydrazide, will typically precipitate as a white solid.

    • To maximize precipitation, the flask can be placed in an ice bath for 30 minutes.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with a small amount of cold absolute ethanol (2 x 10 mL). This step is critical to remove unreacted hydrazine hydrate and other soluble impurities without significantly dissolving the desired product.

    • Dry the purified product in a vacuum oven at 50-60°C until a constant weight is achieved.

Product Characterization

The identity and purity of the synthesized 1-Benzothiophene-3-carbohydrazide should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Look for the disappearance of the ester C=O stretch (~1710 cm⁻¹) and the appearance of the amide C=O stretch (~1640-1680 cm⁻¹) and N-H stretches (~3200-3400 cm⁻¹).

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Confirm the disappearance of the ethyl ester signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and the appearance of new signals corresponding to the -NH-NH₂ protons.

  • Mass Spectrometry: Verify the molecular weight of the product.

Safety Precautions and Waste Disposal

Hydrazine hydrate is a highly hazardous substance. It is corrosive, toxic, and a suspected carcinogen.[9][12][13] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene) when handling hydrazine hydrate.[10][13]

  • Engineering Controls: All manipulations involving hydrazine hydrate must be conducted in a well-ventilated chemical fume hood.[10]

  • Spill Response: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand). For larger spills, evacuate the area and contact your institution's environmental health and safety department.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[12]

    • Eye Contact: Immediately flush eyes with large amounts of water for at least 30 minutes, holding the eyelids open. Seek immediate medical attention.[12]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Waste Disposal: Dispose of all hydrazine-containing waste in a properly labeled hazardous waste container according to institutional and local regulations. Do not pour down the drain.[10]

Quantitative Data Summary

ParameterValueNotes
Reactants
Ethyl 1-benzothiophene-3-carboxylateMW: 206.26 g/mol Starting Ester
Hydrazine Hydrate (100%)MW: 50.06 g/mol Reagent (adjust calculation for solution %)
Reaction Conditions
SolventAbsolute Ethanol
TemperatureReflux (~78-80°C)Provides energy for the reaction.
Reaction Time4 - 6 hoursMonitor by TLC for completion.
Product
1-Benzothiophene-3-carbohydrazideMW: 192.24 g/mol Desired Product
Theoretical Yield~4.66 g (based on 5.0 g starting material)(Actual Moles / Theoretical Moles) * 100
Expected Yield80 - 95%Dependent on reaction scale and purification.
AppearanceWhite to off-white crystalline solid

References

  • Palladium Iodide-Catalyzed Synthesis of Benzothiophene-3-carboxylic Esters. (2022). National Institutes of Health (NIH).
  • Synthesis and Characterization of Heterocyclic Compounds from ethyl-4-aminobenzoate. (2018). Journal of Natural and Applied Sciences.
  • Benzothiophene Synthesis Overview. Organic Chemistry Portal.
  • Ethyl Hydrazinecarboxylate Synthesis. Organic Syntheses.
  • Synthesized benzothiophene-3-carboxaldehyde hydrazones. ResearchGate.
  • Synthesis and Pharmacological Activity of benzo[b]thiophene-3-carboxylic Acid Derivatives.
  • A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
  • Green synthesis of benzylpyrazolyl coumarin derivatives. Royal Society of Chemistry.
  • Synthesis of novel benzothiophene derivatives as protectors against cranial irradiation-induced neuroinflammation. (2022). Future Medicinal Chemistry.
  • Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. ResearchGate.
  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents. (2022). National Institutes of Health (NIH).
  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (2014). National Institutes of Health (NIH).
  • Safety and Handling of Hydrazine. Defense Technical Information Center.
  • Hydrazine Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • PDF: The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (2014). ResearchGate.
  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). ResearchGate.
  • Hydrazine hydrate Safety Data Sheet. (2014). Thermo Fisher Scientific.
  • Synthesis, Properties, and Biological Applications of Benzothiophene. (2024). Royal Society of Chemistry.
  • Hydrazine Hydrate Safety Data Sheet. (2025). Sigma-Aldrich.
  • Hydrazine Standard Operating Procedure. University of New Mexico, Environmental Health & Safety.

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use of 1-Benzothiophene-3-carbohydrazide as an intermediate in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Benzothiophene-3-carbohydrazide as a Strategic Intermediate in Drug Discovery

Executive Summary

1-Benzothiophene-3-carbohydrazide represents a privileged scaffold in medicinal chemistry, serving as a versatile "linchpin" intermediate.[1] Unlike its 2-isomer, the 3-substituted benzothiophene core offers a distinct spatial vector for pharmacophore presentation, often resulting in enhanced binding affinity in kinase inhibitors, antimicrobial agents, and non-steroidal anti-inflammatory drugs (NSAIDs).

This guide provides a comprehensive technical workflow for utilizing this intermediate. It details the synthesis of the carbohydrazide itself and its subsequent divergence into three critical bioactive classes: Schiff bases (acylhydrazones) , 1,3,4-oxadiazoles , and pyrazoles .

Chemical Architecture & Strategic Value

The benzothiophene ring is a bioisostere of indole and naphthalene.[1] The 3-carbohydrazide functionality (


) acts as a bidentate nucleophile, allowing for:
  • Condensation: Rapid library generation via aldehyde coupling (Schiff bases).[1]

  • Cyclization: Formation of 5-membered heterocycles (oxadiazoles, thiadiazoles, triazoles) which serve as hydrogen-bond acceptors/donors in active sites.[1]

  • Rigidification: Locking the conformation of side chains to improve metabolic stability.[1]

Visualizing the Synthetic Workflow

G Start Benzothiophene-3-carboxylic Acid Ester Inter 1-Benzothiophene-3- carbohydrazide (The Core Intermediate) Start->Inter Hydrazine Hydrate Reflux (EtOH) Prod1 Schiff Bases (Acylhydrazones) Inter->Prod1 Ar-CHO Cat. Acid Prod2 1,3,4-Oxadiazoles Inter->Prod2 CS2/KOH or Carboxylic Acid/POCl3 Prod3 Pyrazoles Inter->Prod3 Acetylacetone Reflux

Figure 1: Divergent synthesis map starting from the ester precursor. The carbohydrazide serves as the central hub for structural diversification.

Detailed Experimental Protocols

Protocol A: Synthesis of 1-Benzothiophene-3-carbohydrazide

The foundational step. Purity here dictates the success of downstream libraries.

Reagents:

  • Ethyl 1-benzothiophene-3-carboxylate (10 mmol)[1]

  • Hydrazine hydrate (99%, 50 mmol, 5.0 eq)

  • Absolute Ethanol (30 mL)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of ethyl 1-benzothiophene-3-carboxylate in 30 mL of absolute ethanol.

  • Addition: Add 5.0 equivalents of hydrazine hydrate dropwise with stirring. Note: Excess hydrazine drives the equilibrium forward and prevents dimer formation.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 3:1). The ester spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    baseline spot (hydrazide).[1]
  • Crystallization: Cool the reaction mixture to room temperature and then to 0°C in an ice bath. The carbohydrazide typically precipitates as a white/off-white solid.[1]

  • Filtration: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted hydrazine.[1]

  • Drying: Dry in a vacuum oven at 45°C for 4 hours.

    • Expected Yield: 75–85%[1]

    • Melting Point: 180–182°C (Verify with literature standard).[1]

Protocol B: Library Generation – Acylhydrazones (Schiff Bases)

Target Application: Antimicrobial and Anticancer Screening.[2]

Mechanism: Acid-catalyzed condensation-elimination.[1]

Reagents:

  • 1-Benzothiophene-3-carbohydrazide (1.0 mmol)[1]

  • Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)

  • Ethanol (10 mL)

  • Glacial Acetic Acid (2–3 drops)

Procedure:

  • Suspend the carbohydrazide in ethanol.[1]

  • Add the aldehyde (1.0 eq).[1]

  • Add catalytic glacial acetic acid.[1]

  • Reflux for 2–4 hours. The mixture often becomes clear before the product precipitates.[1]

  • Workup: Cool to room temperature. Filter the precipitate.[1] Recrystallize from ethanol/DMF mixtures if necessary.[1]

  • Validation:

    
    H NMR will show the characteristic azomethine proton (
    
    
    
    ) singlet around
    
    
    8.0–8.8 ppm.[1]

Data Summary Table: Typical Substituent Effects

Aldehyde SubstituentReaction TimeYield (%)Biological Focus
4-NO

(Electron Withdrawing)
1.5 h92%Antibacterial (MRSA)
4-OMe (Electron Donating)4.0 h78%Anti-inflammatory
2-OH (Salicylaldehyde)2.5 h85%Metal Chelation/Antifungal
Protocol C: Cyclization to 1,3,4-Oxadiazoles

Target Application: Metabolic stability improvement (bioisostere of amide).

Method: POCl


 mediated cyclodehydration.[1]

Reagents:

  • 1-Benzothiophene-3-carbohydrazide (1.0 mmol)[1]

  • Aromatic Carboxylic Acid (1.0 mmol)

  • Phosphorus Oxychloride (POCl

    
    ) (5 mL)
    

Procedure:

  • Mix the carbohydrazide and carboxylic acid in a dry flask.

  • Add POCl

    
     carefully (fume hood essential).[1]
    
  • Reflux at 100–110°C for 4–6 hours.

  • Quenching (Critical): Cool the mixture. Pour slowly onto crushed ice with vigorous stirring to decompose excess POCl

    
    .
    
  • Neutralization: Adjust pH to ~7–8 using 10% NaHCO

    
     solution. The solid oxadiazole will precipitate.[1]
    
  • Purification: Filter, wash with water, and recrystallize from ethanol.

Signaling Pathway & Pharmacological Logic[1]

When designing drugs using this scaffold, it is vital to understand why the 3-position is preferred. In many kinase inhibitors (e.g., VEGFR-2 inhibitors), the benzothiophene sulfur atom can engage in


-interactions or specific hydrophobic pocket filling that the indole nitrogen cannot.
SAR Logic Diagram

SAR Core Benzothiophene-3-Core Linker Hydrazide Linker (H-Bond Donor/Acceptor) Core->Linker Provides Lipophilic Anchor Target1 Target: Bacterial DNA Gyrase (Schiff Bases) Linker->Target1 Azomethine N coordinates Metal Ions Target2 Target: COX-2 Enzyme (1,3,4-Oxadiazoles) Linker->Target2 Cyclization removes H-donors (permeability)

Figure 2: Structure-Activity Relationship (SAR) logic flow. The modification of the hydrazide linker dictates the biological target profile.

Troubleshooting & Optimization

  • Low Yield in Hydrazinolysis:

    • Cause: Old hydrazine hydrate (polymerized or carbonate contamination).[1]

    • Fix: Use fresh hydrazine hydrate (99%).[1] If the ester is sterically hindered, switch solvent to n-butanol and increase temperature to 110°C.[1]

  • Solubility Issues in Schiff Base Formation:

    • Cause: Highly lipophilic aldehydes.[1]

    • Fix: Add a co-solvent like DMF (10% v/v) to the ethanol mixture.[1]

  • POCl

    
     Cyclization Charring: 
    
    • Cause: Exothermic runaway.[1]

    • Fix: Add POCl

      
       at 0°C and ramp temperature slowly. Ensure the carboxylic acid is dry.[1]
      

References

  • Synthesis of Benzothiophene-3-carboxylic Esters

    • Title: Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization.[1][3]

    • Source: PMC / NIH (2022).[1]

    • URL:[Link]

  • Antimicrobial Applications of Acylhydrazones

    • Title: Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.[1][4]

    • Source: MDPI / Pharmaceuticals (2022).[1]

    • URL:[Link]

  • Oxadiazole Cyclization Protocols

    • Title: Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene.[1]

    • Source: PMC / NIH (2010).[1]

    • URL:[Link]

  • Pharmacological Overview

    • Title: An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
    • Source: Bentham Science (2024).[1]

    • URL:[Link]

Sources

Application Note: Strategic Evaluation of Benzothiophene Derivatives as Kinase Inhibitors

[1]

Abstract & Strategic Rationale

Benzothiophene derivatives represent a privileged scaffold in medicinal chemistry, serving as bioisosteres for indole and naphthalene systems. Their utility in kinase drug discovery is driven by their ability to mimic the purine ring of ATP, allowing for effective anchoring within the kinase hinge region. Recent campaigns have successfully deployed this scaffold against Ser/Thr kinases (e.g., DYRK1A , CLK1 , PIM-1 ) and Tyrosine kinases (e.g., VEGFR2 ).

This guide provides a rigorous technical framework for evaluating benzothiophene derivatives. Unlike generic screening protocols, this document addresses specific challenges associated with sulfur-containing heterocycles, including solubility optimization, fluorescence interference mitigation, and selectivity profiling against structurally homologous kinase families.

Structural Basis of Inhibition[2]

To design effective assays, one must understand the binding mode. Benzothiophenes typically function as Type I (ATP-competitive) inhibitors .

The Pharmacophore[3]
  • The Scaffold: The benzothiophene core occupies the adenine-binding pocket.

  • Hinge Interaction: The sulfur atom often influences the electron density of the ring, but the primary hydrogen bond donors/acceptors usually reside at the C2 or C3 positions (e.g., carboxamide or hydrazide moieties) or the C5 position (e.g., hydroxyl groups).

  • Selectivity Vectors: Substituents at C3 often extend toward the solvent front or the gatekeeper residue, providing a vector to tune selectivity (e.g., differentiating DYRK1A from DYRK1B).

Visualization of Binding Logic

The following diagram illustrates the generalized interaction map for a benzothiophene inhibitor within the kinase cleft.

BindingModeCompoundBenzothiophene CoreHingeHinge Region(Backbone Amides)Compound->HingeH-Bonding (C2/C5 substituents)PocketHydrophobic Pocket(Val/Leu/Ile)Compound->PocketVan der Waals(Aromatic Stacking)GatekeeperGatekeeper Residue(Selectivity Filter)Compound->GatekeeperSteric Clash/FitSolventSolvent Front(Solubility/PK)Compound->SolventSolubilizing Groups

Caption: Schematic interaction map of benzothiophene derivatives within the ATP-binding cleft. High-affinity binding relies on H-bond anchors at the hinge and hydrophobic packing of the sulfur-containing core.

In Vitro Biochemical Assay Protocol

Recommended Platform: ADP-Glo™ Kinase Assay (Promega) Rationale: Benzothiophene derivatives can exhibit intrinsic fluorescence (excitation ~300-350 nm, emission ~400-450 nm). Fluorescence-based assays (e.g., FP or TR-FRET) may suffer from compound interference. ADP-Glo is a luminescent, endpoint assay that is robust against fluorescent compounds and sulfur-mediated redox cycling.

Materials
  • Kinase: Recombinant Human DYRK1A or CLK1 (purity >80%).

  • Substrate: Peptide substrate (e.g., Woodtide for DYRKs).

  • ATP: Ultra-pure ATP (critical to minimize background ADP).[1]

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT.

    • Note: DTT is essential to prevent oxidation of the benzothiophene sulfur, although the ring sulfur is aromatic and relatively stable.

  • Detection Reagents: ADP-Glo™ Reagent and Kinase Detection Reagent.[1][2]

Step-by-Step Protocol
Step 1: Compound Preparation (The "DMSO Limit")

Benzothiophenes are lipophilic. Improper solubilization leads to precipitation and false negatives (or "aggregation-based" false positives).

  • Prepare 10 mM stocks in 100% DMSO.

  • Perform serial dilutions in 100% DMSO first.

  • Dilute into 1X Assay Buffer such that the final DMSO concentration in the well is ≤ 1% (usually 0.5%).

    • Validation: Visually inspect the intermediate buffer dilution for turbidity.

Step 2: The Kinase Reaction[2]
  • Plate Format: 384-well white, low-volume plates (e.g., Corning 4513).

  • Add Components:

    • 2 μL Compound (at 2.5X final concentration).

    • 2 μL Kinase Enzyme (at 2.5X). Incubate 10 min at RT to allow compound-enzyme equilibrium.

    • 1 μL Substrate/ATP Mix (at 5X).

  • Incubation: Seal plate and incubate for 60 minutes at RT (23°C).

    • Target Conversion: Aim for 5–10% ATP-to-ADP conversion. Do not exceed 20% to remains within the initial velocity (

      
      ) linear range.
      
Step 3: ADP Detection (Two-Step)
  • Depletion: Add 5 μL ADP-Glo™ Reagent . Incubate 40 min at RT.

    • Mechanism:[3][4] Terminates the kinase reaction and consumes remaining unreacted ATP.

  • Detection: Add 10 μL Kinase Detection Reagent . Incubate 30-60 min at RT.

    • Mechanism:[3][4] Converts generated ADP back to ATP, which drives luciferase.[5]

  • Read: Measure Luminescence (Integration time: 0.5–1.0 sec).

Data Analysis & Acceptance Criteria

Calculate % Inhibition using the following formula:

Quality Control Metrics:

  • Z'-Factor: Must be > 0.5 (Ideal > 0.7).

  • Signal-to-Background (S/B): > 10-fold.[2]

  • IC50 Fitting: Use a 4-parameter logistic equation (Hill slope variable).

Cellular Potency & Selectivity Workflow

Biochemical potency does not guarantee cellular efficacy. Benzothiophenes must permeate the membrane and engage the target in a complex cytosolic environment.

Recommended Workflow

The following DOT diagram outlines the critical path from biochemical hit to cellular lead.

ScreeningCascadeHitBiochemical Hit(IC50 < 100 nM)NanoBRETTarget Engagement(NanoBRET™ TE Intracellular)Hit->NanoBRETConfirm Permeability& BindingPhenoPhenotypic Assay(Cell Viability / Western Blot)NanoBRET->PhenoFunctional ConsequenceSelectivitySelectivity Profiling(Kinase Panel)Pheno->SelectivityOff-Target CheckSelectivity->HitSAR RefinementLeadLead CandidateSelectivity->LeadSafety/Efficacy Profile

Caption: Integrated screening cascade. NanoBRET is prioritized to confirm that the lipophilic benzothiophene enters the cell and binds the kinase in situ.

Protocol: Cellular Target Engagement (NanoBRET)

Benzothiophenes are often highly permeable, but efflux pumps can be an issue.

  • Transfection: Transfect HEK293 cells with NanoLuc-Kinase fusion vector.

  • Tracer: Treat cells with a cell-permeable fluorescent tracer (known binder) + Test Compound.

  • Competition: The benzothiophene competes with the tracer.

  • Readout: Loss of BRET signal indicates intracellular target engagement.

    • Advantage:[6][7][8] This distinguishes true inhibitors from compounds that are simply cytotoxic or precipitate in media.

Representative Data Presentation

When reporting data for benzothiophene derivatives, structure the results to highlight SAR (Structure-Activity Relationship) trends.

Table 1: Mock SAR Data for Benzothiophene-2-Carboxamide Derivatives against DYRK1A

Cpd IDR1 (C3-Position)R2 (C5-Position)DYRK1A IC50 (nM)DYRK1B IC50 (nM)Selectivity Ratio
BT-01 HH> 10,000> 10,000N/A
BT-02 MethylOH4503801.2x
BT-03 PhenylOH251506.0x
BT-04 2-F-PhenylOMe1224020x

Interpretation:

  • BT-01 vs BT-02: The introduction of the 5-OH group is critical for H-bonding with the hinge region (often Lysine or backbone amide).

  • BT-03 vs BT-04: Bulky hydrophobic groups at C3 (Phenyl) access the gatekeeper pocket, improving potency. Fluorination often improves metabolic stability and hydrophobic packing.

Expert Insights & Troubleshooting

The "Sulfur" False Positive Myth

Historically, elemental sulfur and some polysulfides were known to inhibit enzymes non-specifically. However, the thiophene sulfur in benzothiophene is aromatic and stable.

  • Risk: If your synthesis uses elemental sulfur (e.g., Gewald reaction) and purification is poor, residual

    
     can inhibit kinases.
    
  • Control: Ensure high purity (>95% by HPLC) and check for elemental sulfur contamination if IC50 curves are steep (Hill slope > 2.0).

Fluorescence Interference
  • Issue: Some extended benzothiophene systems (especially those fused with other aromatics) are fluorophores.

  • Diagnosis: Run a "Compound Only" control in your assay (Compound + Reagents, NO Enzyme). If you see high signal (in fluorescence assays) or unexpected quenching, switch to ADP-Glo (Luminescence) or Mobility Shift Assays (Microfluidic).

Solubility in Assay Media
  • Issue: Benzothiophenes can be "brick-dust" molecules (high melting point, low solubility).

  • Solution: Include 0.01% Triton X-100 or Tween-20 in the assay buffer to prevent colloidal aggregation.

References

  • Azevedo, H., et al. (2022). Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B.[9] Bioorganic & Medicinal Chemistry Letters. [9][10]

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Promega Protocols.

  • Lomberget, T., et al. (2025). Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. RSC Medicinal Chemistry.

  • Chaikuad, A., et al. (2016). Structural basis for the inhibition of kinases by benzothiophene derivatives. Journal of Medicinal Chemistry. (Note: Generalized citation for structural mechanism).

  • Robers, M.B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications.

Application Note: A Robust HPLC Method for the Analysis of 1-Benzothiophene-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-Benzothiophene-3-carbohydrazide. This compound is a significant heterocyclic building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents.[1][2][3] The development of a reliable and robust analytical method is therefore critical for quality control, stability testing, and pharmacokinetic studies. This guide follows a logical, science-driven approach, explaining the causality behind each experimental choice, from initial parameter selection to full method validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5]

Introduction: Understanding the Analyte

1-Benzothiophene-3-carbohydrazide is an aromatic organic compound featuring a benzothiophene nucleus fused with a carbohydrazide functional group.[6] The benzothiophene moiety provides a rigid, hydrophobic core and a strong chromophore, while the carbohydrazide group introduces polarity and a basic functional group.[7][8] This bifunctional nature dictates the strategy for chromatographic separation. A successful HPLC method must effectively manage the compound's retention based on its hydrophobicity while ensuring good peak symmetry by controlling the ionization state of the basic hydrazide group.

Physicochemical Properties of 1-Benzothiophene-3-carbohydrazide

A thorough understanding of the analyte's properties is the foundation of logical method development.

PropertyValue / DescriptionSourceRationale for HPLC Method Development
Chemical Structure C9H8N2OS[6]The aromatic benzothiophene core is hydrophobic, suggesting strong retention on a reversed-phase column (e.g., C18). The hydrazide group (-CONHNH2) adds polarity.
Molecular Weight 192.24 g/mol [6]Standard molecular weight, suitable for analysis by conventional HPLC without special considerations.
UV Absorbance The benzothiophene ring system is a strong chromophore.[9]UV-Vis detection is the ideal technique for this molecule, promising high sensitivity.
Solubility The parent benzothiophene is insoluble in water but soluble in organic solvents.[7]The sample and standards should be prepared in a diluent containing a significant portion of organic solvent (e.g., Methanol or Acetonitrile) to ensure complete dissolution.
Acidity/Basicity (pKa) The terminal amine of the hydrazide group is basic.[8]The mobile phase pH must be controlled with a buffer to ensure a consistent ionization state, which is critical for reproducible retention times and good peak shape.

HPLC Method Development: A Strategic Approach

The development process is a systematic workflow designed to achieve a specific separation goal: a robust, reliable, and efficient method for quantifying 1-Benzothiophene-3-carbohydrazide.

Rationale for Chromatographic Mode Selection

Reversed-Phase HPLC (RP-HPLC) was selected as the primary chromatographic mode. This choice is based on the analyte's structure; its significant hydrophobicity, conferred by the benzothiophene ring, allows for strong interaction and retention on a non-polar stationary phase like C18.[10] RP-HPLC is a versatile and widely understood technique, making it a reliable choice for pharmaceutical analysis.[11]

Systematic Optimization Workflow

A multi-step, logical workflow ensures that all critical parameters are evaluated to achieve a robust final method. This process begins with a broad scouting gradient to identify the approximate elution conditions, followed by fine-tuning of specific parameters to optimize resolution, peak shape, and run time.

Caption: Workflow for HPLC Method Development.

Detailed Experimental Protocol

This section provides a self-contained, step-by-step protocol for performing the analysis.

Materials and Reagents
  • 1-Benzothiophene-3-carbohydrazide reference standard (purity ≥98%)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Deionized Water, 18.2 MΩ·cm

  • Formic Acid, HPLC grade

  • Ammonium Acetate, HPLC grade

Instrumentation and Optimized Chromatographic Conditions

The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

ParameterOptimized Condition
HPLC Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 30% B; 2-10 min: 30% to 70% B; 10-12 min: 70% B; 12-12.1 min: 70% to 30% B; 12.1-15 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 285 nm
Run Time 15 minutes

Causality of Parameter Selection:

  • Mobile Phase: An acidic mobile phase (0.1% Formic Acid, pH ≈ 2.7) was chosen to ensure the complete protonation of the basic hydrazide group. This minimizes unwanted ionic interactions with the stationary phase, leading to sharp, symmetrical peaks.[8]

  • Column: A standard C18 column provides excellent retention for the hydrophobic benzothiophene core.[10][11]

  • Gradient: A gradient elution ensures that the analyte elutes with a good peak shape within a reasonable time and that the column is cleaned of any more strongly retained impurities after each injection.[11]

  • Detection Wavelength: The wavelength of 285 nm was selected based on the UV spectrum of the analyte, corresponding to a high absorbance maximum to ensure maximum sensitivity.

Preparation of Solutions
  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used as the diluent to ensure analyte solubility.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 1-Benzothiophene-3-carbohydrazide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions for linearity and accuracy studies by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample material, dissolve it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL), and filter through a 0.45 µm syringe filter before injection.

Method Validation Protocol (ICH Q2(R2))

A developed analytical method is only useful if it is proven to be reliable. The following validation parameters must be assessed according to ICH guidelines to ensure the method is fit for its intended purpose.[4][12][13]

System Suitability Testing (SST)

Before any sample analysis, the chromatographic system's performance is verified by injecting a working standard solution (e.g., 50 µg/mL) five times.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency.
Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 2.0%Demonstrates system precision.
Relative Standard Deviation (%RSD) of Retention Time %RSD ≤ 1.0%Demonstrates stability of the pump and system.
Validation Parameters and Acceptance Criteria

The following table summarizes the key validation experiments and their typical acceptance criteria for an assay method.

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and a standard solution. Inject a sample spiked with known impurities if available.The analyte peak should be free from interference from the blank and placebo at its retention time.
Linearity Analyze at least five concentrations across the proposed range (e.g., 1-100 µg/mL) in triplicate.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
Range The range is established by the linearity study.The method should be accurate, precise, and linear over the specified range.
Accuracy Analyze a minimum of 9 determinations over 3 concentration levels (e.g., 80%, 100%, 120% of the target concentration) by spiking a placebo or sample matrix.Percent recovery should be between 98.0% and 102.0%.
Precision Repeatability (Intra-day): Analyze 6 replicate samples at 100% of the target concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.%RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Quantitation (LOQ) Determined by injecting solutions with decreasing concentrations and establishing the lowest concentration that meets accuracy and precision criteria (e.g., S/N ratio ≈ 10).The LOQ is the lowest concentration that can be reliably quantified.
Robustness Intentionally vary critical method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2 units) and observe the effect on SST parameters.System suitability parameters should remain within acceptance criteria.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of 1-Benzothiophene-3-carbohydrazide. By following a systematic development approach grounded in the physicochemical properties of the analyte, a reliable analytical procedure has been established. This method is suitable for routine quality control and other analytical applications in research and pharmaceutical development. The comprehensive validation protocol, aligned with ICH Q2(R2) guidelines, ensures the trustworthiness and integrity of the data generated.[5][13]

References

  • Royal Society of Chemistry. (2024).
  • Google Patents. (n.d.).
  • National Institutes of Health. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. PMC.
  • PubChem. (n.d.). 1-Benzothiophene-3-carbaldehyde. [Link]

  • LCGC. (n.d.).
  • MDPI. (n.d.). Predicting UV-Vis Spectra of Benzothio/Dithiophene Polymers for Photodetectors by Machine-Learning-Assisted Computational Studies. [Link]

  • Sinfoo Biotech. (n.d.). 1-benzothiophene-3-carbohydrazide.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • Wikipedia. (n.d.). Benzothiophene. [Link]

  • PubChem. (n.d.). Benzo(B)Thiophene. [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • NIST. (n.d.). [7]Benzothieno[3,2-b][7]benzothiophene. WebBook.

  • ResearchGate. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • National Institutes of Health. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC. [Link]

  • European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • MDPI. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Benzothiophene-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Benzothiophene-3-carbohydrazide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction yield, improve purity, and overcome common challenges.

The synthesis of 1-Benzothiophene-3-carbohydrazide is a critical step in the development of various pharmacologically active agents. The benzothiophene nucleus is a key structural motif in many compounds with antimicrobial, anticancer, and anti-inflammatory properties. This guide provides practical, experience-based advice to ensure the successful and efficient synthesis of this valuable intermediate.

I. Reaction Overview and Mechanism

The most common and direct route to synthesizing 1-Benzothiophene-3-carbohydrazide involves a two-step process:

  • Esterification: Conversion of 1-Benzothiophene-3-carboxylic acid to its corresponding ester (typically methyl or ethyl ester).

  • Hydrazinolysis: Reaction of the 1-Benzothiophene-3-carboxylate ester with hydrazine hydrate to yield the desired carbohydrazide.

Reaction Workflow

Synthesis_Workflow A 1-Benzothiophene-3-carboxylic acid B Esterification (e.g., MeOH, H2SO4) A->B Step 1 C Methyl 1-Benzothiophene-3-carboxylate B->C D Hydrazinolysis (Hydrazine Hydrate, EtOH) C->D Step 2 E 1-Benzothiophene-3-carbohydrazide D->E F Purification (Recrystallization) E->F Workup G Pure Product F->G

Caption: General workflow for the synthesis of 1-Benzothiophene-3-carbohydrazide.

II. Frequently Asked Questions (FAQs)

Q1: What is the best ester to use as a precursor for the hydrazinolysis step?

A1: Methyl and ethyl esters are the most commonly used precursors for the synthesis of 1-Benzothiophene-3-carbohydrazide.[1] Methyl esters are often preferred due to the higher reactivity of the smaller methoxy leaving group, which can lead to shorter reaction times. However, ethyl esters are also effective and the choice may depend on the specific reaction conditions and the desired workup procedure, as ethanol is a common solvent for hydrazinolysis.[2]

Q2: Can I directly convert the carboxylic acid to the carbohydrazide?

A2: While direct conversion is possible using coupling agents, the two-step process via the ester is generally more reliable and higher yielding for this specific substrate. Direct coupling can lead to side reactions and purification challenges. The esterification followed by hydrazinolysis is a well-established and robust method.

Q3: What are the typical reaction conditions for the hydrazinolysis step?

A3: The hydrazinolysis of the ester is typically carried out by refluxing with an excess of hydrazine hydrate in a suitable solvent.[1][3] Ethanol is a common solvent as it effectively dissolves both the ester and hydrazine hydrate, and the product often precipitates upon cooling, simplifying isolation.[2] Reaction times can vary from a few hours to overnight, depending on the reactivity of the ester.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most convenient method to monitor the reaction progress. A suitable solvent system (e.g., ethyl acetate/hexane) should be chosen to achieve good separation between the starting ester and the product carbohydrazide. The disappearance of the starting material spot indicates the completion of the reaction.

III. Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 1-Benzothiophene-3-carbohydrazide.

Problem 1: Low Yield of 1-Benzothiophene-3-carbohydrazide
Potential Cause Explanation Recommended Solution
Incomplete Esterification If the initial esterification of 1-benzothiophene-3-carboxylic acid is not complete, the overall yield will be reduced.Ensure the esterification reaction goes to completion by using a sufficient excess of alcohol and a suitable acid catalyst (e.g., concentrated H₂SO₄).[4] Monitor the reaction by TLC until the starting carboxylic acid is fully consumed.
Insufficient Hydrazine Hydrate An inadequate amount of hydrazine hydrate will result in incomplete conversion of the ester to the carbohydrazide.Use a molar excess of hydrazine hydrate (typically 3-5 equivalents) to drive the reaction to completion.[1]
Suboptimal Reaction Temperature The hydrazinolysis reaction is temperature-dependent. A temperature that is too low will result in a slow reaction rate, while a temperature that is too high may lead to decomposition.The reaction is typically performed at reflux in ethanol.[3] Ensure a consistent and appropriate reflux temperature is maintained.
Moisture in the Reaction While hydrazine hydrate contains water, excessive moisture from solvents or glassware can sometimes interfere with the reaction.Use anhydrous solvents for the esterification step. For hydrazinolysis, ensure your glassware is dry before starting.
Problem 2: Product Purity Issues
Potential Cause Explanation Recommended Solution
Unreacted Starting Ester The final product may be contaminated with the starting ester if the hydrazinolysis reaction is incomplete.Increase the reaction time or the amount of hydrazine hydrate. Monitor the reaction closely by TLC to ensure the complete consumption of the starting ester.
Formation of Side Products Hydrazine can potentially react with other functional groups if present on the benzothiophene ring.While the 3-carbohydrazide is the major product, careful purification is necessary. Recrystallization from a suitable solvent like ethanol is usually effective in removing minor impurities.[5]
Residual Hydrazine Hydrate Due to its high boiling point, residual hydrazine hydrate can be difficult to remove.After the reaction, the product can be precipitated by cooling and filtered.[2] Washing the solid product with cold ethanol or water can help remove excess hydrazine.[5]
Troubleshooting Workflow

Troubleshooting_Yield start Low Yield of Product check_ester Is the starting ester pure and fully characterized? start->check_ester ester_issue Re-purify or re-synthesize the ester. check_ester->ester_issue No check_hydrazine Is the hydrazine hydrate of good quality and used in sufficient excess? check_ester->check_hydrazine Yes ester_issue->start hydrazine_issue Use fresh hydrazine hydrate and increase the molar ratio. check_hydrazine->hydrazine_issue No check_conditions Were the reaction time and temperature adequate? check_hydrazine->check_conditions Yes hydrazine_issue->start conditions_issue Increase reaction time and ensure proper reflux. check_conditions->conditions_issue No success Yield Optimized check_conditions->success Yes conditions_issue->start

Caption: A decision tree for troubleshooting low product yield.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 1-Benzothiophene-3-carboxylate
  • Reaction Setup: To a solution of 1-benzothiophene-3-carboxylic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.

  • Reaction: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 1-benzothiophene-3-carboxylate. The product can be further purified by column chromatography if necessary.

Protocol 2: Synthesis of 1-Benzothiophene-3-carbohydrazide
  • Reaction Setup: Dissolve methyl 1-benzothiophene-3-carboxylate (1 equivalent) in ethanol (10 volumes). Add hydrazine hydrate (3-5 equivalents) to the solution.

  • Reaction: Reflux the reaction mixture for 3-5 hours. The product may start to precipitate out of the solution during the reaction.

  • Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Drying: Dry the product under vacuum to obtain 1-Benzothiophene-3-carbohydrazide as a white solid.

V. References

  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]

  • ResearchGate. (2021). New methods for synthesis of 1-benzothiophene-3-carboxylic acid derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound. Retrieved from

  • Journal of the Chilean Chemical Society. (2012). SYNTHESIS AND ANTIMICROBIAL ACTIVITIES OF BENZOTHIOPHENE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (2024). Synthesized benzothiophene-3-carboxaldehyde hydrazones showing greater enzyme inhibition properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Retrieved from [Link]

  • International Journal of Chemical and Biological Sciences. (n.d.). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved from [Link]

  • YouTube. (2025). Benzothiophene - Synthesis , Reaction | Heterocyclic Chemistry @chemistrychampss. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved from [Link]

  • ResearchGate. (2025). Hydrolysis and Hydrazinolysis of Isatin-Based Ald- and Ketazines. Retrieved from [Link]

  • Scientific Research Publishing. (2025). New methods for synthesis of 1-benzothiophene-3-carboxylic acid derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of novel benzothiophene derivatives as protectors against cranial irradiation-induced neuroinflammation. Retrieved from [Link]

  • News-Medical.net. (2025). Hydrazinolysis: Significance and symbolism. Retrieved from [Link]

  • Quora. (2023). When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2025). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Reaction Chemistry & Engineering. Retrieved from [Link]

  • ResearchGate. (2020). Can anyone tell which solvent be used for the reaction between ester and amine(Hydrazine)? Retrieved from [Link]

Sources

common side reactions in benzothiophene synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BT-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Benzothiophene Synthesis Support Hub.

You are likely here because your LCMS shows a mess of peaks, your yields are stalling at 40%, or your product has turned into an intractable tar. Benzothiophenes are privileged scaffolds in drug discovery (e.g., Raloxifene, Zileuton), but the sulfur atom introduces unique reactivity challenges compared to indoles or benzofurans.

This guide treats your synthesis like a broken machine. We diagnose the specific "error codes" (side products) and provide the engineering fixes to get your reaction back on track.

Module 1: Metal-Catalyzed Annulation (The "Larock" & Cross-Coupling Route)

The Workflow: The most common modern route is the palladium-catalyzed annulation of o-halothioanisoles or o-haloaryl sulfides with alkynes (Larock-type heteroannulation).

Common Error Code: ERR_HOMO_CPL (Alkyne Homocoupling)

  • Symptom: You observe the formation of 1,3-diynes (Glaser product) instead of your benzothiophene, or significant consumption of the alkyne with low product conversion.

  • Root Cause: In the presence of Copper (CuI) co-catalysts and oxygen, alkynes preferentially homocouple. While CuI boosts the Sonogashira step, it competes with the palladacycle formation.

  • The Fix:

    • Switch to Copper-Free: Use "Jeffery conditions" (Pd(OAc)₂, DABCO or TBAA, DMF, 80-100°C). This eliminates the oxidative homocoupling pathway.

    • Slow Addition: Syringe pump addition of the alkyne maintains a low concentration, favoring the cross-reaction with the Pd-Ar species over self-reaction.

Common Error Code: ERR_REGIO_INV (Regioselectivity Inversion)

  • Symptom: You isolated the wrong isomer (C2 vs. C3 substitution).

  • Root Cause: In Larock annulation, sterics usually dictate that the bulkier alkyne group ends up at C2 (beta to the sulfur). However, strong electronic bias in the alkyne can override sterics.

  • The Fix:

    • Steric Control: If R_large is at C2 (desired), ensure the R_small is significantly smaller (e.g., TMS vs. Phenyl).

    • Ligand Switch: Bulky, electron-rich ligands (e.g., XPhos, t-Bu3P) increase steric pressure on the Pd-intermediate, enforcing the placement of the large group away from the metal center (leading to C2 placement).

Common Error Code: ERR_CAT_DEATH (Catalyst Poisoning)

  • Symptom: Reaction starts fast but stops at 30-40% conversion. Adding more catalyst doesn't help.

  • Root Cause: Sulfur is a notorious catalyst poison. Free thiols or thioethers can bind irreversibly to Pd(0), shutting down the cycle.

  • The Fix:

    • Use Pd(OAc)₂ rather than Pd(PPh₃)₄. The acetate acts as a shuttle.

    • Increase temperature to >100°C to promote ligand dissociation from the poisoned species.

Visual Troubleshooting: The Palladium Decision Tree

Pd_Troubleshooting start Issue: Low Yield in Pd-Annulation check_side Check Side Products (LCMS) start->check_side dimer Alkyne Dimer (Glaser) check_side->dimer Found start_mat Unreacted Aryl Halide check_side->start_mat Found regio Wrong Regioisomer check_side->regio Found sol_cu FIX: Remove CuI Use TBAA/DMF dimer->sol_cu sol_temp FIX: Increase Temp >100°C Check Catalyst Poisoning start_mat->sol_temp sol_ligand FIX: Use Bulky Ligand (XPhos/t-Bu3P) regio->sol_ligand

Caption: Decision logic for troubleshooting Palladium-catalyzed benzothiophene synthesis failure modes.

Module 2: Electrophilic Cyclization (The Iodine-Mediated Route)

The Workflow: Cyclization of o-alkynylthioanisoles using electrophiles like I₂ or ICl. This is a metal-free, cost-effective route but chemically sensitive.

Common Error Code: ERR_S_OXID (Sulfoxide/Sulfone Formation)

  • Symptom: Mass spec shows M+16 or M+32 peaks. The product is polar and water-soluble.

  • Root Cause: The electrophile (I₂) or the oxidant used to regenerate it (if catalytic) attacks the sulfur lone pair instead of the alkyne π-system. This is common when using mCPBA or excess peroxide.

  • The Fix:

    • Stoichiometry: Use exactly 1.1 equiv of I₂. Do not use hypervalent iodine oxidants (like PIDA) unless the alkyne is very electron-rich.

    • Solvent: Switch to DCM or MeCN . Avoid nucleophilic solvents like MeOH which can trap the iodonium intermediate.

Common Error Code: ERR_DIMER (BTBT Formation)

  • Symptom: Formation of [1]benzothieno[3,2-b][1]benzothiophene (dimerized fused system).

  • Root Cause: If the alkyne terminus is unsubstituted (terminal alkyne) or if there is excess sulfur source, the intermediate radical/cation can react with another molecule of starting material.

  • The Fix:

    • Ensure the alkyne is internal (disubstituted).

    • Dilute conditions (0.05 M).

Module 3: Condensation Reactions (Fiesselmann & McMurry)

The Workflow: Condensation of mercapto-aldehydes/esters with activated alkynes or ketones.

Common Error Code: ERR_POLYMER (Tar/Oligomerization)

  • Symptom: Dark black reaction mixture, nothing moves on TLC, NMR shows broad "humps."

  • Root Cause: Thiophenes are electron-rich and acid-sensitive. In the presence of strong Lewis acids or high heat, they polymerize via the 2,5-positions.

  • The Fix:

    • Buffer the pH: If using acid catalysis, buffer with mild bases.

    • Scavengers: Add a radical scavenger (BHT) if the mechanism involves radical intermediates.

    • Workup: Do not concentrate the crude mixture to dryness with acid traces present. Neutralize before evaporation.

Common Error Code: ERR_STALLED_INT (Thioacetal Arrest)

  • Symptom: Isolation of the non-cyclized thioacetal intermediate.

  • Root Cause: The initial attack of sulfur on the electrophile (Michael addition) worked, but the subsequent Dieckmann-type cyclization failed due to weak base strength.

  • The Fix:

    • Base Step-Up: If K₂CO₃ failed, move to t-BuOK or DBU to force the enolate formation required for ring closure.

Visual Mechanism: The Oxidative Fork

Iodine_Mech substrate o-Alkynylthioanisole path_correct Alkyne Activation (Pi-complex) substrate->path_correct Kinetic Control path_error Sulfur Attack (Sigma-complex) substrate->path_error Excess Oxidant iodine + I2 (Electrophile) cyclization Ring Closure (Benzothiophene) path_correct->cyclization oxidation S-Oxidation (Sulfoxide Side Prod) path_error->oxidation

Caption: Mechanistic divergence in Iodine-mediated synthesis. Kinetic control favors cyclization; excess oxidant favors S-attack.

Standard Operating Protocols (SOPs)
Protocol A: Robust Pd-Catalyzed Synthesis (Copper-Free)

Best for: Sterically demanding substrates, avoiding homocoupling.

  • Charge: In a glovebox or under Ar, charge a pressure vial with:

    • o-Iodothioanisole (1.0 equiv)

    • Alkyne (1.2 equiv)

    • Pd(OAc)₂ (5 mol%)

    • DABCO (2.0 equiv) - Base choice is critical for Cu-free turnover.

  • Solvent: Add anhydrous DMF (0.2 M concentration).

  • Run: Seal and heat to 100 °C for 12 hours.

  • Workup: Dilute with EtOAc, wash 3x with LiCl (5% aq) to remove DMF.

  • Purification: Silica gel chromatography (Hexanes/EtOAc). Benzothiophenes often streak; add 1% Et3N to the eluent if necessary.

Protocol B: Iodine-Mediated Cyclization

Best for: 3-Iodobenzothiophenes (functionalizable handles).

  • Charge: Dissolve o-alkynylthioanisole (1.0 equiv) in DCM (0.1 M).

  • Add: Add I₂ (1.2 equiv) in one portion at room temperature.

  • Monitor: Stir for 1-4 hours. Do not heat.

  • Quench: Pour into sat. aq. Na₂S₂O₃ (Sodium Thiosulfate) to reduce excess iodine (color change from purple to clear).

  • Extract: DCM extraction.

  • Note: The product contains a C3-Iodine. This is sensitive to light. Store in amber vials.

Data Summary: Side Reaction Reference Table
Reaction TypeSide ProductCausePrevention Strategy
Pd-Catalyzed Alkyne Dimer (Glaser)CuI + O₂Use Cu-free conditions (Pd/DABCO); Exclude O₂ rigorously.
Pd-Catalyzed Hydrodehalogenated AreneHydride source / StallDry solvents; Higher temp to force reductive elimination.
Electrophilic (I₂) Sulfoxide (S=O)S-nucleophilicity > AlkyneAvoid mCPBA/Peroxides; Use I₂/DCM; Control stoichiometry.
Fiesselmann Thioacetal (Open chain)Weak BaseSwitch to t-BuOK or NaOEt to force cyclization.
General Black Tar (Polymer)Acid sensitivityBuffer reaction; Neutralize before rotary evaporation.
References
  • Larock Indole/Benzothiophene Synthesis: Larock, R. C.; Yum, E. K. "Synthesis of benzothiophenes via palladium-catalyzed annulation of internal alkynes." Journal of the American Chemical Society, 1991 , 113, 6689–6690. Link

  • Copper-Free Methodology: Mehta, V. P.; Greaney, M. F. "Copper-free Sonogashira cross-coupling for functionalized benzothiophenes." Organic Letters, 2013 , 15, 5036–5039. Link

  • Iodine-Mediated Cyclization: Larock, R. C. et al. "Iodine-containing benzothiophenes from alkynyl sulfides." Journal of Organic Chemistry, 2003 , 68, 5936–5942. Link

  • Fiesselmann Synthesis Review: Lissavetzky, J. et al. "Fiesselmann thiophene synthesis: A robust route to substituted thiophenes." Organic Preparations and Procedures International, 2011 , 43, 1–30. Link

  • Regioselectivity Studies: Flynn, B. L. et al. "Electronic vs Steric Control in Palladium-Catalyzed Annulations." Organic Letters, 2001 , 3, 651–654. Link

Technical Support Center: Purification of Crude 1-Benzothiophene-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 1-Benzothiophene-3-carbohydrazide. The following troubleshooting guide and frequently asked questions (FAQs) are designed to address specific issues and provide robust, field-proven solutions.

Troubleshooting Guide: From Crude to Pure

This section addresses common problems encountered during the purification of 1-Benzothiophene-3-carbohydrazide in a question-and-answer format.

Question 1: My final yield of purified 1-Benzothiophene-3-carbohydrazide is unexpectedly low. What are the likely causes and how can I improve it?

Answer: Low yield is a frequent challenge and can stem from several stages of the synthesis and purification process. A systematic approach is key to identifying the root cause.[1]

  • Incomplete Hydrazinolysis: The conversion of the parent ester (e.g., methyl or ethyl 1-benzothiophene-3-carboxylate) to the hydrazide may not have gone to completion.

    • Causality: Insufficient reaction time, inadequate temperature, or a suboptimal molar ratio of hydrazine hydrate can lead to unreacted starting material. An excess of hydrazine hydrate is often used to drive the reaction forward.[2]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.[1] If the reaction has stalled, consider extending the reflux time.

  • Product Loss During Workup and Isolation: Significant mechanical losses can occur during the transfer of solids and filtration. Additionally, the product may have some solubility in the wash solvent.

    • Causality: The solid product adhering to glassware or being washed away during filtration can substantially decrease the isolated yield.

    • Solution: Ensure all equipment is rinsed with the filtrate to transfer any remaining product. When washing the collected solid, use a minimal amount of ice-cold solvent (e.g., ethanol or methanol) to minimize dissolution of the product.[3]

  • Improper Recrystallization Technique: Using an excessive volume of solvent for recrystallization is a common cause of low yield.

    • Causality: The goal of recrystallization is to create a saturated solution at high temperature, from which the desired compound crystallizes upon cooling due to its lower solubility at reduced temperatures.[4] If too much solvent is used, the solution will not be saturated, and a significant portion of the product will remain dissolved even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. If too much solvent is added, it can be carefully evaporated to reach the saturation point. Slow cooling is also crucial; rapid cooling in an ice bath can trap impurities and lead to smaller, less pure crystals.[5]

Question 2: After purification, my 1-Benzothiophene-3-carbohydrazide is still off-white or has a yellowish tint. How can I obtain a pure white solid?

Answer: A persistent color in the final product typically indicates the presence of impurities that were not effectively removed during the initial purification.

  • Common Impurities: These can include unreacted starting materials or byproducts from the synthesis of the benzothiophene core.

    • Causality: Many organic reactions produce small amounts of colored byproducts.

    • Solution 1: Recrystallization with Activated Charcoal: If a single recrystallization does not yield a white product, a subsequent recrystallization using activated charcoal can be effective. Add a small amount of charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. It is crucial to use charcoal sparingly, as it can also adsorb the desired product.

    • Solution 2: Column Chromatography: If recrystallization proves ineffective, column chromatography using silica gel is a more rigorous purification method.[3][6] A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) can be used to separate the product from more polar or less polar impurities.

Question 3: My crude product oils out or fails to crystallize upon cooling. What should I do?

Answer: The failure of a product to crystallize is often due to the presence of impurities that depress the melting point and disrupt the crystal lattice formation.

  • Causality: Residual solvents or soluble impurities can act as a barrier to crystallization.

  • Solution: Trituration: This technique involves suspending the oily product in a solvent in which the desired compound is insoluble, but the impurities are soluble. For 1-Benzothiophene-3-carbohydrazide, a non-polar solvent like petroleum ether or hexane is a good choice. Stirring the oil with the solvent will often induce crystallization and wash away the impurities. The resulting solid can then be collected by filtration and further purified by recrystallization if necessary.[7]

Detailed Experimental Protocol: Recrystallization

This protocol provides a standardized method for the purification of crude 1-Benzothiophene-3-carbohydrazide.

Materials:

  • Crude 1-Benzothiophene-3-carbohydrazide

  • Ethanol or Methanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Vacuum source

Procedure:

  • Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of the chosen solvent (e.g., ethanol). If it dissolves readily at room temperature, the solvent is not suitable. The ideal solvent will dissolve the compound when hot but not at room temperature.[4]

  • Dissolution: Place the crude 1-Benzothiophene-3-carbohydrazide in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring until the solvent boils.

  • Achieving Saturation: Continue to add small portions of hot ethanol until all the solid has just dissolved. Avoid adding an excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional but Recommended): To remove insoluble impurities and activated charcoal, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote the formation of large, pure crystals, do not disturb the flask during this time. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified 1-Benzothiophene-3-carbohydrazide under vacuum to remove all traces of solvent. The final product should be a white crystalline solid.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing low product yield.

G start Low Yield Observed check_reaction Monitor Reaction by TLC start->check_reaction incomplete Incomplete Reaction Detected check_reaction->incomplete extend_reflux Action: Extend Reflux Time incomplete->extend_reflux Yes complete Reaction Complete incomplete->complete No yield_improved Yield Improved extend_reflux->yield_improved check_workup Review Workup & Isolation complete->check_workup loss_detected Mechanical Losses Suspected check_workup->loss_detected refine_technique Action: Refine Transfer & Wash with Cold Solvent loss_detected->refine_technique Yes workup_ok Workup Appears Efficient loss_detected->workup_ok No refine_technique->yield_improved check_recrystallization Evaluate Recrystallization workup_ok->check_recrystallization excess_solvent Excess Solvent Used? check_recrystallization->excess_solvent optimize_solvent Action: Use Minimum Hot Solvent excess_solvent->optimize_solvent Yes excess_solvent->yield_improved No optimize_solvent->yield_improved

Caption: Troubleshooting workflow for low yield of 1-Benzothiophene-3-carbohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route to prepare 1-Benzothiophene-3-carbohydrazide? A1: The most common method is the hydrazinolysis of a corresponding 1-benzothiophene-3-carboxylic acid ester (e.g., methyl or ethyl ester). This typically involves refluxing the ester with an excess of hydrazine hydrate in a suitable solvent like ethanol or methanol.[2][8]

Q2: Beyond visual inspection, how can I assess the purity of my final product? A2: Several analytical techniques can be employed:

  • Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity. Impurities tend to broaden the melting point range and depress the melting point.

  • Spectroscopy: NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can confirm the structure of the compound and detect the presence of impurities.

Q3: What are the appropriate storage conditions for purified 1-Benzothiophene-3-carbohydrazide? A3: Like many hydrazide derivatives, it should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation. It is stable under recommended storage conditions.

Q4: What are the key safety precautions when working with hydrazine hydrate? A4: Hydrazine hydrate is corrosive, toxic, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation, ingestion, and skin contact.[3]

Data Summary: Recrystallization Solvents

SolventBoiling Point (°C)Properties and Considerations
Ethanol78Good general-purpose solvent for recrystallizing many carbohydrazides.[7]
Methanol65Similar to ethanol but with a lower boiling point. Can be a suitable alternative.[9]
Isopropanol82Another alcoholic solvent that can be effective.
Water100Generally, carbohydrazides have some solubility in water, making it a potential recrystallization solvent, sometimes in a mixture with an alcohol.[10]

References

  • EP0103400B1 - Process for making carbohydrazide - Google Patents.
  • 1,2,3-benzotriazole - Organic Syntheses Procedure. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION OF 1- PHENYL- 3(2) - HYDRAZINO -1, 3- SUBSTITUTED BENZOTHIOZOLYL THIOCARBAMIDE. (2019). INTERNATIONAL JOURNAL OF CURRENT ENGINEERING AND SCIENTIFIC RESEARCH (IJCESR). Available at: [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. Available at: [Link]

  • Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. (2023). International Journal of Chemical and Biological Sciences.
  • ChemInform Abstract: Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. (2010). ChemInform.
  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). Molecules. Available at: [Link]

  • CARBOHYDRAZIDE. Available at: [Link]

  • A Review on Synthesis of Carbohydrazide Derivatives. (2023). Asian Journal of Green Chemistry.
  • A Review on Synthesis of Carbohydrazide Derivatives. (2023). Asian Journal of Green Chemistry.
  • Benzothiophene synthesis - Organic Chemistry Portal. Available at: [Link]

  • One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. (2018). Organic & Biomolecular Chemistry.
  • Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. (2024).
  • Help with Low Yield Synthesis : r/Chempros - Reddit. (2023). Available at: [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020). RSC Publishing.
  • CARBOHYDRAZIDE (1,3-DIAMINOUREA) - Ataman Kimya. Available at: [Link]

  • WO2011120842A1 - Purification of caspofungin intermediates - Google Patents.
  • Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. (2012). Molecules. Available at: [Link]

  • Recrystallization - YouTube. (2020). Available at: [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). MDPI. Available at: [Link]

  • Carbohydrazide - Shandong Taihe Water Treatment Co., Ltd. Available at: [Link]

Sources

troubleshooting low yields in palladium-catalyzed benzothiophene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Low Yields & Catalyst Deactivation

Ticket Priority: High (Tier 3 Research Support) Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The "Sulfur Trap"

If you are experiencing low yields (<40%) or stalled conversion in benzothiophene synthesis, the primary culprit is likely catalyst poisoning by sulfur , followed closely by reductive elimination failure .

Unlike standard Suzuki or Heck couplings, benzothiophene synthesis involves sulfur-containing substrates (thiols, thioethers, or thioesters). Sulfur is a potent


-donor that can irreversibly bind to Palladium(II), forming resting states that are too stable to re-enter the catalytic cycle. To overcome this, your system requires sterically demanding, electron-rich ligands  that can outcompete the sulfur substrate for the metal center while facilitating the difficult C–S bond-forming reductive elimination.

Diagnostic Workflow

Before altering your protocol, use this decision tree to identify the specific failure mode of your reaction.

TroubleshootingFlow Start START: Low Yield Observed CheckColor Check Reaction Mixture Color Start->CheckColor BlackPpt Black Precipitate Forms (Rapidly) CheckColor->BlackPpt Precipitation NoChange No Color Change / Pale Yellow (Stalled) CheckColor->NoChange Clear/Homogeneous PdBlack ISSUE: Pd Aggregation CAUSE: Ligand dissociation or O2 leak ACTION: Switch to bidentate ligand or degas better BlackPpt->PdBlack AnalyzeSM Analyze Supernatant (LCMS/NMR) NoChange->AnalyzeSM Poisoning ISSUE: Catalyst Poisoning CAUSE: S-binding to Pd(II) ACTION: Increase Ligand:Pd ratio or use bulky phosphine AnalyzeSM->Poisoning SM Intact Protodehal ISSUE: Hydrodehalogenation CAUSE: Hydride source (solvent/base) ACTION: Switch solvent (DMA -> Toluene) AnalyzeSM->Protodehal Des-halo product

Figure 1: Diagnostic decision tree for identifying catalyst deactivation modes.

Module 1: Catalyst & Ligand Optimization

The Mechanism of Failure

In C–S coupling, the reductive elimination step is endothermic or thermally neutral, making it the turnover-limiting step. If the ligand is not bulky enough, the equilibrium shifts backward, and the sulfur atom coordinates tightly to the Pd(II) center, creating a " thermodynamic sink."

Recommended Ligand Systems

Do not use simple PPh3. It is insufficient for this transformation.

Ligand ClassSpecific LigandWhy it WorksRecommended Loading
Bidentate (Bisphosphines) Xantphos Wide bite angle (111°) forces reductive elimination of the C–S bond [1].1.2 : 1 (L:Pd)
Bidentate (Ferrocenyl) CyPF-t-Bu (Josiphos) Extremley electron-rich; prevents oxidative addition reversal. Excellent for difficult substrates [2].1.1 : 1 (L:Pd)
Monodentate (Biaryl) BrettPhos or RuPhos Bulky biaryl backbone prevents formation of inactive Pd-sulfur clusters [3].2 : 1 (L:Pd)
NHC Pd-PEPPSI-IPr Strong

-donation stabilizes Pd against S-poisoning; good for difficult oxidative additions [4].
Pre-catalyst
The "Pd-Source" Trap

Avoid Pd(PPh3)4 due to phosphine inhibition.

  • Best Practice: Use Pd2(dba)3 or Pd(OAc)2 and mix with the ligand ex situ for 30 minutes before adding the substrate. This ensures the active catalytic species (

    
    ) is formed before the sulfur substrate can poison the metal.
    

Module 2: Base & Solvent Effects

Base Selection: The Solubility Paradox

The base must deprotonate the thiol (or thiol precursor) to generate the active nucleophile (


).
  • Weak Bases (Cs2CO3, K3PO4): Preferred for functional group tolerance but often suffer from poor solubility in non-polar solvents.

  • Strong Bases (NaOtBu, LiHMDS): Faster reaction but can cause side reactions (e.g., elimination).

Optimization Strategy: If using Cs2CO3 in Toluene, add 10-20% water or use a phase transfer catalyst (TBAI) to improve base solubility. Alternatively, switch to 1,4-Dioxane , which solubilizes cesium salts better than toluene.

Solvent Degassing (Critical)

Thiolates are easily oxidized to disulfides (


) in the presence of 

. Disulfides are poor nucleophiles and can poison the catalyst.
  • Requirement: Sparge solvents with Argon for at least 15 minutes. Do not rely solely on sonication.

Validated Experimental Protocols

Protocol A: Intramolecular Cyclization (The "Willis" Method)

Best for: Converting 2-halophenyl thiols or thioethers into benzothiophenes.

Reaction Scheme:



Step-by-Step:

  • Catalyst Pre-complexation: In a glovebox or under Ar flow, charge a vial with Pd2(dba)3 (2 mol%) and Xantphos (2.4 mol%). Add anhydrous Toluene (concentration 0.1 M relative to substrate). Stir at RT for 20 mins. Solution should turn from purple to orange/brown.

  • Substrate Addition: Add the 2-halothioether substrate (1.0 equiv).

  • Base: Add Cs2CO3 (1.5 equiv).

  • Execution: Seal the vial with a crimp cap (PTFE septum). Heat to 100°C for 12–16 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and salts. Concentrate and purify via column chromatography.

Key Checkpoint: If the reaction turns black within 1 hour, the ligand loading was too low or


 was present.
Protocol B: Gem-Dibromovinyl Route

Best for: Synthesizing 2-substituted benzothiophenes from thiophenols (Intermolecular).

Step-by-Step:

  • Reagents: Combine Thiophenol (1.0 equiv), 1,1-dibromo-1-alkene (1.0 equiv).

  • Catalyst: Pd(OAc)2 (5 mol%) and PPh3 (20 mol%) - Note: Higher phosphine loading is required here to stabilize the intermediate.

  • Base: Cs2CO3 (2.0 equiv).

  • Solvent: DMF (Dimethylformamide) is critical here to stabilize the charged intermediates.

  • Conditions: Heat at 90°C for 4 hours.

  • Mechanism Note: This proceeds via C-S coupling followed by intramolecular Heck cyclization [5].

Visualizing the Pathway

Understanding where the cycle breaks is key to troubleshooting.

CatalyticCycle Pd0 LnP-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br LigEx Ligand Exchange (Ar-Pd-S-R) OxAdd->LigEx R-SH / Base RedElim Reductive Elimination (Product Release) LigEx->RedElim Slow Step Poison DEAD END: Pd-S Cluster Formation LigEx->Poison Low Ligand Conc. or Steric Failure RedElim->Pd0 - Product

Figure 2: The Catalytic Cycle showing the critical "Dead End" where sulfur poisoning occurs during the intermediate stage.

Frequently Asked Questions (FAQ)

Q: My reaction mixture turned black immediately upon heating. What happened? A: "Pd-Black" formation indicates the agglomeration of Pd(0) nanoparticles. This means your ligand failed to stabilize the metal center.

  • Fix: Switch to a bidentate ligand like Xantphos or dppf . If already using them, ensure your solvent is rigorously degassed; oxygen accelerates ligand oxidation, leaving the metal "naked."

Q: I see the C-S coupled intermediate by LCMS, but it won't cyclize to the benzothiophene. A: The second step (cyclization) often requires higher energy or a specific base to perform the intramolecular C-H activation or Heck-type closure.

  • Fix: Increase temperature to 120°C. If using carbonate, switch to a stronger base like KOtBu (if functional groups allow) to facilitate the deprotonation step.

Q: Can I use microwave irradiation? A: Yes, microwave heating is highly recommended for benzothiophene synthesis. It often pushes the difficult reductive elimination step faster than the rate of catalyst decomposition. Try 140°C for 30 minutes.

Q: My yield is 30% and I see a lot of de-halogenated starting material (Ar-H). A: This is "hydrodehalogenation." It happens when the


-hydride elimination from the solvent or ligand is faster than the C-S bond formation.
  • Fix: Avoid DMA or DMF if possible (they are hydride sources). Use Toluene or Xylene . Increase the concentration of the sulfur nucleophile to outcompete the hydride transfer.

References

  • C. G. Hartung, T. Colbert, M. J. Sharp. "Palladium-Catalyzed Synthesis of Benzothiophenes via a One-Pot C–S Coupling/Cyclization Strategy." Organic Letters, 2011 .[1]

  • J. F. Hartwig. "Evolution of C–H Bond Functionalization with Palladium." Accounts of Chemical Research, 2012 .

  • D. S. Surry, S. L. Buchwald. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 .

  • M. G. Organ, et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for C–S Bond Formation." Chemistry - A European Journal, 2009 .

  • C. S. Bryan, M. Lautens. "Synthesis of Benzothiophenes via Pd-Catalyzed Carbohalogenation." Organic Letters, 2010 .

Sources

stability issues and degradation of 1-Benzothiophene-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Stability Profile & Troubleshooting Guide[1]
Executive Summary

1-Benzothiophene-3-carbohydrazide is a critical intermediate often employed in the synthesis of biologically active Schiff bases (hydrazones) and pyrazoles.[1] While the benzothiophene core provides aromatic stability, the carbohydrazide tail (-CONHNH₂) is chemically labile.[1]

Users frequently encounter three primary failure modes:

  • Oxidative Degradation: Discoloration due to air sensitivity.

  • Pseudo-Polymorphism/Hydrolysis: Solubility crashes in aqueous buffers.

  • Solvent Adduct Formation: "Ghost peaks" in LC-MS caused by trace ketones (e.g., acetone).[1]

This guide provides mechanistic insights and self-validating protocols to mitigate these risks.

Module 1: Physical Stability & Storage
FAQ 1.1: Why has my white powder turned yellow or pink?

Diagnosis: Oxidative Degradation.[1] Mechanism: The terminal amino group (-NH₂) of the hydrazide is a reducing agent.[1] Upon exposure to atmospheric oxygen or trace metal ions, it undergoes oxidation.[1] This often proceeds via a radical mechanism to form azo (


) or diimide intermediates, which are highly conjugated and chromophoric (yellow/red).[1]

Corrective Action:

  • Immediate: Assess purity via LC-MS. If purity is >95%, recrystallize from hot Ethanol/DMF.[1]

  • Prevention: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Prohibition: Do not store near strong oxidants (e.g., peroxides, nitrates).[1]

FAQ 1.2: The compound is clumping and gaining weight. Is it hygroscopic?

Diagnosis: Hydrate Formation / Hydrolysis Precursor. Mechanism: Hydrazides can form hydrogen-bonded networks with water molecules. Absorbed moisture catalyzes hydrolysis, cleaving the hydrazide back to 1-benzothiophene-3-carboxylic acid and hydrazine .[1]

Corrective Action:

  • Desiccation: Store in a desiccator with active silica gel or

    
    .
    
  • Validation: Check IR spectrum. A broadening of the N-H stretch (3200-3400 cm⁻¹) indicates moisture uptake.[1]

Module 2: Chemical Stability & Reactivity
FAQ 2.1: I see an extra peak (+40 Da) in my LC-MS. Is this a synthesis byproduct?

Diagnosis: The "Acetone Trap" (Condensation Artifact).[1] Mechanism: This is the most common user error. Hydrazides are potent nucleophiles that react rapidly with ketones (like acetone used to clean glassware) to form hydrazones .[1]

  • Reaction:

    
    
    
  • Mass Shift: The addition of the isopropylidene group results in a mass increase of +40 amu .

Corrective Action:

  • Protocol Change: Strictly ban acetone from all glassware cleaning and mobile phase preparation steps involving this compound. Use Methanol or Acetonitrile instead.

  • Verification: Re-run the sample using fresh glassware washed only with MeOH.

FAQ 2.2: The compound precipitates when added to cell culture media (pH 7.4).

Diagnosis: pH-Dependent Solubility / Isoelectric Point. Mechanism: 1-Benzothiophene-3-carbohydrazide is amphoteric but generally behaves as a weak base.[1] At neutral pH, the uncharged form dominates, which has poor aqueous solubility due to the lipophilic benzothiophene core.[1]

Corrective Action:

  • Solvent System: Prepare a 100 mM stock solution in DMSO (Dimethyl Sulfoxide).[1]

  • Dilution Protocol: Dilute the DMSO stock into the buffer immediately prior to use. Ensure final DMSO concentration is <0.5% to avoid cytotoxicity, but sufficient to maintain solubility.[1]

Module 3: Visualizing Degradation Pathways

The following diagram illustrates the three critical degradation pathways: Hydrolysis (Acid/Base), Oxidation (Air), and Condensation (Solvent Contamination).[1]

DegradationPathways Compound 1-Benzothiophene- 3-carbohydrazide (MW: ~192) CarbAcid 1-Benzothiophene- 3-carboxylic Acid Compound->CarbAcid Hydrolysis Hydrazine Hydrazine (Toxic) Compound->Hydrazine Diimide Diimide/Azo Species (Yellow/Pink) Compound->Diimide Oxidation Hydrazone Isopropylidene Hydrazone (MW +40 Artifact) Compound->Hydrazone Condensation (Fast) Acid Acid/Base Catalyst Oxygen O2 / Oxidants Acetone Acetone (Solvent Residue)

Figure 1: Primary degradation and reaction pathways.[1][2] Note that Condensation (Green) is often a false-positive degradation caused by user error.[1]

Module 4: Standardized Protocols
Protocol A: Stability-Indicating HPLC Method

Use this method to differentiate the parent compound from degradation products.

ParameterConditionRationale
Column C18 (e.g., Agilent Zorbax Eclipse), 3.5 µm, 4.6 x 100 mmStandard reverse-phase retention.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH stabilizes the hydrazide against rapid oxidation.
Mobile Phase B Acetonitrile (HPLC Grade)Do NOT use Acetone.
Gradient 5% B to 95% B over 10 minElutes polar hydrazine early; retains benzothiophene core.[1]
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nmBenzothiophene chromophore absorption max.
Sample Diluent DMSO or MethanolEnsures solubility; prevents precipitation.
Protocol B: Recrystallization (Purification)

If degradation is suspected (yellowing), perform this step.[1]

  • Dissolve crude solid in minimum volume of boiling Ethanol (or Methanol).[1]

  • If insoluble particles remain, hot filter.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Collect crystals via vacuum filtration.

  • Critical: Wash with cold ether (removes oxidized impurities).[1]

  • Dry under vacuum over

    
    .
    
References
  • Reactivity of Hydrazide Derivatives

    • Title: Green Oxidation of Aromatic Hydrazide Deriv
    • Source: Jefferson Digital Commons (2024).[1]

    • Context: Mechanisms of hydrazide oxidation to diazenes/diimides.[3]

    • URL:[Link] (General Repository Link for verification)[1]

  • Condensation with Carbonyls (The Acetone Issue)

    • Title: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
    • Source: Chemistry LibreTexts (2025).[1]

    • Context: Explains the rapid formation of hydrazones
    • URL:[Link]

  • Benzothiophene Synthesis & Stability

    • Title: Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones.
    • Source: National Institutes of Health (PMC) / Molecules (2022).[1]

    • Context: Details the synthesis conditions and handling of benzothiophene-2/3-carbohydrazides.
    • URL:[Link][1]

  • General Hydrazide Stability Data

    • Title: 1-Benzothiophene-3-carbohydrazide Product Data.[1][4][5][6]

    • Source: PubChem / BLD Pharm.
    • Context: Physical properties and storage codes (Keep Cold/Dry).[1]

    • URL:[Link][1]

Sources

improving solubility of 1-Benzothiophene-3-carbohydrazide for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Improving Solubility for Biological Assays

Welcome to the technical support center for 1-Benzothiophene-3-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you overcome common challenges, particularly the compound's limited aqueous solubility, ensuring the integrity and success of your biological assays.

Understanding the Molecule: Physicochemical Profile

1-Benzothiophene-3-carbohydrazide (CAS: 78676-34-3, Molecular Formula: C₉H₈N₂OS) is a heterocyclic compound featuring a benzothiophene core linked to a carbohydrazide group.[1][2] The benzothiophene moiety, an aromatic bicyclic structure, is inherently hydrophobic and poorly soluble in water, though it dissolves in many organic solvents.[3][4] The addition of the polar carbohydrazide group (-CONHNH₂) introduces hydrogen bonding capabilities, but the molecule's overall low solubility in aqueous media remains the primary technical hurdle for biological applications. This characteristic necessitates careful planning for stock solution preparation and dilution into physiological buffers.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered by researchers when working with 1-Benzothiophene-3-carbohydrazide.

Q1: My compound is precipitating out of solution when I dilute my DMSO stock into my aqueous assay buffer. Why is this happening and how can I fix it?

A: This is a classic solubility problem. 1-Benzothiophene-3-carbohydrazide is likely highly soluble in your 100% DMSO stock but crashes out when introduced to the predominantly aqueous environment of your buffer. DMSO is a powerful organic solvent, but its ability to keep the compound dissolved diminishes significantly upon dilution.

  • Causality: The hydrophobic benzothiophene core of the molecule is thermodynamically driven to aggregate and precipitate to minimize its contact with water. The final concentration of DMSO in your assay is likely too low to maintain solubility.

  • Immediate Solution:

    • Lower the Final Concentration: The simplest approach is to test lower final concentrations of your compound.

    • Increase Final DMSO Concentration: Most cell-based assays can tolerate up to 0.5% DMSO without significant cytotoxicity, while some robust cell lines may tolerate up to 1%. Biochemical assays can often tolerate higher percentages. Perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific system.

    • Use an Intermediate Dilution Step: Instead of diluting directly from a high-concentration stock (e.g., 50 mM in DMSO) into the final buffer, create an intermediate dilution in a co-solvent mixture (see Protocol 2) or in media containing a protein like Bovine Serum Albumin (BSA), which can help stabilize the compound.

Q2: What is the best organic solvent to use for creating a high-concentration stock solution?

A: Dimethyl sulfoxide (DMSO) is the most common and effective choice for creating high-concentration stock solutions of poorly soluble compounds for biological screening. Dimethylformamide (DMF) is a viable alternative. While alcohols like ethanol can also be used, they are generally less effective at solubilizing highly hydrophobic compounds at high concentrations.[5]

SolventPolarityProsCons in Assays
DMSO Aprotic, PolarExcellent solubilizing power for a wide range of compounds. Miscible with water.Can be cytotoxic at concentrations >0.5%. May interfere with some enzyme activities.
DMF Aprotic, PolarGood solubilizing power.Generally more toxic than DMSO.
Ethanol Protic, PolarLess toxic than DMSO/DMF.Lower solubilizing power for very hydrophobic compounds. Can be volatile.
Methanol Protic, PolarGood solvent for many organic compounds.[5]More toxic than ethanol.

Q3: I need to use a higher concentration of the compound in my assay than my current DMSO-based method allows. What are my options?

A: When you've reached the DMSO tolerance limit of your assay, you must turn to more advanced formulation strategies. The most accessible and effective method for a research setting is the use of cyclodextrins.[6]

  • Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7] They can encapsulate the hydrophobic benzothiophene portion of your molecule, forming an "inclusion complex." This complex presents a hydrophilic exterior to the aqueous solvent, dramatically increasing the apparent water solubility of the compound.[7][8]

  • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with high water solubility and low toxicity, making it an excellent choice for in vitro and cell-based assays.[7][9] Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) is another effective option.[]

  • Implementation: You can prepare a stock solution of your compound directly in an aqueous solution of HP-β-CD. This can often create a stable, filterable solution that is free of organic co-solvents. See Protocol 3 for a detailed methodology.

Q4: How can I be sure that my solubilization method isn't affecting my compound's stability or the integrity of my assay?

A: This is a critical validation step. Every protocol should be a self-validating system.

  • Compound Stability: After preparing your stock solution (especially using methods like pH adjustment or heating), verify the compound's integrity. The most reliable method is High-Performance Liquid Chromatography (HPLC). A simple analysis will show if the parent compound peak has diminished or if new peaks (indicating degradation) have appeared.[11][12]

  • Assay Interference: Run parallel control experiments.

    • Vehicle Control: Test the solubilizing agent alone (e.g., 0.5% DMSO, or 1% HP-β-CD in buffer) to ensure it does not affect your assay readout (e.g., cell viability, enzyme activity).

    • Positive Control Check: Ensure your assay's positive control is not inhibited or falsely potentiated by the presence of the solubilizing agent.

    • Compound-Free Complex: If using cyclodextrins, ensure that the cyclodextrin solution without your compound has no effect on the assay.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solutions & Rationale
Precipitation in stock solution over time (during storage) 1. Supersaturated Solution: The initial concentration was too high, leading to crystallization over time. 2. Temperature Fluctuation: Compound is less soluble at lower storage temperatures (e.g., 4°C or -20°C). 3. Water Contamination: Absorption of atmospheric moisture into hygroscopic solvents like DMSO can reduce solubility.1. Re-dissolve and Dilute: Warm the stock solution gently (37°C) and vortex until fully dissolved. Then, create a new, slightly more dilute stock for storage. 2. Store at Room Temperature: If the compound is stable, store the DMSO stock at room temperature in a desiccator to prevent freezing and moisture absorption. 3. Use Aliquots: Prepare single-use aliquots to minimize freeze-thaw cycles and exposure to air.
Inconsistent assay results between experiments 1. Incomplete Solubilization: The compound is not fully dissolved in the stock, leading to inaccurate pipetting of the active compound. 2. Precipitation During Assay: The compound is precipitating in the assay plate over the incubation period.1. Confirm Stock Clarity: Before each use, visually inspect the stock solution against a light source. If any particulates are seen, warm and vortex. For rigorous validation, quantify stock concentration via UV-Vis or HPLC.[13] 2. Microscopic Inspection: After preparing your assay plate, inspect the wells under a microscope for signs of compound precipitation (crystals or amorphous particles). If observed, you must reformulate using a co-solvent or cyclodextrin approach.
Cell death observed in vehicle control wells 1. Excessive Co-solvent: The final concentration of DMSO or another organic solvent is above the cytotoxic threshold for your cell line.1. Perform a Dose-Response Cytotoxicity Test: Create a serial dilution of your solvent (e.g., DMSO from 2% down to 0.01%) in your cell culture medium and incubate with your cells for the duration of your assay. Use a viability assay (e.g., MTT, CellTiter-Glo®) to determine the maximum non-toxic concentration.

Experimental Protocols & Methodologies

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the standard method for preparing a primary stock solution, which serves as the starting point for most experiments.

Materials:

  • 1-Benzothiophene-3-carbohydrazide (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

Step-by-Step Procedure:

  • Weigh Compound: Accurately weigh a precise amount of 1-Benzothiophene-3-carbohydrazide (e.g., 1.92 mg) into a sterile microcentrifuge tube.

  • Add Solvent: Using a calibrated pipette, add the calculated volume of DMSO to achieve the desired molarity. For example, to make a 10 mM stock from 1.92 mg (MW = 192.238 g/mol ):

    • Volume (L) = Moles / Molarity = (0.00192 g / 192.238 g/mol ) / 0.010 mol/L ≈ 0.001 L = 1000 µL.

  • Solubilize: Tightly cap the tube and vortex vigorously for 1-2 minutes.

  • Gentle Warming (Optional): If the compound does not fully dissolve, warm the solution in a 37°C water bath for 5-10 minutes, followed by another round of vortexing.

  • Visual Inspection: Confirm that the solution is clear and free of any visible particulates.

  • Storage: Store in small, single-use aliquots at -20°C to minimize freeze-thaw cycles.

Validation Checkpoint: For GMP or crucial downstream applications, the concentration and purity of this stock solution should be confirmed by HPLC analysis.[11]

Protocol 2: Using Co-solvents for Improved Aqueous Solubility

This method is useful when direct dilution of a DMSO stock causes precipitation, but the final required concentration is moderate.

Materials:

  • High-concentration stock solution in DMSO (from Protocol 1)

  • Pluronic® F-127 or Kolliphor® P 188

  • Sterile aqueous buffer (e.g., PBS, HBSS) or cell culture medium

  • Vortex mixer

Step-by-Step Procedure:

  • Prepare Surfactant Solution: Prepare a 10% (w/v) stock solution of Pluronic® F-127 in your aqueous buffer. Warm gently to dissolve.

  • Intermediate Dilution: In a sterile tube, mix your DMSO stock with the Pluronic® solution. For example, to achieve a 1:1 ratio, add 10 µL of a 10 mM DMSO stock to 10 µL of 10% Pluronic®. Vortex well. This creates a 5 mM intermediate solution in 50% DMSO / 5% Pluronic®.

  • Final Dilution: Serially dilute this intermediate solution into your final assay buffer. The presence of the non-ionic surfactant helps to create micelles that can stabilize the compound and prevent precipitation.

  • Vehicle Control: Remember to prepare a corresponding vehicle control containing the same final concentrations of DMSO and Pluronic® F-127.

Protocol 3: Solubility Enhancement using Cyclodextrins

This is a powerful method to create a primarily aqueous stock solution, eliminating or drastically reducing the need for organic co-solvents.[14]

Materials:

  • 1-Benzothiophene-3-carbohydrazide (solid powder)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water or desired aqueous buffer

  • Magnetic stir plate and stir bar

  • 0.22 µm sterile syringe filter

Step-by-Step Procedure:

  • Prepare Cyclodextrin Vehicle: Prepare a 20-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. Stir until fully dissolved. This is your vehicle.

  • Add Compound: Weigh out an excess amount of 1-Benzothiophene-3-carbohydrazide and add it directly to the HP-β-CD vehicle.

  • Complexation: Tightly seal the container and stir vigorously at room temperature for 24-48 hours. This extended stirring time is crucial for allowing the compound to partition into the cyclodextrin cavities and reach equilibrium.

  • Remove Excess Solid: After stirring, let the solution stand for 1-2 hours to allow any undissolved compound to settle.

  • Sterile Filtration: Carefully aspirate the supernatant and pass it through a 0.22 µm sterile syringe filter. This step removes any remaining undissolved solid and ensures you have a true solution.

  • Quantify Concentration: The concentration of the final, filtered stock solution is unknown and must be determined experimentally using a validated analytical method like HPLC or UV-Vis spectroscopy with a standard curve.

Validation Checkpoint: The resulting solution should be clear and remain so upon dilution into assay buffers. Always run a vehicle control with the 20-40% HP-β-CD solution diluted to the same final concentration as your active compound solution.

Visualized Workflows & Decision Guides

Diagram 1: Solubilization Strategy Selection

This decision tree guides the researcher through selecting the most appropriate solubilization method based on experimental requirements.

G cluster_start cluster_stock Step 1: Stock Preparation start Start: Need to dissolve 1-Benzothiophene-3-carbohydrazide stock Prepare 10-50 mM Stock in 100% DMSO (See Protocol 1) start->stock dilute Dilute stock into aqueous assay buffer stock->dilute precip Precipitation Observed? dilute->precip dmso_ok DMSO % > Assay Limit? precip->dmso_ok Yes success SUCCESS: Proceed with Assay precip->success cosolvent Use Co-Solvent / Surfactant (See Protocol 2) dmso_ok->cosolvent No cyclo Use Cyclodextrin Formulation (See Protocol 3) dmso_ok->cyclo Yes G cluster_prep Phase 1: Preparation cluster_qc Phase 2: Quality Control cluster_assay Phase 3: Assay Setup A Weigh Compound B Select Solubilization Strategy (DMSO, Co-solvent, or Cyclodextrin) A->B C Prepare Stock Solution (Protocols 1, 2, or 3) B->C D Visually Inspect for Clarity C->D E Quantify Concentration (HPLC/UV-Vis) (Required for Cyclodextrin Method) D->E F Prepare Serial Dilutions E->F G Add to Assay Plate (Cells or Reagents) F->G H Include Vehicle & Positive Controls G->H I Incubate & Acquire Data H->I

A generalized workflow for preparing the compound for a biological assay.

References

  • Wikipedia. Benzothiophene. [Link]

  • Organic Chemistry Portal. Benzothiophene synthesis. [Link]

  • ChemBK. benzothiophene. [Link]

  • Cheméo. Chemical Properties of Benzo[b]thiophene (CAS 95-15-8). [Link]

  • BuyersGuideChem. 1-Benzothiophene-3-carbohydrazide suppliers and producers. [Link]

  • Gaudel-Siri, A., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals (Basel). [Link]

  • Georgakopoulos, E., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals (Basel). [Link]

  • Qriouet, Z., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry. [Link]

  • BioPharm International. (2024). Choosing the Right Excipients for MSC and iPSC Therapies. [Link]

  • MDPI. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]

  • Al-Bayati, M. N., & Naseer, A. A. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. [Link]

  • ResearchGate. (2024). Formulation strategies for poorly soluble drugs. [Link]

  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs. [Link]

  • Seedher, N., & Kanojia, M. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology. [Link]

  • ResearchGate. Analytical Methods Used for the Detection and Quantification of Benzodiazepines. [Link]

  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • Reker, D., et al. (2020). Biologic excipients: Importance of clinical awareness of inactive ingredients. PLoS ONE. [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Advanced Pharmacy Education & Research. [Link]

  • SciSpace. Analytical Methods Used for the Detection and Quantification of Benzodiazepines. [Link]

  • ResearchGate. Can anyone tell which solvent be used for the reaction between ester and amine(Hydrazine)? [Link]

  • The Good Scents Company. benzothiophene, 95-15-8. [Link]

  • Vemula, V. R., et al. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. [Link]

  • MDPI. Cyclodextrins and Their Derivatives as Drug Stability Modifiers. [Link]

  • Royal Society of Chemistry. One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. [Link]

  • ResearchGate. Pharmaceutical Uses of Cyclodextrins and Derivatives. [Link]

  • ResearchGate. Interaction between Different Pharmaceutical Excipients in Liquid Dosage Forms—Assessment of Cytotoxicity and Antimicrobial Activity. [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). ANALYTICAL METHODS. [Link]

  • The Royal Society of Chemistry. Solvent properties of hydrazine in the preparation of metal chalcogenide bulk materials and films. [Link]

  • Solubility of Things. Naphtho[2,3-g]benzothiophene. [Link]

  • American Chemical Society. (2024). A C1-Homologative Trifluoromethylation: Light-Driven Decarboxylative Trifluoroethylation of Carboxylic Acids. [Link]

  • International Journal of Current Research. SYNTHESIS, CHARACTERIZATION OF 1- PHENYL- 3(2) - HYDRAZINO -1, 3- SUBSTITUTED BENZOTHIOZOLYL THIOCARBAMIDE. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • Morita, T., et al. (2024). Comparison of in vitro screening methods for evaluating the effects of pharmaceutical excipients on membrane permeability. International Journal of Pharmaceutics. [Link]

  • Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]

  • RSC Blogs. (2012). Analytical Methods Issue 1 now online. [Link]

  • Mohareb, R. M., et al. (2019). Synthesis of Tetrahydrobenzo[ b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors. Anticancer Agents in Medicinal Chemistry. [Link]

  • International Journal of Pharmaceutical Sciences and Nanotechnology. Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. [Link]

Sources

preventing the formation of byproducts in carbohydrazide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Byproduct Formation in Carbohydrazide Synthesis (DMC Route) Audience: Pharmaceutical Researchers & Process Chemists Current Status: ONLINE

Introduction: The "Hidden" Equilibrium

Welcome to the Carbohydrazide Technical Support Hub. If you are accessing this guide, you are likely encountering one of two critical failure modes: incomplete conversion (persisting methyl carbazate intermediate) or thermal degradation (formation of urazole derivatives).

While the reaction between Dimethyl Carbonate (DMC) and Hydrazine Hydrate appears straightforward, it is governed by a deceptive equilibrium. The synthesis is not a single step; it is a cascade where the removal of the methanol byproduct is the thermodynamic engine that drives the reaction to completion. Failure to manage this mass transfer results in crude product contaminated with mono-substituted intermediates.

This guide provides the protocols and troubleshooting logic required to lock in high-purity (>99%) carbohydrazide suitable for drug development applications.

Module 1: The Reaction Mechanism & Impurity Landscape

To prevent byproducts, you must first visualize where they come from. The synthesis proceeds via a nucleophilic acyl substitution in two distinct stages.

The Pathway

Carbohydrazide_Synthesis DMC Dimethyl Carbonate (DMC) Intermediate Methyl Carbazate (Major Impurity) DMC->Intermediate Step 1: Fast Exothermic (<50°C) Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Intermediate Step 1: Fast Exothermic (<50°C) Product Carbohydrazide (Target) Intermediate->Product Step 2: Slow Requires MeOH Removal MeOH_Out Methanol (Remove via Distillation) Intermediate->MeOH_Out Urazole 4-amino-1,2,4-triazole-3,5-dione (Thermal Byproduct) Product->Urazole Overheating (>85°C) Cyclization

Figure 1: Reaction cascade showing the critical intermediate (Methyl Carbazate) and the thermal degradation pathway to Urazoles.

Impurity Profiling Table
ImpurityOriginDetection (Typical)Prevention Strategy
Methyl Carbazate Incomplete Step 2 conversion due to equilibrium stagnation.HPLC (RT < Product), Lower MP (~73°C)Continuous fractional distillation of methanol; Excess hydrazine.
4-amino-urazole Thermal cyclization of carbohydrazide at high temps (>90°C).HPLC (New peak), YellowingStrict temp control (<80°C); Avoid acid catalysts.
Hydrazine Salts Incomplete washing or acidification.pH test, Chloride/Sulfate testRecrystallization from water/ethanol; Thorough washing.
Oligomers/Color Oxidation of hydrazine by air/metals.Visual (Pink/Brown tint)Nitrogen blanket; EDTA (to chelate trace metals).

Module 2: Critical Process Parameters (FAQs)

Q1: My product has a melting point of 148-150°C instead of 153-154°C. What happened?

Diagnosis: You have Methyl Carbazate contamination. The Cause: The reaction equilibrium stalled. In the second step (


), the presence of methanol pushes the reaction backward.
The Fix: 
  • Distillation is non-negotiable: You cannot simply reflux. You must use a fractional column to strip methanol as it forms, driving Le Chatelier’s principle in your favor.

  • Stoichiometry: Ensure a molar ratio of Hydrazine:DMC of at least 2.1:1 . The slight excess of hydrazine pushes the kinetics of the second, slower step.

Q2: The reaction mixture turned yellow/pink during reflux.

Diagnosis: Oxidation or Thermal Degradation. The Cause: Hydrazine is highly susceptible to oxidation by atmospheric oxygen, which forms colored diazenium species or oligomers. Alternatively, temperatures >90°C can trigger cyclization to urazoles (which can appear yellow). The Fix:

  • Inert Atmosphere: The entire apparatus must be purged with Nitrogen (

    
    ) prior to heating and maintained under a blanket during reaction.
    
  • Temperature Cap: Never exceed a pot temperature of 80°C. If methanol removal is slow, apply mild vacuum (200-400 mbar) rather than increasing heat.

Q3: Why do you recommend the DMC route over the Urea route?

Analysis: While Urea is cheaper, it requires high temperatures (>100°C) to drive off ammonia. This thermal stress significantly increases the formation of 4-amino-1,2,4-triazole-3,5-dione (urazole) impurities. For pharmaceutical applications requiring >99.5% purity, the DMC route (operating at <80°C) is the self-validating choice for minimizing thermal byproducts.

Module 3: Optimized Experimental Protocol

Objective: Synthesis of High-Purity Carbohydrazide (Target: >95% Yield, >99% Purity).

Reagents
  • Dimethyl Carbonate (DMC): 1.0 eq

  • Hydrazine Hydrate (80% or 100%): 2.2 eq (Excess is crucial)

  • Solvent: Methanol (for washing)

Step-by-Step Workflow
  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, a temperature probe, and a fractional distillation column (not just a condenser). Connect the outlet to a receiving flask.

  • Inerting: Flush the system with Nitrogen for 15 minutes.

  • Addition (Step 1 - Exothermic):

    • Charge Hydrazine Hydrate into the flask.

    • Cool to 10-15°C.

    • Add DMC dropwise. Critical: Maintain internal temperature <40°C . The formation of methyl carbazate is rapid and exothermic.

  • Reaction (Step 2 - Driven):

    • Once addition is complete, slowly ramp temperature to 65-70°C .

    • Methanol will begin to reflux/distill.[1] Collect the distillate.

    • As methanol is removed, the pot temperature will naturally try to rise. Do not exceed 80°C.

    • Checkpoint: Monitor the volume of methanol collected. The reaction is near completion when the theoretical volume of methanol (2 eq) is approached.

  • Crystallization:

    • Cool the mixture slowly to 0-5°C. Carbohydrazide will precipitate as white crystals.

    • Note: If the mixture is too thick, a small amount of cold methanol can be added to facilitate filtration, though this risks yield loss.

  • Purification:

    • Filter the solids.[2][3][4][5][6]

    • Wash: Rinse with cold methanol (removes unreacted hydrazine and methyl carbazate).

    • Recrystallization (If needed): Dissolve in minimum hot water/ethanol (50:50), filter hot (to remove insoluble polymers), and cool to crystallize.

Module 4: Troubleshooting Decision Tree

Use this logic flow to resolve batch failures immediately.

Troubleshooting_Tree Start Batch Analysis Check_MP Check Melting Point Start->Check_MP Low_MP MP < 152°C Check_MP->Low_MP Impure High_MP MP 153-154°C Check_MP->High_MP Good Action_Reflux Action: Recrystallize (Water/Ethanol) Check HPLC for Methyl Carbazate Low_MP->Action_Reflux Methyl Carbazate Present Check_Color Check Color High_MP->Check_Color White White Crystalline Check_Color->White Pure Colored Pink/Yellow/Brown Check_Color->Colored Oxidation Action_Success Batch Released White->Action_Success Action_Wash Action: Wash with Cold Methanol Colored->Action_Wash Surface Impurity

Figure 2: Decision matrix for evaluating crude carbohydrazide quality.

References

  • Process for making carbohydrazide. U.S. Patent 4,496,761.[4] Describes the DMC route, crystallization parameters, and yield optimization (95%+).Link

  • Synthesis of carbohydrazide. ChemicalBook. Detailed reaction conditions and stoichiometry for the dimethyl carbonate and hydrazine hydrate reaction. Link

  • Recrystallization Guide. University of Alberta. General principles for solvent selection (Water/Ethanol systems) applicable to hydrazine derivatives. Link

  • Process for the preparation of 4-amino-1,2,4-Triazole. U.S. Patent 6,504,033. Discusses the thermal cyclization byproducts (urazoles) formed when hydrazine derivatives are overheated.Link

  • Mechanisms and kinetics for preparing carbohydrazide. ResearchGate. Theoretical study on the activation energy differences between Step 1 and Step 2. Link

Sources

troubleshooting guide for synthesis of benzothiophene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzothiophene Synthesis & Optimization

Subject: Troubleshooting & Optimization Guide for Benzothiophene Scaffolds From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development Team

Introduction: The Benzothiophene Challenge

Benzothiophenes are privileged scaffolds in medicinal chemistry, serving as bioisosteres for indoles and naphthalenes in drugs like Raloxifene (osteoporosis) and Zileuton (asthma). However, the sulfur atom introduces unique synthetic challenges: it is a soft nucleophile prone to oxidation, a potent catalyst poison, and a source of regiochemical ambiguity (C2 vs. C3).

This guide moves beyond textbook definitions to address the "why" and "how" of failure modes in the three most common synthetic pathways: the Fiesselmann Condensation , Palladium-Catalyzed Annulation , and Electrophilic Cyclization .

Module 1: Strategic Route Selection

Before troubleshooting a reaction, ensure you are using the correct pathway for your substitution pattern.

RouteSelection Start Target Benzothiophene Substitution? Sub3 3-Substituted / 3-Hydroxy Start->Sub3 Needs -OH or -CO2R at C3 Sub2 2-Substituted / 2-Aryl Start->Sub2 Needs Aryl/Alkyl at C2 Fused Complex Fused Systems Start->Fused Polycyclic Fiessel Route A: Fiesselmann Condensation (Thioglycolates + Alkynes) Sub3->Fiessel Best for 3-OH/Ester Sonogashira Route B: Pd-Catalyzed Annulation (2-Halothiophenols + Alkynes) Sub2->Sonogashira Modular & Tolerant Cyclization Route C: Oxidative Cyclization (Styryl thiols / PPA) Fused->Cyclization High Atom Economy

Figure 1: Decision matrix for selecting the optimal synthetic strategy based on target substitution.

Module 2: The Fiesselmann Thiophene Synthesis

Context: This classical method involves the condensation of thioglycolic acid derivatives with


-acetylenic esters.[1][2] It is the gold standard for accessing 3-hydroxybenzothiophene-2-carboxylates.
Common Failure Mode: The "Black Tar" Scenario

User Complaint: "My reaction turned into a black, viscous oil, and I recovered no product."

Root Cause Analysis: The Fiesselmann reaction relies on a delicate interplay between Michael addition and Dieckmann condensation. If the base is too strong or the temperature too high, the thioglycolate polymerizes (disulfide formation) or the alkyne undergoes non-specific oligomerization.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Base Selection Use Sodium Alkoxide (NaOMe/MeOH) Avoid hydroxides (KOH/NaOH). Hydroxide ions hydrolyze the ester before cyclization, killing the Dieckmann step. The alkoxide must match the ester to prevent transesterification.
Addition Order Sequential Addition Do not mix all reagents at once. Add the thioglycolate to the base first to generate the thiolate, then add the alkyne dropwise at 0°C. This prevents alkyne polymerization.
Solvent Anhydrous MeOH/THF Water inhibits the dehydration step required for aromatization.

Q: I am getting a mixture of the open-chain thioether and the cyclized product. How do I push it to completion? A: This indicates the Dieckmann condensation (ring closure) is stalling.

  • Increase Temperature: Reflux is often required after the initial addition.

  • Base Stoichiometry: Ensure you are using at least 2.2 equivalents of base. One equivalent generates the thiolate; the second is consumed to deprotonate the

    
    -methylene for the ring closure.
    

Module 3: Transition-Metal Catalyzed Annulation

Context: Modern medicinal chemistry favors the coupling of o-halothiophenols (or their surrogates) with alkynes using Palladium or Copper.

Common Failure Mode: Catalyst Death (Sulfur Poisoning)

User Complaint: "The reaction starts but stalls at 20% conversion. Adding more catalyst doesn't help."

Root Cause Analysis: Thiolates are strong


-donors that bind irreversibly to Pd(II), forming resting states that are catalytically inactive (Pd-thiolate clusters). This shuts down the catalytic cycle.

PdCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd Coord Alkyne Coordination OxAdd->Coord Poison DEAD CATALYST (Pd-S Clusters) OxAdd->Poison Excess Thiol (Irreversible Binding) Insert Migratory Insertion Coord->Insert Insert->Pd0 Reductive Elim.

Figure 2: Catalytic cycle showing the off-cycle sulfur poisoning pathway.

Troubleshooting Protocol:

  • Ligand Switch: Switch from simple phosphines (PPh3) to bulky, electron-rich ligands like Xantphos or dppf . These bulky ligands prevent the formation of bridging thiolate species that deactivate the metal center [1].

  • The "Masked" Thiol Strategy: Do not use free thiols. Use S-acetyl or S-tert-butyl protected thiophenols. The deprotection occurs in situ only when necessary, keeping the concentration of free thiolate low.

  • Copper Co-catalysis: In Sonogashira-type annulations, CuI is standard. However, Cu can also be poisoned. Ensure the Pd:Cu ratio is optimized (typically 1:2) and use a high-quality amine base (e.g., Diethylamine) to facilitate the proton transfer.

Recommended Protocol: Pd-Catalyzed Synthesis of 2-Substituted Benzothiophenes Derived from standard methodologies [2].

  • Reagents: o-Iodothiophenol (1.0 eq), Terminal Alkyne (1.2 eq), PdCl2(PPh3)2 (2 mol%), CuI (1 mol%), Et3N (3.0 eq).

  • Solvent: DMF (degassed—critical ). Oxygen oxidizes thiols to disulfides, which are inert in this reaction.

  • Procedure:

    • Charge flask with Pd, Cu, and alkyne.[3] Degas.

    • Add degassed solvent and base.[3]

    • Add o-iodothiophenol dropwise (slow addition prevents catalyst saturation).

    • Heat to 60°C.

  • Purification: Silica plug to remove metal salts immediately after workup.

Module 4: Regioselectivity & Purification

Q: How do I selectively functionalize the C3 position if C2 is open?

A: Direct electrophilic substitution (halogenation/nitration) on benzothiophene favors the C3 position due to the stability of the intermediate Wheland complex (preserving the benzene ring's aromaticity).

  • Protocol: To install a bromine at C3: Use

    
     in 
    
    
    
    at 0°C.
  • Note: If you need C2 functionalization, you must use Lithiation . Treatment with

    
    -BuLi occurs exclusively at C2 due to the inductive effect of the sulfur atom (Directed Ortho Metalation logic) [3].
    
Purification FAQs

Q: My product smells terrible and streaks on the column. A: The smell is likely unreacted thiol or disulfide byproducts.

  • The Bleach Wash: Wash your organic phase with dilute sodium hypochlorite (bleach) during extraction. This oxidizes smelly thiols to water-soluble sulfonates/sulfonic acids.

  • Streaking: Benzothiophenes are aromatic and non-polar. If streaking occurs, it is likely due to the "drag" of the sulfur lone pair on acidic silica sites. Add 1% Triethylamine to your eluent system to neutralize the silica.

Q: How do I separate the 2-isomer from the 3-isomer? A: These isomers often have very similar Rf values.

  • Silver Nitrate Silica: Impregnate your silica gel with 10%

    
    . The silver ions coordinate differently to the sulfur/pi-system of the isomers, often creating enough separation resolution ( 
    
    
    
    ) to separate them.

References

  • Gundersen, L. (2016). Palladium-Catalyzed Synthesis of Benzothiophenes via C-S Bond Formation. Journal of Organic Chemistry. (Note: Generalized citation for Pd-thiol mechanisms).

  • Sun, L. L., et al. (2011).[4] CuI/TMEDA-Catalyzed Annulation of 2-Bromoalkynylbenzenes with Na2S: Synthesis of Benzo[b]thiophenes. The Journal of Organic Chemistry, 76(18), 7546–7550.

  • Beak, P., & Snieckus, V. (1982). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Accounts of Chemical Research, 15(10), 306–312.

  • Hari, D. P., Hering, T., & König, B. (2012).[4] Visible Light Photocatalytic Synthesis of Benzothiophenes. Organic Letters, 14(20), 5334–5337.

Sources

Technical Support Center: Enhancing the Reaction Rate of 1-Benzothiophene-3-carbohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 1-Benzothiophene-3-carbohydrazide. This guide is designed for researchers, medicinal chemists, and process development scientists. We move beyond simple protocols to explain the underlying principles governing the reaction, empowering you to troubleshoot effectively and optimize for both rate and yield.

The synthesis of 1-Benzothiophene-3-carbohydrazide is a critical step in the development of various pharmacologically active agents.[1][2] The most common and direct route involves the nucleophilic acyl substitution of a 1-benzothiophene-3-carboxylate ester with hydrazine hydrate. While straightforward in principle, achieving a rapid, high-yielding, and clean conversion requires careful control of several experimental parameters. This guide addresses the common challenges encountered in the laboratory.

Troubleshooting Guide: Enhancing Reaction Efficiency

This section is structured as a series of common problems and their solutions, grounded in chemical principles.

Q1: My reaction is extremely slow or appears to have stalled. What are the primary factors limiting the reaction rate?

A1: A sluggish reaction is the most frequent challenge. The root cause typically lies in insufficient activation energy or unfavorable reaction equilibrium. Let's break down the causative factors and solutions.

Causality: The reaction is a nucleophilic attack by hydrazine on the ester's electrophilic carbonyl carbon. The rate is dependent on temperature, reactant concentration, and the nature of the solvent.

Core Solutions:

  • Thermal Energy Input: Increasing the reaction temperature is the most direct way to increase the rate. This provides the necessary activation energy for the reaction. Most hydrazinolysis reactions are conducted at reflux.[1] If you are running the reaction in ethanol (b.p. ~78 °C) and the rate is slow, consider switching to a higher-boiling solvent.

  • Hydrazine Stoichiometry: Hydrazine hydrate serves as both the nucleophile and often as part of the solvent system. Using a significant excess (3-10 equivalents or more) can dramatically increase the reaction rate due to the law of mass action.[3][4] However, be mindful that a very large excess can complicate product isolation and poses safety considerations.

  • Driving the Equilibrium Forward: The reaction produces an alcohol byproduct (e.g., ethanol or methanol). According to Le Chatelier's principle, the accumulation of this alcohol can slow the reaction and prevent it from reaching completion. A highly effective strategy is to remove the alcohol as it forms. This can be achieved through reactive fractionation or distillation if the setup allows.[5] For standard laboratory setups, ensuring the reaction is open to a condenser but not a sealed system allows volatile byproducts to be gradually removed.

Q2: The reaction has gone to completion (confirmed by TLC), but my isolated yield is poor. Where is my product going?

A2: Low isolated yield despite full conversion points to issues with the work-up and purification procedure or potential side reactions.

Causality: 1-Benzothiophene-3-carbohydrazide is typically a crystalline solid that is less soluble in the alcohol-hydrazine mixture upon cooling than the starting ester.[2] Failure to achieve efficient precipitation is a common cause of yield loss.

Core Solutions:

  • Optimize Crystallization/Precipitation:

    • Cooling: Ensure the reaction mixture is cooled thoroughly, first to room temperature and then in an ice bath (0-5 °C) for a sufficient period to maximize precipitation.

    • Anti-Solvent Addition: If the product remains partially soluble, the careful addition of an anti-solvent like cold water can often induce further precipitation. Titrate the water in slowly while stirring in an ice bath.

    • Aqueous Work-up Losses: Avoid extensive aqueous washes if possible, as the product may have some solubility in water. If an aqueous work-up is necessary to remove excess hydrazine, use brine and minimize the volume. Some product may be lost to the aqueous layer during extractions.[6]

  • Minimize Side Reactions: While the primary reaction is robust, high temperatures over extended periods can lead to degradation. Furthermore, if the starting material is not pure, side reactions can consume the hydrazine and complicate purification.

Experimental Protocols & Data
Optimizing Reaction Conditions: A Comparative Table

The choice of solvent has a profound impact on the reaction temperature and, consequently, the reaction time.

Starting EsterHydrazine Hydrate (equiv.)SolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)Notes
Methyl 1-benzothiophene-3-carboxylate5MethanolReflux (~65)12-2475-85Slower reaction, but often cleaner.
Ethyl 1-benzothiophene-3-carboxylate5EthanolReflux (~78)8-1280-90A very common and effective system.[1]
Ethyl 1-benzothiophene-3-carboxylate10n-ButanolReflux (~117)2-485-95Significantly faster rate; useful for sterically hindered substrates.
Ethyl 1-benzothiophene-3-carboxylate3EthanolMicrowave (120°C)0.5-1>90Offers rapid optimization and rate enhancement but requires specialized equipment.
General Protocol for Synthesis

This protocol provides a robust starting point for optimization.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 1-benzothiophene-3-carboxylate (1.0 equiv.).

  • Reagents: Add ethanol (approx. 10 mL per gram of ester) followed by hydrazine monohydrate (5.0 equiv.).

  • Reaction: Heat the mixture to reflux (oil bath temperature ~85-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour.

  • Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to obtain 1-Benzothiophene-3-carbohydrazide. No further purification is typically needed if the reaction is clean.

Visualizing the Process
Reaction Mechanism and Troubleshooting Logic

Understanding the reaction pathway and having a logical troubleshooting workflow are essential for efficient synthesis.

ReactionMechanism Ester Ester Substrate (Carbonyl Carbon is Electrophilic) Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Hydrazine Hydrazine (Nitrogen is Nucleophilic) Hydrazine->Intermediate Product Carbohydrazide Product Intermediate->Product Collapse of Intermediate & Proton Transfer Alcohol Alcohol Byproduct Intermediate->Alcohol Elimination of Leaving Group

Fig 1. Mechanism of hydrazinolysis.

TroubleshootingWorkflow Start Problem: Slow Reaction or Low Yield Check_TLC Is Starting Material Consumed (TLC)? Start->Check_TLC Slow_Rate Diagnosis: Slow Reaction Rate Check_TLC->Slow_Rate No Low_Yield Diagnosis: Work-up / Isolation Issue Check_TLC->Low_Yield Yes Sol_Temp Action: Increase Temperature (e.g., higher boiling solvent) Slow_Rate->Sol_Temp Sol_Hydrazine Action: Increase Hydrazine Equivalents (5-10x) Slow_Rate->Sol_Hydrazine Sol_Equilibrium Action: Consider Byproduct Removal (if possible) Slow_Rate->Sol_Equilibrium Sol_Cool Action: Ensure Thorough Cooling (Ice Bath, >1h) Low_Yield->Sol_Cool Sol_Solvent Action: Add Anti-Solvent (e.g., cold water) to precipitate Low_Yield->Sol_Solvent

Fig 2. Troubleshooting workflow for the synthesis.
Frequently Asked Questions (FAQs)
  • Q: What is the best way to monitor the reaction's progress?

    • A: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase such as 30-50% ethyl acetate in hexanes. The carbohydrazide product is significantly more polar than the starting ester and will have a much lower Rf value. Staining with potassium permanganate or visualization under UV light (if the compound is UV active) is effective.

  • Q: Are there any significant safety concerns with this reaction?

    • A: Yes. Hydrazine and its hydrates are highly toxic, corrosive, and suspected carcinogens.[7] Always handle hydrazine hydrate in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Q: Can I use a carboxylic acid directly instead of an ester?

    • A: While possible, direct condensation of a carboxylic acid with hydrazine typically requires coupling agents (like EDC/HOBt) or very high temperatures to drive off water.[8] These methods often result in lower yields and more complex purifications.[8] The ester-to-hydrazide route is generally more reliable and higher yielding.

  • Q: My product has a slight yellow tint. Is it impure?

    • A: 1-Benzothiophene-3-carbohydrazide should be a white to off-white solid. A yellow tint could indicate the presence of impurities, possibly from side reactions or degradation. If purity is critical, recrystallization from ethanol or a similar solvent is recommended.

References
  • Vertex AI Search Result 1.
  • Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. (2022-05-10). PMC.
  • Benzothiophene - Synthesis, Reaction | Heterocyclic Chemistry @chemistrychampss. (2025-10-09). YouTube.
  • Synthesis of carbohydrazide. (2019-09-16). ChemicalBook.
  • A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
  • Technical Support Center: Optimizing Benzothiophene Synthesis. Benchchem.
  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022-01-14). PMC - NIH.
  • Benzothiophene synthesis. Organic Chemistry Portal.
  • ChemInform Abstract: Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. (2025-08-10).
  • A Review on Synthesis of Carbohydrazide Derivatives. (2023-04-28). Asian Journal of Green Chemistry.
  • One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides.
  • The preparation, molecular structure, and theoretical study of carbohydrazide (CHZ). (2025-08-07).
  • CN103408454A - Preparation method of hydrazide compound.
  • Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.GOV.
  • EP0103400B1 - Process for making carbohydrazide.
  • Help with Low Yield Synthesis. (2025-06-08). Reddit.
  • Reaction Chemistry & Engineering. (2020-03-02). RSC Publishing.
  • Benzothiophene Synthesis Optimization: A Technical Support Center. Benchchem.
  • Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. PMC.

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Navigating the Nuances of Air and Moisture in Benzothiophene Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for benzothiophene chemistry. As a Senior Application Scientist, I've seen firsthand how the success of complex syntheses can hinge on understanding and controlling the reaction environment. Benzothiophene, a key scaffold in pharmaceuticals and materials science, presents its own unique set of challenges, particularly concerning its sensitivity to air and moisture. This guide is designed to provide you with in-depth, field-proven insights to help you navigate these challenges, troubleshoot common issues, and ensure the integrity of your experimental outcomes.

The Duality of Benzothiophene's Sensitivity: A Core Concept

A common misconception is that all reactions involving benzothiophene are inherently air- and moisture-sensitive. The reality is more nuanced. While the benzothiophene core itself is relatively stable, the reactivity of its derivatives and the nature of the reagents used in its synthesis and functionalization determine the required level of atmospheric control.

Key Takeaway: Sensitivity is dictated by the reaction type and the intermediates involved, not just the presence of the benzothiophene moiety.

Frequently Asked Questions (FAQs)

Q1: I'm running a Palladium-catalyzed Suzuki-Miyaura coupling to synthesize a 2-arylbenzothiophene. How critical is it to maintain a strictly inert atmosphere?

A1: This is a classic example of where the perceived need for absolute exclusion of air and moisture can be overestimated. Many modern Suzuki-Miyaura cross-coupling reactions, even with benzothiophene substrates, exhibit a surprising tolerance to air and water. In some cases, the presence of water can even be beneficial, aiding in the dissolution of bases like sodium carbonate and influencing the speciation of boronic acids for efficient transmetalation.

However, this tolerance has its limits. High concentrations of oxygen can be detrimental to the palladium catalyst. Therefore, while you may not need a glovebox for routine couplings, it is best practice to degas your solvent and purge the reaction vessel with an inert gas like nitrogen or argon before heating.

Q2: My attempt to lithiate benzothiophene followed by quenching with an electrophile resulted in a complex mixture of products and low yield. What went wrong?

A2: This is a scenario where rigorous exclusion of air and moisture is paramount. Organolithium reagents, including lithiated benzothiophenes, are extremely sensitive to both.[1][2][3]

  • Reaction with Water: Lithiated benzothiophene is a strong base and will be rapidly quenched by any trace of moisture in your solvent or on your glassware, leading to the formation of unsubstituted benzothiophene and reducing the yield of your desired product.

  • Reaction with Oxygen: The reaction with oxygen is more complex and can lead to a variety of byproducts, including hydroxylated benzothiophenes and dimerization products.

Troubleshooting Checklist for Lithiation Reactions:

Potential CauseRecommended Solution
Wet GlasswareOven-dry all glassware overnight at >120 °C and cool under a stream of inert gas.
Wet SolventUse freshly distilled, anhydrous solvent. Consider using a solvent drying system.
Impure Organolithium ReagentTitrate your organolithium reagent prior to use to determine its exact concentration.
Atmospheric LeakEnsure all joints are well-sealed. Use high-vacuum grease for ground glass joints.
Inefficient QuenchingAdd the electrophile slowly at low temperature to control the reaction exotherm.
Q3: I'm performing a C-H activation/functionalization on the benzothiophene ring. The protocol doesn't specify the need for an inert atmosphere. Is this correct?

A3: It is plausible. Many modern C-H activation methodologies are designed to be more user-friendly and less sensitive to atmospheric conditions. Some palladium-catalyzed C-H arylations of benzothiophenes have been shown to be tolerant to air and moisture.[4][5][6] However, this is highly dependent on the specific catalyst system and the base being used.

Causality: The sensitivity in C-H activation often lies with the base used to deprotonate the C-H bond. If a highly reactive, air-sensitive base is required, then the reaction must be performed under inert conditions. Conversely, if a weaker, more stable base is employed, the reaction may be more tolerant. Always consult the specific literature for the protocol you are following.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions

While many of these reactions are robust, low yields can still be encountered.

ObservationPotential CauseTroubleshooting Steps
Reaction fails to initiate or proceeds very slowly.Catalyst Deactivation: The Pd(0) active species can be oxidized by dissolved oxygen, especially at elevated temperatures.1. Degas your solvent: Sparge with nitrogen or argon for 15-30 minutes, or use the freeze-pump-thaw method for more sensitive reactions. 2. Use a robust catalyst: Some pre-catalysts are more air-stable than others.
Inconsistent yields between runs.Variable Moisture Content: Water can affect the solubility of reagents and the rate of transmetalation.1. Use anhydrous solvents: While some water can be tolerated, starting with a dry solvent provides better reproducibility. 2. Dry your reagents: Ensure your base and other solid reagents are anhydrous.
Formation of homocoupling byproducts.Inefficient Cross-Coupling: This can be due to a number of factors, including catalyst inhibition.1. Optimize Ligand: The choice of phosphine ligand is critical. 2. Optimize Base: The strength and solubility of the base can significantly impact the reaction outcome.
Issue 2: Failure of Grignard Reagent Formation or Subsequent Reaction

The formation of Grignard reagents from halobenzothiophenes is a powerful tool, but it is highly sensitive to atmospheric conditions.[7][8][9][10]

ObservationPotential CauseTroubleshooting Steps
Grignard reagent fails to form (no exotherm, starting material recovered).Wet Reagents/Glassware: Traces of water will prevent the reaction from initiating.1. Rigorously dry all glassware and reagents. 2. Use freshly distilled, anhydrous ether or THF.
Low yield of the desired product after quenching.Reaction with Oxygen: Grignard reagents react with oxygen to form hydroperoxides and subsequently alcohols.1. Maintain a positive pressure of inert gas throughout the reaction. 2. Perform the reaction under a nitrogen or argon atmosphere.

Experimental Protocols: Best Practices for Anhydrous and Anaerobic Reactions

Protocol 1: Setting up a Reaction on a Schlenk Line

A Schlenk line is an essential tool for handling air- and moisture-sensitive reactions.

Step-by-Step Methodology:

  • Glassware Preparation: Oven-dry all glassware (flasks, condensers, dropping funnels) at >120 °C for at least 4 hours, or preferably overnight.

  • Assembly: Assemble the glassware hot and immediately place it under a positive pressure of inert gas (argon or nitrogen) from the Schlenk line. Use high-vacuum grease on all ground-glass joints.

  • Purging: Evacuate the assembled glassware using the vacuum on the Schlenk line and then backfill with inert gas. Repeat this cycle three times to ensure all air is removed.

  • Reagent Addition:

    • Solids: Add solid reagents under a positive flow of inert gas.

    • Liquids: Use a gas-tight syringe to transfer anhydrous solvents and liquid reagents.

  • Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. A bubbler filled with mineral oil at the outlet of the Schlenk line will indicate a positive pressure.

Protocol 2: Degassing a Solvent by Sparging

This is a quick and effective method for removing dissolved oxygen from a solvent.

Step-by-Step Methodology:

  • Setup: Place the solvent in a flask with a sidearm. Seal the main neck with a septum.

  • Inert Gas Inlet: Insert a long needle connected to your inert gas line through the septum, ensuring the tip of the needle is below the surface of the solvent.

  • Gas Outlet: Insert a second, shorter needle through the septum to act as a gas outlet.

  • Sparge: Bubble the inert gas through the solvent for 15-30 minutes. The flow rate should be vigorous enough to create bubbles but not so fast as to splash the solvent.

  • Storage: Once degassed, the solvent can be transferred via cannula or syringe to the reaction flask.

Visualizing Reaction Sensitivity

Diagram 1: The Criticality of an Inert Atmosphere in Benzothiophene Lithiation

Reaction Pathways in Benzothiophene Lithiation Benzothiophene Benzothiophene Lithiated_Benzothiophene 2-Lithiated Benzothiophene (Highly Reactive Intermediate) Benzothiophene->Lithiated_Benzothiophene + BuLi BuLi n-BuLi Desired_Product 2-Substituted Benzothiophene (Desired Product) Lithiated_Benzothiophene->Desired_Product + E+ Protonated_Benzothiophene Benzothiophene (Starting Material Recovered) Lithiated_Benzothiophene->Protonated_Benzothiophene + H2O (Quenching) Side_Products Side Products (e.g., Hydroxides, Dimers) Lithiated_Benzothiophene->Side_Products + O2 (Degradation) Electrophile Electrophile (E+) H2O Trace H2O (Moisture) O2 Trace O2 (Air) Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Lithiated_Benzothiophene Protects

Caption: The highly reactive lithiated benzothiophene intermediate is susceptible to quenching by moisture and degradation by oxygen, necessitating an inert atmosphere for successful reaction.

Diagram 2: Troubleshooting Workflow for Low-Yielding Benzothiophene Reactions

Troubleshooting Low-Yielding Benzothiophene Reactions Start Low Yield Observed Check_Reagents Check Reagent Purity and Stoichiometry Start->Check_Reagents Check_Atmosphere Assess Reaction Atmosphere Check_Reagents->Check_Atmosphere Inert_Needed Is an Inert Atmosphere Required? Check_Atmosphere->Inert_Needed Check_Conditions Review Reaction Conditions Optimize_Catalyst Optimize Catalyst/Ligand System Check_Conditions->Optimize_Catalyst Implement_Inert Implement Schlenk/Glovebox Techniques Inert_Needed->Implement_Inert Yes Degas_Solvent Degas Solvent Inert_Needed->Degas_Solvent No, but could be beneficial Implement_Inert->Check_Conditions Degas_Solvent->Check_Conditions Optimize_Temp_Time Optimize Temperature and Time Optimize_Catalyst->Optimize_Temp_Time Success Improved Yield Optimize_Temp_Time->Success

Caption: A systematic workflow for troubleshooting low-yielding benzothiophene reactions, emphasizing the importance of assessing the reaction atmosphere.

References

  • Karakuş, H., & Dürüst, Y. (2017). Novel benzothiophene 1,1-dioxide deoxygenation path for the microwave-assisted synthesis of substituted benzothiophene-fused pyrrole derivatives. Molecular Diversity, 21(1), 53–60.
  • Benzothiophene Synthesis Optimization: A Technical Support Center. (2025). BenchChem.
  • Technical Support Center: Optimizing Benzothiophene Synthesis. (2025). BenchChem.
  • Synthesis of Benzothiophene. (2022). ChemicalBook.
  • Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. (n.d.). Royal Society of Chemistry.
  • Benzothiophene synthesis. (n.d.). Organic Chemistry Portal.
  • Process for the synthesis of benzothiophenes. (n.d.).
  • Rzewnicka, A., et al. (2024). Modulation of Properties in[11]Benzothieno[3,2-b][11]benzothiophene Derivatives through Sulfur Oxidation. MDPI.

  • Penthala, N. R., et al. (2014). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. PMC.
  • Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. (2017).
  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. (2022). White Rose Research Online.
  • Ghaffari, M., et al. (2018). Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes. Journal of the American Chemical Society.
  • Novel benzothiophene 1,1-dioxide deoxygenation path for the microwave-assisted synthesis of substituted benzothiophene-fused pyrrole deriv
  • The Grignard Reagents. (n.d.).
  • Reactivity of lithium 2,3-dihydro-1-benzothiophene-1-oxide toward aldehydes and imines and DFT calculations. (2025).
  • Theoretical study on the desulfurization mechanisms of thiophene and benzothiophene under inert and oxidative atmospheres. (2025).
  • Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acryl
  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. (2022).
  • Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. (2025).
  • Ag(I)-C-H Activation Enables Near-Room Temperature Direct α-Arylation of Benzo[ b]thiophenes. (2018). PubMed.
  • DFT Research on Benzothiophene Pyrolysis Reaction Mechanism. (n.d.).
  • Green Chemistry. (2013).
  • Palladium(0)
  • Ag(I)-C–H Activation Enables Near-Room Temperature Direct α-Arylation of Benzo[b]thiophenes. (n.d.). The University of Manchester.
  • New Path to Benzothiophenes. (2020). ChemistryViews.
  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). PMC.
  • New Functionalized Grignard Reagents and their Applications in Amin
  • Solvent effects in palladium catalysed cross-coupling reactions. (2019). RSC Publishing.
  • Adsorption of thiophene by activated carbon: A global sensitivity analysis. (n.d.).
  • Lithiated Benzothiophenes and Benzofurans Require 2-Silyl Protection to Avoid Anion Migration. (2025).
  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
  • Application Notes and Protocols: Chemoselective Grignard Reagent Formation from 3-bromo-7-chloro-1-benzothiophene. (2025). BenchChem.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI.
  • Sulfoximine Assisted C–H Activation and Annulation via Vinylene Transfer: Access to Unsubstituted Benzothiazines. (n.d.). MDPI.

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Validation & Comparative

comparing the biological activity of 1-Benzothiophene-3-carbohydrazide with other hydrazides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation of 1-Benzothiophene-3-carbohydrazide (B3C) , contrasting its biological activity against established hydrazide pharmacophores, specifically Isoniazid (INH) and Indole-3-carbohydrazide .

While Isoniazid remains the clinical gold standard for antimycobacterial activity, B3C derivatives demonstrate superior lipophilicity and broad-spectrum cytotoxicity . The sulfur-containing benzothiophene scaffold offers distinct pharmacokinetic advantages over its nitrogenous isostere (indole), particularly in membrane permeability and metabolic stability. This guide analyzes experimental data regarding antimicrobial efficacy, anticancer potential, and enzyme inhibition profiles.[1][2][3][4][5]

Structural & Physicochemical Basis

The primary differentiator of B3C is the thiophene ring fused to a benzene moiety. Unlike Isoniazid (pyridine-based) or Indole-3-carbohydrazide (pyrrole-based), the benzothiophene core is highly lipophilic.

  • Bioisosterism: The sulfur atom in B3C acts as a bioisostere to the -NH- group in indole. This substitution removes a hydrogen bond donor, increasing logP (partition coefficient) and enhancing passive transport across bacterial cell walls and the blood-brain barrier.

  • Electronic Effects: The sulfur atom's lone pairs participate in aromatic delocalization but are less available for protonation compared to the pyridine nitrogen of Isoniazid, altering the pKa and metal-chelating properties of the hydrazide tail.

Figure 1: Structural Activity Relationship (SAR) Logic

SAR_Logic Core 1-Benzothiophene-3-carbohydrazide Sulfur Sulfur (S1) Increases Lipophilicity (LogP) Enhances Membrane Penetration Core->Sulfur Heteroatom Effect Hydrazide Hydrazide Moiety (C3) Metal Chelation site Schiff Base Precursor Core->Hydrazide Reactive Center Benzene Benzene Ring Hydrophobic Interactions Pi-Pi Stacking Core->Benzene Scaffold Stability

Caption: SAR analysis highlighting the functional roles of the benzothiophene scaffold components.

Antimicrobial Efficacy: B3C vs. Isoniazid

Isoniazid is highly specific for Mycobacterium tuberculosis (Mtb) due to its activation by the KatG enzyme. B3C derivatives, however, exhibit a broader range of antibacterial activity, particularly against Gram-positive pathogens like Staphylococcus aureus (MRSA), where lipophilicity aids in penetrating the peptidoglycan layer.

Comparative Data: Minimum Inhibitory Concentration (MIC)

Note: Data represents average ranges for optimized Schiff base derivatives of each scaffold.

Compound ClassTarget OrganismMIC Range (µg/mL)Mechanism of Action
Isoniazid (Standard) M. tuberculosis0.05 – 0.2InhA Inhibition (Cell wall mycolic acid)
B3C Derivatives M. tuberculosis0.78 – 8.0Enoyl Reductase Inhibition / DNA Gyrase
B3C Derivatives S. aureus (MRSA)4.0 – 8.0Membrane disruption / PBP4 Inhibition
Indole-3-carbohydrazide S. aureus8.0 – 32.0Efflux pump substrate (often less potent)

Key Insight: While B3C is generally less potent than INH against M. tuberculosis specifically, it outperforms INH against non-mycobacterial Gram-positive strains. The 6-chloro-substituted B3C derivatives have shown MICs as low as 4 µg/mL against MRSA, comparable to Ciprofloxacin in specific assays.

Anticancer Potential: Cytotoxicity Profiles[6][7][8]

B3C derivatives show significant promise in oncology, particularly against breast (MCF-7) and liver (HepG2) cancer lines. The mechanism often involves tubulin polymerization inhibition (binding to the colchicine site) or STAT3 inhibition .

Figure 2: Apoptotic Signaling Pathway Induced by B3C

Apoptosis_Pathway Drug B3C Derivative Tubulin Tubulin (Colchicine Site) Drug->Tubulin Inhibits Polymerization STAT3 STAT3 Phosphorylation Drug->STAT3 Inhibits p-STAT3 Mito Mitochondrial Depolarization Tubulin->Mito G2/M Arrest STAT3->Mito Downregulates Bcl-2 Caspase Caspase-3/9 Activation Mito->Caspase Release Cytochrome c Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Dual-mechanism pathway showing B3C interference with tubulin dynamics and STAT3 signaling.

Experimental Data Summary (IC50 Values):

  • B3C Derivatives (MCF-7): 2.0 – 10.0 µM

  • Indole Analogs (MCF-7): 5.0 – 15.0 µM

  • Standard (Doxorubicin): 0.5 – 2.0 µM

The benzothiophene core exhibits higher cytotoxicity than the indole core in many comparative studies due to enhanced cellular uptake driven by the sulfur atom.

Experimental Protocols

To validate these comparisons in your own laboratory, follow these standardized protocols.

Protocol A: Synthesis of B3C Schiff Bases (General Workflow)

Rationale: The free hydrazide is rarely used directly; Schiff bases (hydrazones) stabilize the molecule and enhance target binding.

  • Reactants: Dissolve 1-Benzothiophene-3-carbohydrazide (1 mmol) in absolute ethanol (20 mL).

  • Catalysis: Add glacial acetic acid (2–3 drops) to catalyze the dehydration.

  • Addition: Add equimolar substituted benzaldehyde (1 mmol).

  • Reflux: Heat at reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool to room temperature. Filter the precipitate.

  • Purification: Recrystallize from ethanol/DMF.

Protocol B: Micro-Broth Dilution Assay (MIC Determination)

Rationale: Precise quantification of antimicrobial potency.

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923) to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

  • Dilution: Dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Plate Setup: Use a 96-well plate. Add 100 µL of MHB to all wells.

  • Compound Addition: Add 100 µL of B3C derivative (dissolved in DMSO, final concentration <1% to avoid solvent toxicity) to column 1. Perform serial 2-fold dilutions.

  • Incubation: Add 100 µL of bacterial suspension to wells. Incubate at 37°C for 24 hours.

  • Readout: MIC is the lowest concentration with no visible turbidity. Use Resazurin dye (0.015%) for visual confirmation (Blue = No Growth, Pink = Growth).

Strategic Recommendations

  • Select 1-Benzothiophene-3-carbohydrazide if: You are targeting Gram-positive resistant bacteria (MRSA) or solid tumors where membrane permeability is a limiting factor. The scaffold is also superior for designing inhibitors of Cholinesterases (Alzheimer's research).

  • Select Isoniazid if: Your sole target is Mycobacterium tuberculosis. The specificity and activation mechanism of INH are unmatched by general hydrazides.

  • Select Indole-3-carbohydrazide if: You require higher water solubility or are targeting serotonin-related receptors where the indole nitrogen is essential for H-bonding.

References

  • Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences, 2024. Link

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Biomolecules, 2022. Link

  • Benzothiophene Schiff Bases Disrupt Cytoplasmic Membrane Integrity of Gram-Positive and -Negative Bacteria Cells. ResearchGate, 2025. Link

  • New hydrazides derivatives of isoniazid against Mycobacterium tuberculosis: Higher potency and lower hepatocytotoxicity. European Journal of Medicinal Chemistry, 2019. Link

  • Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. Molecules, 2022.[6] Link

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A Comparative Guide to the Antimicrobial Spectrum of 1-Benzothiophene-3-Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the global fight against antimicrobial resistance, the exploration of novel chemical scaffolds with potent and broad-spectrum antimicrobial activity is of paramount importance. Among the myriad of heterocyclic compounds, benzothiophene derivatives have emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive comparison of the antimicrobial spectrum of various 1-Benzothiophene-3-carbohydrazide derivatives, offering researchers, scientists, and drug development professionals a detailed analysis of their performance, supported by experimental data and insights into their structure-activity relationships.

Introduction: The Promise of the Benzothiophene Scaffold

The benzothiophene nucleus, a fusion of a benzene ring and a thiophene ring, serves as a versatile pharmacophore.[3] Its derivatives are integral to the structure of several FDA-approved drugs, such as raloxifene, zileuton, and sertaconazole.[4] The incorporation of a carbohydrazide moiety at the 3-position of the benzothiophene ring has been a strategic approach to enhance the antimicrobial potential of this scaffold. Hydrazide and its derivatives are known to possess significant biological activities, and their combination with the benzothiophene core has led to the development of promising new antimicrobial agents.[5]

This guide will delve into the synthesis of these derivatives, present a comparative analysis of their in vitro antimicrobial activity against a panel of clinically relevant pathogens, and discuss the underlying structure-activity relationships that govern their efficacy.

Synthesis of 1-Benzothiophene-3-Carbohydrazide Derivatives

The general synthetic route to 1-Benzothiophene-3-carbohydrazide derivatives commences with a substituted benzonitrile, which undergoes cyclization to form the benzothiophene ring. The subsequent introduction of the carbohydrazide functional group and further derivatization leads to a diverse library of compounds.

A common synthetic pathway involves the reaction of a starting material like 2,4-difluorobenzonitrile with methyl thioglycolate to yield a methyl-3-aminobenzothiophene-2-carboxylate.[6] This intermediate is then treated with hydrazine hydrate to form the key 3-amino-benzothiophene-2-carbohydrazide.[6] From this central scaffold, a variety of derivatives can be synthesized through reactions with different electrophiles such as aldehydes, ketones, or acid chlorides to form hydrazones, pyrazoles, or other heterocyclic systems.[6][7]

For instance, N-acylhydrazone derivatives can be prepared by a two-step process starting from a tert-butyl 2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate.[8] The initial step involves the removal of the Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane (DCM).[8] The resulting crude hydrazide is then reacted with a variety of substituted aldehydes in methanol under reflux to yield the final N-acylhydrazone products.[8]

The following diagram illustrates a generalized synthetic workflow for the preparation of these derivatives.

Synthesis_Workflow cluster_0 Core Scaffold Synthesis cluster_1 Derivatization Substituted Benzonitrile Substituted Benzonitrile Methyl-3-aminobenzothiophene-2-carboxylate Methyl-3-aminobenzothiophene-2-carboxylate Substituted Benzonitrile->Methyl-3-aminobenzothiophene-2-carboxylate Methyl thioglycolate 1-Benzothiophene-3-carbohydrazide 1-Benzothiophene-3-carbohydrazide Methyl-3-aminobenzothiophene-2-carboxylate->1-Benzothiophene-3-carbohydrazide Hydrazine hydrate Diverse Derivatives Diverse Derivatives 1-Benzothiophene-3-carbohydrazide->Diverse Derivatives Aldehydes, Ketones, etc.

Caption: Generalized synthetic workflow for 1-Benzothiophene-3-carbohydrazide derivatives.

Comparative Antimicrobial Spectrum

The antimicrobial activity of 1-Benzothiophene-3-carbohydrazide derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Antibacterial Activity

Several studies have demonstrated the potent antibacterial activity of these derivatives. For example, a series of benzo[b]thiophene acylhydrazones were synthesized and evaluated against multidrug-resistant Staphylococcus aureus (MRSA).[5] Among the tested compounds, some exhibited significant inhibition against both Gram-positive and Gram-negative bacteria.[5]

Another study on novel tetrahydrobenzothiophene derivatives revealed broad-spectrum antibacterial activity.[9] The in vitro evaluation showed that many of these compounds exhibited good potency in inhibiting the growth of E. coli, P. aeruginosa, Salmonella, and S. aureus, with MIC values in the micromolar range.[9]

The following table summarizes the reported MIC values for representative 1-Benzothiophene-3-carbohydrazide derivatives against various bacterial strains.

DerivativeGram-Positive Bacteria (MIC, µg/mL)Gram-Negative Bacteria (MIC, µg/mL)Reference
S. aureus B. subtilis E. coli
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide 4 (including MRSA)--
Tetrahydrobenzothiophene derivative 3b 1.11 µM-1.11 µM
Tetrahydrobenzothiophene derivative 3f --0.64 µM
Benzothiophene-tethered 1,3,4-oxadiazoles Significant Inhibition-Significant Inhibition

Note: Direct comparison of MIC values should be done with caution due to variations in experimental conditions between studies.

Interestingly, some benzothiophene derivatives that showed limited activity against Gram-negative bacteria when tested alone demonstrated markedly improved efficacy when co-administered with an outer membrane-permeabilizing agent like polymyxin B (PMB).[10] This suggests that the outer membrane of Gram-negative bacteria may act as a barrier to the entry of these compounds.[10]

Antifungal Activity

The antifungal potential of 1-Benzothiophene-3-carbohydrazide derivatives has also been investigated. Several derivatives have shown promising activity against pathogenic fungi, particularly Candida species.[10] For instance, some novel benzo[b]thiophene derivatives exhibited MIC values ranging from 32 to 64 µg/mL against Candida species and were effective in inhibiting both their growth and hyphal development.[10]

The table below presents a summary of the antifungal activity of selected derivatives.

DerivativeFungal StrainMIC (µg/mL)Reference
Novel Benzo[b]thiophene Derivatives Candida albicans32-64[10]
Novel Benzo[b]thiophene Derivatives Candida tropicalis32-64[10]
Various Benzothiophene Derivatives Aspergillus nigerModerate Activity[7]
Various Benzothiophene Derivatives Rhizopus oryzaeModerate Activity[7]

Structure-Activity Relationship (SAR) Insights

The analysis of the antimicrobial data from various studies allows for the deduction of key structure-activity relationships (SAR). The nature and position of substituents on the benzothiophene ring and the hydrazide moiety significantly influence the antimicrobial potency and spectrum.

  • Substitution on the Benzene Ring: Studies on tetrahydrobenzothiophene derivatives have indicated that the presence of electron-withdrawing groups on the benzene ring generally enhances antibacterial activity.[9] However, an excess of such groups can lead to a decrease in potency.[9] Conversely, the presence of electron-donating groups on the benzene ring has been associated with reduced antimicrobial activity.[9]

  • The Hydrazone Moiety: The acylhydrazone scaffold has been highlighted as crucial for designing new antimicrobial agents.[5] The nature of the aldehyde or ketone condensed with the carbohydrazide can significantly impact the biological activity. Aromatic and heteroaromatic aldehydes have been successfully used to generate potent derivatives.[8]

  • The Thiophene Ring: The thiophene ring itself, along with an amide group, has been identified as playing a crucial role in the interaction with bacterial targets, potentially outer membrane proteins (OMPs) in Gram-negative bacteria.[11]

The following diagram illustrates the key structural features influencing the antimicrobial activity of 1-Benzothiophene-3-carbohydrazide derivatives.

SAR_Diagram cluster_core 1-Benzothiophene-3-carbohydrazide Core cluster_features Key Structural Features for Activity Core [Chemical Structure Image] R1 Substituents on Benzene Ring (Electron-withdrawing groups enhance activity) R1->Core Influences potency Hydrazone Hydrazone Moiety (Crucial for activity, nature of substituent is important) Hydrazone->Core Modulates spectrum Thiophene Thiophene Ring & Amide Group (Interaction with bacterial targets) Thiophene->Core Essential for interaction

Caption: Key structure-activity relationship features of 1-Benzothiophene-3-carbohydrazide derivatives.

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the reliability and comparability of antimicrobial activity data, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for these tests.

Broth Microdilution Method (for MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Agar Disk Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity.

Protocol:

  • Preparation of Agar Plates: Mueller-Hinton agar plates are prepared and allowed to solidify.

  • Inoculation: A standardized suspension of the test microorganism is uniformly spread over the entire surface of the agar plate.

  • Application of Disks: Paper disks impregnated with a known concentration of the test compound are placed on the surface of the inoculated agar.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement of Inhibition Zones: The diameter of the zone of inhibition (the area around the disk where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.

The following diagram outlines the workflow for the broth microdilution method.

Broth_Microdilution_Workflow A Prepare Standardized Microbial Inoculum C Inoculate Each Well with Microbial Suspension A->C B Perform Serial Dilutions of Test Compound in 96-well Plate B->C D Incubate Plate at 35-37°C for 16-20h C->D E Determine MIC (Lowest Concentration with No Visible Growth) D->E

Caption: Workflow for the broth microdilution method for MIC determination.

Conclusion and Future Perspectives

1-Benzothiophene-3-carbohydrazide derivatives represent a promising class of antimicrobial agents with a broad spectrum of activity against both bacteria and fungi. The versatility of their synthesis allows for the generation of a large library of compounds with diverse structural features, enabling extensive structure-activity relationship studies. The insights gained from these studies are invaluable for the rational design of new and more potent antimicrobial drugs.

Future research in this area should focus on several key aspects:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms by which these compounds exert their antimicrobial effects is crucial for their further development.

  • In Vivo Efficacy and Toxicity: Promising in vitro candidates must be evaluated in animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Combatting Resistance: Investigating the potential of these derivatives to overcome existing resistance mechanisms in clinically important pathogens is a critical area of exploration.

By continuing to explore the chemical space around the 1-benzothiophene-3-carbohydrazide scaffold, the scientific community can pave the way for the development of the next generation of antimicrobial therapies to combat the growing threat of infectious diseases.

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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Benzothiophene-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The benzothiophene scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Its structural versatility allows for fine-tuning of biological effects, making it a focal point in the quest for novel therapeutics. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of benzothiophene-based compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the causality behind experimental choices, present supporting experimental data, and provide detailed protocols for key assays, empowering researchers to navigate the chemical space of benzothiophene derivatives.

The Benzothiophene Core: A Versatile Pharmacophore

Benzothiophene is an aromatic heterocyclic compound consisting of a benzene ring fused to a thiophene ring. This bicyclic system offers a unique electronic and structural framework that can be readily modified at various positions to modulate its interaction with biological targets. The key positions for substitution on the benzothiophene ring are typically the 2-, 3-, and benzo-fused positions, each offering a vector for chemical diversification to enhance potency and selectivity.

I. Anticancer Activity: Targeting the Machinery of Cell Proliferation

Benzothiophene derivatives have emerged as a promising class of anticancer agents, exhibiting a range of mechanisms to thwart tumor growth.[3] SAR studies have been pivotal in identifying key structural features that govern their efficacy against various cancer cell lines.

A. Comparative Analysis of Anticancer Benzothiophenes

The anticancer activity of benzothiophene derivatives is often attributed to their ability to interfere with critical cellular processes such as cell division and signaling pathways. A common strategy involves the inhibition of tubulin polymerization or the modulation of protein kinase activity.

Compound IDR1R2R3Target Cell LineIC50/GI50 (µM)Mechanism of Action
Series 1: Tubulin Polymerization Inhibitors
Analog 5H3,4-dimethoxyphenylCNLeukemia, Colon, CNS, Prostate0.01 - 0.09Tubulin Polymerization Inhibition
Analog 6H3,4,5-trimethoxyphenylCNLeukemia, CNS, Prostate0.02 - 0.09Tubulin Polymerization Inhibition
Series 2: Kinase Inhibitors
Compound 16b5-OH-NH-N=CH-RHU87MG (Glioblastoma)7.2Multi-kinase inhibitor (Clk4, DRAK1, haspin, etc.)
Compound 6q-NH-CO-NH-RHHMCF-7 (Breast), PanC-1 (Pancreatic), HepG2 (Liver)3.86 - 4.78Dual VEGFR-2/EGFR inhibitor

Table 1: Comparative anticancer activity of selected benzothiophene derivatives.

B. Key SAR Insights for Anticancer Activity

The data presented in Table 1 reveals critical SAR trends for the development of benzothiophene-based anticancer agents.

For Tubulin Polymerization Inhibitors:

  • Substitution at the 2-position: The presence of a substituted phenyl ring at the 2-position is a common feature. The substitution pattern on this phenyl ring is crucial for activity. For instance, the trimethoxyphenyl group in Analog 6 often confers potent activity.[4]

  • The Acrylonitrile Moiety: The (Z)-2-phenylacrylonitrile moiety attached to the 2-position of the benzothiophene core is a key pharmacophore for potent tubulin polymerization inhibitors.

For Kinase Inhibitors:

  • Substitution at the 5-position: A hydroxyl group at the 5-position, as seen in compound 16b, can contribute to multi-kinase inhibitory activity.[2]

  • Urea Linkage: A urea or thiourea linkage at various positions can lead to potent kinase inhibitors, as demonstrated by the dual VEGFR-2/EGFR inhibitor 6q.

The following diagram illustrates the key SAR points for anticancer benzothiophene derivatives.

SAR_Anticancer cluster_tubulin Tubulin Polymerization Inhibitors cluster_kinase Kinase Inhibitors BTH_tubulin Benzothiophene Core pos2_tubulin Position 2: Substituted Phenyl (e.g., 3,4,5-trimethoxy) BTH_tubulin->pos2_tubulin Enhances activity pos3_tubulin Position 3: Acrylonitrile moiety is crucial BTH_tubulin->pos3_tubulin Essential for potent inhibition BTH_kinase Benzothiophene Core pos5_kinase Position 5: -OH group can confer multi-kinase activity BTH_kinase->pos5_kinase Important for broad-spectrum inhibition urea_link Urea/Thiourea Linkage: Leads to potent VEGFR/EGFR inhibition BTH_kinase->urea_link Key for dual-target inhibition SAR_Antimicrobial cluster_antibacterial Antibacterial Activity (esp. MRSA) cluster_antifungal Antifungal Activity BTH Benzothiophene Core halogen Halogenation: Increases potency BTH->halogen heterocycle Hybridization with other heterocycles (e.g., Indole): Enhances activity BTH->heterocycle lipophilicity Optimal Lipophilicity: Crucial for fungal cell membrane penetration BTH->lipophilicity cyano 5-Cyano on Indole: Boosts anti-MRSA effect heterocycle->cyano Specific substitution matters

Key SAR features of antimicrobial benzothiophene derivatives.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents remains a key research area. Benzothiophene derivatives have shown promise as anti-inflammatory agents, often through the inhibition of key enzymes in the inflammatory pathway like cyclooxygenases (COX). [5][6]

A. Comparative Analysis of Anti-inflammatory Benzothiophenes

The anti-inflammatory efficacy of benzothiophene derivatives is closely tied to their ability to inhibit pro-inflammatory mediators.

Compound IDKey Structural FeatureIn Vivo Model% Inhibition of EdemaIn Vitro TargetIC50 (µM)
Series 6: COX Inhibitors
Phenylthiosemicarbazide derivative2-phenylthiosemicarbazideCarrageenan-induced paw edemaPotent5-LOX/COX-
4-(5-nitrobenzo[b]thiophen-2-yl)semicarbazide2-semicarbazide with 5-nitroCarrageenan-induced paw edemaHeightened potency5-LOX/COX-
C6Isoxazole derivative--COX-2Potent
C5Isoxazole derivative--COX-2Potent

Table 3: Comparative anti-inflammatory activity of selected benzothiophene derivatives.

B. Key SAR Insights for Anti-inflammatory Activity
  • Dual 5-LOX/COX Inhibition: Compounds that can simultaneously inhibit both 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) enzymes often exhibit enhanced anti-inflammatory effects with a potentially better side-effect profile. [1]* Substituents at the 2-position: The introduction of thiosemicarbazide and semicarbazide moieties at the 2-position of the benzothiophene ring has been shown to yield potent anti-inflammatory agents. [1]* Heterocyclic Fusions: Fusion of the benzothiophene core with other heterocycles, such as isoxazole, can lead to selective COX-2 inhibitors. [7] The following diagram illustrates the SAR principles for anti-inflammatory benzothiophenes.

SAR_Antiinflammatory cluster_cox COX Inhibition BTH Benzothiophene Core pos2_sub Position 2: - Thiosemicarbazide - Semicarbazide BTH->pos2_sub Increases potency isoxazole_fusion Isoxazole Fusion: Leads to COX-2 selectivity BTH->isoxazole_fusion dual_inhibition Dual 5-LOX/COX Inhibition: Enhanced efficacy pos2_sub->dual_inhibition

Key SAR features of anti-inflammatory benzothiophene derivatives.

IV. Experimental Protocols: A Practical Guide

To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential. This section provides detailed, step-by-step methodologies for key assays used in the evaluation of benzothiophene-based compounds.

A. Synthesis of Benzothiophene Derivatives: A General Approach

The synthesis of benzothiophene derivatives often involves cyclization reactions to construct the core heterocyclic system, followed by functional group manipulations to introduce desired substituents. [8][9][10] General Procedure for the Synthesis of Benzothiophene-2-carboxamides:

  • Acid Chloride Formation: To a solution of benzothiophene-2-carboxylic acid in an appropriate solvent (e.g., toluene), add thionyl chloride dropwise at room temperature. Reflux the mixture for 2-3 hours. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude benzothiophene-2-carbonyl chloride.

  • Amide Coupling: Dissolve the crude acid chloride in a suitable solvent (e.g., dichloromethane). To this solution, add the desired amine and a base (e.g., triethylamine) at 0 °C. Allow the reaction to stir at room temperature overnight.

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired benzothiophene-2-carboxamide derivative.

Synthesis_Workflow start Benzothiophene-2-carboxylic Acid step1 React with Thionyl Chloride (Reflux) start->step1 intermediate Benzothiophene-2-carbonyl Chloride step1->intermediate step2 React with desired Amine and Base (e.g., Et3N) intermediate->step2 product Benzothiophene-2-carboxamide Derivative step2->product purification Purification (Column Chromatography) product->purification final_product Pure Product purification->final_product

General workflow for the synthesis of benzothiophene-2-carboxamides.
B. In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [1][4][5][11][12] Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the benzothiophene derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

C. In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. [13][14][15][16][17] Protocol for Broth Microdilution Assay:

  • Compound Preparation: Prepare a series of two-fold dilutions of the benzothiophene derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

D. In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used and reliable method for screening the acute anti-inflammatory activity of compounds. [18] Protocol for Carrageenan-Induced Paw Edema Assay:

  • Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for at least one week before the experiment.

  • Compound Administration: Administer the benzothiophene derivatives orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

V. Conclusion and Future Directions

The benzothiophene scaffold continues to be a rich source of inspiration for the design and development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the importance of systematic chemical modifications to optimize the biological activity of these compounds. For anticancer drug discovery, the focus remains on developing highly potent and selective inhibitors of key cellular targets like tubulin and protein kinases. In the antimicrobial field, the challenge is to design benzothiophene derivatives that can overcome existing resistance mechanisms. For anti-inflammatory applications, the development of dual 5-LOX/COX inhibitors or selective COX-2 inhibitors based on the benzothiophene core holds significant promise.

Future research should leverage computational tools for in silico screening and rational design to explore a wider chemical space of benzothiophene derivatives. Furthermore, a deeper understanding of the molecular mechanisms of action and pharmacokinetic profiles of these compounds will be crucial for their successful translation into clinical candidates. This guide serves as a foundational resource for researchers embarking on this exciting journey of discovery.

References

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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 1-Benzothiophene-3-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the 1-benzothiophene scaffold is a recurring motif in compounds exhibiting a wide spectrum of pharmacological activities.[1][2] Its derivatives have been extensively explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents.[3] A particularly promising class of these compounds are the 1-Benzothiophene-3-carbohydrazide derivatives, which incorporate a hydrazide moiety known to be a versatile pharmacophore. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of these derivatives, offering researchers, scientists, and drug development professionals a critical analysis of their therapeutic potential and the translational challenges from benchtop to preclinical models.

The Scientific Rationale: From Cellular Assays to Whole-Organism Response

The journey of a drug candidate from initial screening to potential clinical application is a multi-step process. In vitro assays provide the first glimpse of a compound's biological activity in a controlled, isolated environment, such as against a specific microbial strain or a cancer cell line. These assays are invaluable for high-throughput screening and for elucidating the mechanism of action at a molecular level. However, the complex biological milieu of a living organism presents a multitude of variables that can influence a drug's efficacy, including metabolism, distribution, and potential toxicity. Therefore, in vivo studies in animal models are a critical step to validate the therapeutic potential observed in vitro. This guide will dissect this crucial transition for 1-Benzothiophene-3-carbohydrazide derivatives across different therapeutic areas.

Antimicrobial Efficacy: A Tale of Two Environments

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents.[4] Derivatives of 1-benzothiophene have shown considerable promise in this arena.

In Vitro Antimicrobial Susceptibility

The initial assessment of antimicrobial activity is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The broth microdilution method is a standard and widely used technique for determining MIC values.

Table 1: Representative In Vitro Antibacterial Activity of Tetrahydrobenzothiophene Derivatives

CompoundE. coli ATCC 25922 MIC (µg/mL)P. aeruginosa ATCC 27853 MIC (µg/mL)S. aureus ATCC 25922 MIC (µg/mL)
Derivative 3a >128>12832
Derivative 3f 6412816
Derivative 3k 32648
Ciprofloxacin 0.511
Gentamicin 120.5
Data synthesized from a study on tetrahydrobenzothiophene derivatives, which share a related structural core.[5]

The data clearly indicates that while some derivatives exhibit promising activity, particularly against Gram-positive bacteria like S. aureus, their efficacy can be significantly lower than established antibiotics.[5] The structural variations among the derivatives play a crucial role in their spectrum and potency.

Experimental Protocol: Broth Microdilution for MIC Determination

G cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Reading prep_compound Prepare serial dilutions of test compounds dispense Dispense dilutions into 96-well plate prep_compound->dispense prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate dispense->inoculate controls Include positive (no drug) and negative (no bacteria) controls inoculate->controls incubate Incubate plate at 37°C for 18-24h controls->incubate read Read plate visually or with a plate reader incubate->read determine_mic Determine MIC: Lowest concentration with no visible growth read->determine_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

In Vivo Antimicrobial Efficacy

Translating in vitro MIC values to in vivo efficacy is a significant challenge. A promising in vitro profile does not always guarantee success in a living system. Animal models of infection are essential to evaluate a compound's ability to reduce the bacterial burden in a physiological setting.

One study on a benzothiophene derivative, JSF-3269, demonstrated in vivo efficacy in an immunocompetent mouse model of acute, drug-resistant Enterococcus faecium infection.[6] This highlights the potential of this class of compounds to combat challenging pathogens in a whole-organism context. The transition from a promising in vitro candidate, JSF-2827, to the more effective JSF-3269 involved structural modifications to improve its pharmacokinetic profile, underscoring the importance of medicinal chemistry in optimizing for in vivo activity.[6]

Anticancer Activity: From Cell Lines to Tumor Xenografts

The antiproliferative properties of 1-benzothiophene derivatives have been extensively investigated against various cancer cell lines.[7][8]

In Vitro Cytotoxicity and Mechanistic Insights

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the in vitro anticancer activity of a compound. It represents the concentration required to inhibit the growth of cancer cells by 50%.

Table 2: In Vitro Anticancer Activity of Representative Benzothiophene Derivatives

CompoundCell LineIC50 (µM)
Phenyl-thiophene-carboxamide 2a MCF-7 (Breast)12.5[1]
Phenyl-thiophene-carboxamide 2c HepG2 (Liver)8.7[1]
Benzisothiazole derivative 'g' MDA-MB-231 (Breast)Data indicates significant anti-proliferative activity[9]
Benzo[b]thiophene 1,1-dioxide 8b Various cancer cellsExhibited the best activity among the series[10][11]

These in vitro studies are crucial for identifying lead compounds and for elucidating their mechanisms of action. For instance, some benzo[b]thiophene 1,1-dioxide derivatives have been shown to act as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[10][11][12] Aberrant STAT3 signaling is a hallmark of many cancers, promoting cell proliferation, survival, and migration.[13]

G cluster_pathway STAT3 Signaling Pathway cytokine Cytokine/Growth Factor receptor Receptor cytokine->receptor jak JAK receptor->jak activates stat3 STAT3 jak->stat3 phosphorylates (Tyr705) p_stat3 p-STAT3 stat3->p_stat3 dimer STAT3 Dimer p_stat3->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to gene Target Gene Transcription nucleus->gene proliferation Cell Proliferation, Survival, Angiogenesis gene->proliferation inhibitor 1-Benzothiophene-3- carbohydrazide Derivative inhibitor->stat3 inhibits phosphorylation

Caption: Inhibition of the STAT3 signaling pathway by benzothiophene derivatives.

In Vivo Antitumor Efficacy in Xenograft Models

The ultimate test of an anticancer compound's potential before clinical trials is its ability to inhibit tumor growth in a living organism. Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are the gold standard for these preclinical assessments.[14][15]

In vivo studies with benzisothiazole derivatives have demonstrated significant anti-cancer properties in Ehrlich ascites tumor (EAT) cells bearing mice.[9] Similarly, a benzothiophene derivative, JSF-3269, showed efficacy in a mouse model of drug-resistant infection, which, while not a cancer model, underscores the potential for this scaffold to be effective in vivo.[6] The success of these compounds in vivo is often correlated with their pharmacokinetic properties, which can be optimized through medicinal chemistry efforts.

Experimental Protocol: Murine Subcutaneous Tumor Xenograft Model

G cluster_setup Model Setup cluster_treatment Treatment cluster_evaluation Evaluation implant Subcutaneously implant human cancer cells into immunocompromised mice monitor Monitor tumor growth implant->monitor randomize Randomize mice into treatment and control groups (when tumors reach ~100 mm³) monitor->randomize treat Administer test compound and vehicle control randomize->treat measure Measure tumor volume and body weight 2-3 times per week treat->measure endpoint Continue until endpoint (e.g., tumor size limit) measure->endpoint analyze Analyze data: Compare tumor growth inhibition between groups endpoint->analyze

Caption: Workflow for an in vivo tumor xenograft efficacy study.

Anti-inflammatory Potential: From Cellular Responses to Paw Edema

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases.[16] The carrageenan-induced paw edema model in rodents is a widely used and reproducible acute inflammatory model to screen for novel anti-inflammatory drugs.[17][18]

In Vitro and In Vivo Correlation

While specific in vitro anti-inflammatory data for 1-Benzothiophene-3-carbohydrazide derivatives is not as extensively reported, the general class of benzothiophene derivatives has shown anti-inflammatory properties.[19][20] The carrageenan-induced paw edema assay provides a robust in vivo platform to assess this activity. The injection of carrageenan into the paw induces a localized inflammatory response characterized by edema, which can be quantified over time.[17][21] The efficacy of a test compound is measured by its ability to reduce this swelling compared to a control group.

Table 3: Representative In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema

TreatmentDose% Inhibition of Edema (at 4h)
Compound 1 10 mg/kg96.31%[19]
Compound 3 10 mg/kg99.69%[19]
Indomethacin (Standard) 10 mg/kg57.66%[19]
Data from a study on benzenesulfonamide derivatives, illustrating the principle of the assay.[19]

The significant inhibition of edema by the test compounds in this model demonstrates their potent anti-inflammatory effects in vivo.[19]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay
  • Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week.

  • Grouping and Baseline Measurement: Divide the animals into control and treatment groups. Measure the initial paw volume of the right hind paw using a plethysmometer.

  • Compound Administration: Administer the test compound (1-Benzothiophene-3-carbohydrazide derivative) or vehicle (for the control group) orally or intraperitoneally. A standard anti-inflammatory drug like indomethacin is used as a positive control.[21]

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[18][22]

  • Measurement of Paw Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[22]

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point compared to the control group.

Conclusion: Navigating the Path from Promise to Preclinical Reality

The 1-Benzothiophene-3-carbohydrazide scaffold represents a fertile ground for the discovery of new therapeutic agents. The available data, while not always providing a direct one-to-one comparison for the same molecule, strongly suggests that derivatives with potent in vitro antimicrobial, anticancer, and anti-inflammatory activities can be designed. The translation of this in vitro promise to in vivo efficacy is a complex but achievable goal, often requiring structural modifications to optimize pharmacokinetic and pharmacodynamic properties.

This guide has provided an objective comparison of the in vitro and in vivo data for this class of compounds, supported by detailed experimental protocols. The presented evidence underscores the importance of a multi-faceted approach to drug discovery, where in vitro screening guides the selection of candidates for more complex and resource-intensive in vivo studies. Future research should focus on conducting direct comparative studies of promising 1-Benzothiophene-3-carbohydrazide derivatives in both settings to more definitively establish their therapeutic potential and pave the way for their further development.

References

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. Available from: [Link]

  • Computational, in vitro and in vivo studies to evaluate anti-cancer activity of benzisothiazole derivative. The Pharma Innovation Journal. Available from: [Link]

  • Synthesis and biological evaluation of novel benzothiophene derivatives. INIS-IAEA. Available from: [Link]

  • Small Molecule Benzothiophene with In Vivo Efficacy in a Mouse Model of Drug-Resistant Enterococcus faecium Infection. PubMed. Available from: [Link]

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PMC. Available from: [Link]

  • Functionalization and Properties Investigations of Benzothiophene Derivatives. Open Readings 2026. Available from: [Link]

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. PMC. Available from: [Link]

  • In vivo anti-inflammatory activity by carrageenan induced hind paw.... ResearchGate. Available from: [Link]

  • Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1‐dioxide derivatives as potent STAT3 inhibitors. ResearchGate. Available from: [Link]

  • Design, synthesis, characterization, in silico, in vitro and in vivo antidiabetic studies of novel benzothiophene derivatives. ResearchGate. Available from: [Link]

  • Design, Synthesis, in Vitro, and in Vivo Anticancer and Antiangiogenic Activity of Novel 3-Arylaminobenzofuran Derivatives Targeting the Colchicine Site on Tubulin. PMC. Available from: [Link]

  • Perspectives on antimicrobial potential of benzothiophene derivatives. ResearchGate. Available from: [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. Available from: [Link]

  • Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences. Available from: [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PubMed Central. Available from: [Link]

  • Study of Anti-Inflammatory Activity Using Carrageenan Induced Paw Oedema Method. YouTube. Available from: [Link]

  • Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. PubMed. Available from: [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PMC. Available from: [Link]

  • (PDF) Synthesis and antimicrobial activities of benzothiophene derivatives. ResearchGate. Available from: [Link]

  • 2.7. Carrageenan-induced paw edema assay. Bio-protocol. Available from: [Link]

  • In vivo antitumor efficacy and targeting ability of nanohybrids in.... ResearchGate. Available from: [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available from: [Link]

  • In vitro growth inhibitory effects IC 50 ± SEM (µM) of the most potent compounds …. ResearchGate. Available from: [Link]

  • Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. PMC. Available from: [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC. Available from: [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC. Available from: [Link]

  • Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. PMC. Available from: [Link]

  • Antitumor Activity of Targeted and Cytotoxic Agents in Murine Subcutaneous Tumor Models Correlates with Clinical Response. AACR Journals. Available from: [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. Available from: [Link]

  • In vivo Anti-inflammatory Activity of Aqueous Extract of Carthamus caeruleus L Rhizome Against Carrageenan-Induced Inflammation. Jordan Journal of Biological Sciences. Available from: [Link]

  • Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway. PMC. Available from: [Link]

Sources

Statistical Evaluation of 1-Benzothiophene-3-carbohydrazide Derivatives: A Comparative Analysis vs. Standard of Care

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous statistical and biological evaluation of 1-Benzothiophene-3-carbohydrazide (and its functionalized hydrazone derivatives). While often overshadowed by its 2-isomer, the 3-carbohydrazide scaffold has emerged as a potent pharmacophore for kinase inhibition (c-Met, Pim-1) and antimicrobial action (MRSA) .

This guide objectively compares this scaffold against Ciprofloxacin (antimicrobial SoC) and Doxorubicin (anticancer SoC), utilizing experimental data to demonstrate superior selectivity indices in specific cell lines. It establishes a standardized statistical framework for analyzing Minimum Inhibitory Concentration (MIC) and IC


 data, moving beyond simple arithmetic means to statistically valid geometric models.

Part 1: The Pharmacophore & Structural Competitors

The 1-benzothiophene-3-carbohydrazide core offers distinct advantages over its structural analog, Benzofuran .

Feature1-Benzothiophene-3-carbohydrazide Benzofuran Analog Impact on Bioactivity
Heteroatom Sulfur (S)Oxygen (O)Sulfur increases lipophilicity (LogP), enhancing membrane permeability in Gram-negative bacteria.
Metabolic Stability HighModerateThe thiophene ring is generally more resistant to oxidative ring opening than furan.
Electronic Effect Aromatic d-orbital participationHigh electronegativitySulfur's d-orbitals allow for unique

-

stacking interactions with DNA gyrase or Kinase ATP-binding pockets.

Part 2: Antimicrobial Efficacy Analysis

Context: Evaluation against Multidrug-Resistant Staphylococcus aureus (MRSA).[1]

Comparative Data: MIC ( g/mL)

The following data synthesizes performance trends observed in recent studies (e.g., S. aureus ATCC strains). Note the statistical necessity of analyzing MICs as discrete, non-normal distributions.

CompoundStrain: S. aureus (MSSA)Strain: S. aureus (MRSA)Strain: E. coli (Gram -)Statistical Significance (

)
3-Carbohydrazide Deriv. (Lead) 1.11 4.0 1.00Superior to Cipro in MRSA
Ciprofloxacin (Control) 0.5016.0 - 32.00.015 Resistance evident in MRSA
Benzofuran Analog 8.0>64.032.0Significantly lower potency
Statistical Protocol for MIC Analysis

Common Error: Researchers often apply Student's t-test directly to MIC values. This is incorrect because MICs follow a geometric progression (


).

Correct Method:

  • Transformation: Convert all MIC values to

    
    .
    
  • Central Tendency: Calculate the Geometric Mean , not the Arithmetic Mean.

  • Hypothesis Testing: Use the Mann-Whitney U Test (non-parametric) for comparing two groups, or Kruskal-Wallis for multiple groups.

Validation Check: If your error bars on a linear MIC graph overlap zero, your statistical model is flawed. Use Log-scale visualization.

Part 3: Anticancer Potency & Selectivity Index (SI)

Context: Targeting c-Met Kinase and Colon Cancer (HCT-116).

Comparative Data: IC and Selectivity

The true value of the benzothiophene-3-carbohydrazide scaffold lies not just in potency, but in selectivity —sparing normal cells (e.g., HUVEC or fibroblasts) while killing cancer cells.

CompoundIC

HCT-116 (Cancer)
IC

HUVEC (Normal)
Selectivity Index (SI) Interpretation
3-Carbohydrazide Deriv. 0.85

M
>100

M
>117 Highly Selective (Safe)
Doxorubicin (SoC) 0.12

M
0.45

M
3.75Potent but Cytotoxic
Gefitinib 0.50

M
2.0

M
4.0Moderate Selectivity

Analysis: While Doxorubicin is 7x more potent (lower IC


), the 3-carbohydrazide derivative is 30x more selective . In drug development, an SI > 10 is considered a promising lead; an SI < 2 indicates general toxicity.
Visualizing the Mechanism of Action

The following diagram illustrates the proposed pathway where the hydrazide moiety interacts with the kinase domain, leading to apoptosis.

G Compound 1-Benzothiophene-3-carbohydrazide Target Target: c-Met / Pim-1 Kinase (ATP Binding Pocket) Compound->Target Binds to Interaction H-Bonding (Hydrazide) & Pi-Stacking (Thiophene) Target->Interaction Stabilized by Phosphorylation Inhibition of Auto-phosphorylation Interaction->Phosphorylation Causes Signaling Downstream Signaling (STAT3 / mTOR blocked) Phosphorylation->Signaling Prevents Outcome Apoptosis / G2-M Arrest Signaling->Outcome Results in

Caption: Proposed mechanism of action showing kinase inhibition via ATP-pocket binding.

Part 4: Experimental Protocols (Self-Validating)

Protocol: High-Throughput MIC Determination

Objective: Determine precise MIC with statistical rigor.

  • Inoculum Prep: Adjust bacterial suspension to

    
     CFU/mL (verify via OD
    
    
    
    of 0.08-0.1).
  • Plate Setup: Use 96-well plates.

    • Columns 1-10: Serial 2-fold dilutions of Benzothiophene derivative.

    • Column 11: Growth Control (Bacteria + Solvent only). (Validation Step: Must show turbidity) .

    • Column 12: Sterility Control (Media only). (Validation Step: Must be clear) .

  • Incubation: 37°C for 18-24 hours.

  • Readout: Add Resazurin dye (0.015%). Blue

    
     Pink indicates viable growth.
    
  • Data Processing: Record the lowest concentration with no color change. Run in triplicate.

Protocol: MTT Cytotoxicity Assay & IC Calculation

Objective: Calculate IC


 using non-linear regression.
  • Seeding: Seed HCT-116 cells at

    
     cells/well. Adhere for 24h.
    
  • Treatment: Treat with 3-carbohydrazide derivative (0.01 - 100

    
    M) for 48h.
    
  • MTT Addition: Add MTT reagent; incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis (The Critical Step):

    • Do NOT use Excel trendlines.

    • Use GraphPad Prism or R (drm package).

    • Fit data to the 4-Parameter Logistic (4PL) Equation :

      
      
      
    • 
       is log of dose; 
      
      
      
      is response (% viability).

Part 5: Statistical Workflow for Publication

To ensure your data meets the "Trustworthiness" pillar of E-E-A-T, follow this analysis workflow.

Workflow RawData Raw Data (OD values / MICs) Norm Normalization (% Control) RawData->Norm Transform Log Transformation (For MIC/IC50) Norm->Transform Test Hypothesis Testing (ANOVA / Mann-Whitney) Transform->Test Validation Post-Hoc Analysis (Tukey / Dunnett) Test->Validation

Caption: Required statistical workflow for validating biological assay data.

References

  • Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. Source: National Institutes of Health (NIH) / PMC. URL:[Link] Relevance: Provides the primary MIC data for tetrahydrobenzothiophene derivatives against E. coli and S. aureus.

  • Synthesis of Tetrahydrobenzo[b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors. Source: PubMed. URL:[Link] Relevance: Establishes the 3-carbohydrazide isomer as a specific kinase inhibitor and anticancer agent.

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents. Source: MDPI (Molecules). URL:[Link] Relevance: Validates the hydrazone linker strategy and provides comparative data against MRSA strains.

  • CLSI Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Source: Clinical and Laboratory Standards Institute.[2] URL:[Link] Relevance: The authoritative standard for the MIC protocols described in Part 4.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.